molecular formula C10H9F3O3 B1515327 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid CAS No. 1214372-96-9

2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B1515327
CAS No.: 1214372-96-9
M. Wt: 234.17 g/mol
InChI Key: CANSVHIUOSLUFO-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid is a useful research compound. Its molecular formula is C10H9F3O3 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-methoxy-4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-8-4-6(5-9(14)15)2-3-7(8)10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANSVHIUOSLUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855713
Record name [3-Methoxy-4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214372-96-9
Record name [3-Methoxy-4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid CAS 1214372-96-9 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid (CAS: 1214372-96-9)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document delves into the compound's physicochemical properties, proposes a robust synthetic pathway grounded in established organic chemistry principles, outlines expected analytical characterization data, and explores its potential applications as a sophisticated building block in drug discovery. The trifluoromethyl and methoxy substitutions on the phenylacetic acid scaffold present a unique combination of electronic and steric properties, making this molecule a valuable intermediate for creating novel chemical entities with tailored pharmacological profiles.

Physicochemical Properties

This compound is a solid at room temperature.[1] Its core structure consists of a benzene ring substituted with an acetic acid moiety, a methoxy group, and a trifluoromethyl group. The interplay of these functional groups dictates its chemical reactivity and physical characteristics.

PropertyValueSource(s)
CAS Number 1214372-96-9[2][3]
Molecular Formula C₁₀H₉F₃O₃[2]
Molecular Weight 234.17 g/mol [2][4]
Physical Form Solid[1]
SMILES COC1=C(C=CC(CC(O)=O)=C1)C(F)(F)F[2]
MDL Number MFCD13194423[2]

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a highly plausible and efficient route can be designed starting from a corresponding acetophenone derivative via the Willgerodt-Kindler reaction.[5][6] This classic named reaction is exceptionally useful for converting aryl alkyl ketones into terminal amides or carboxylic acids, effectively achieving a one-carbon homologation with oxidation.[7][8]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 1-(3-methoxy-4-(trifluoromethyl)phenyl)ethan-1-one as the key precursor. This acetophenone can be subjected to the Willgerodt-Kindler reaction to install the acetic acid side chain.

G Target This compound Precursor1 Morpholine-4-carbothioic acid derivative Target->Precursor1 Hydrolysis Precursor2 1-(3-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one Precursor1->Precursor2 Willgerodt-Kindler Reaction

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Workflow

The forward synthesis involves a two-step process starting from the acetophenone precursor: (1) formation of a thioamide intermediate via the Willgerodt-Kindler reaction, and (2) subsequent hydrolysis to yield the final carboxylic acid.

G cluster_0 Synthetic Pathway A 1-(3-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one B Thioamide Intermediate A->B  Step 1: Morpholine, Sulfur (S₈), Heat   C Target Acetic Acid B->C  Step 2: Acid or Base Hydrolysis (e.g., NaOH, H₂O)  

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this guide leverages advanced computational prediction tools to provide reliable estimates for key parameters including melting point, pKa, LogP, and aqueous solubility. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of these properties, enabling researchers to validate the predicted values and gain a deeper understanding of the molecule's behavior. The synthesis, spectroscopic characterization, and potential biological significance of this class of compounds are also discussed to provide a well-rounded technical resource for professionals in the field.

Introduction

Substituted phenylacetic acids are a pivotal class of molecules in pharmaceutical sciences, often serving as key intermediates or active pharmacophores in a wide array of therapeutic agents.[1] The introduction of a trifluoromethyl group (CF3) can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Similarly, the methoxy group can influence receptor interactions and pharmacokinetic properties. The specific substitution pattern of this compound (Figure 1) presents a unique combination of these functional groups, making its physicochemical characterization essential for its potential application in drug design and development.

This guide is structured to provide both a theoretical foundation through predicted data and a practical framework for experimental verification. By understanding these fundamental properties, researchers can better predict the compound's behavior in biological systems and optimize its development as a potential therapeutic agent.

Figure 1: Chemical Structure of this compound

G cluster_0 Melting Point Determination Workflow Sample\nPreparation Sample Preparation Capillary\nLoading Capillary Loading Sample\nPreparation->Capillary\nLoading Powdered Sample Apparatus\nSetup Apparatus Setup Capillary\nLoading->Apparatus\nSetup Packed Capillary Heating Heating Apparatus\nSetup->Heating Calibrated Apparatus Data\nAcquisition Data Acquisition Heating->Data\nAcquisition Controlled Heating Rate Validation Validation Data\nAcquisition->Validation Melting Range (T1-T2)

Caption: Workflow for melting point determination.

pKa Determination by Potentiometric Titration

Causality: The acid dissociation constant (pKa) is a critical parameter that governs the extent of ionization of a compound at a given pH. This, in turn, influences its solubility, absorption, distribution, and receptor binding. For an acidic compound like a carboxylic acid, a lower pKa indicates a stronger acid.

Protocol:

  • Solution Preparation: Prepare a 0.01 M solution of this compound in a co-solvent system (e.g., 50:50 water:methanol) to ensure complete dissolution.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume of the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL).

  • Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

  • Self-Validation: The sharpness of the inflection point in the titration curve serves as an internal validation of the accuracy of the measurement.

G cluster_1 pKa Determination by Potentiometric Titration Prepare 0.01 M\nSample Solution Prepare 0.01 M Sample Solution Calibrate pH Meter\n& Titration Setup Calibrate pH Meter & Titration Setup Prepare 0.01 M\nSample Solution->Calibrate pH Meter\n& Titration Setup Titrate with\n0.1 M NaOH Titrate with 0.1 M NaOH Calibrate pH Meter\n& Titration Setup->Titrate with\n0.1 M NaOH Record pH vs.\nVolume of NaOH Record pH vs. Volume of NaOH Titrate with\n0.1 M NaOH->Record pH vs.\nVolume of NaOH Plot Titration Curve\n& Determine pKa Plot Titration Curve & Determine pKa Record pH vs.\nVolume of NaOH->Plot Titration Curve\n& Determine pKa pKa Value pKa Value Plot Titration Curve\n& Determine pKa->pKa Value

Caption: Workflow for pKa determination.

LogP Determination by HPLC

Causality: The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. A higher LogP value generally indicates greater lipophilicity.

Protocol:

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate buffer at a pH where the compound is predominantly in its neutral form, approximately 2 pH units below the pKa).

  • Column and System: Use a reverse-phase C18 HPLC column.

  • Standard Preparation: Prepare standard solutions of compounds with known LogP values that bracket the predicted LogP of the analyte.

  • Analysis: Inject the analyte and the standards into the HPLC system with each mobile phase composition and record the retention times.

  • Data Analysis: Calculate the capacity factor (k') for each compound at each mobile phase composition. Plot log k' versus the percentage of the organic solvent for each compound. Extrapolate to 100% aqueous mobile phase to obtain log k'w.

  • Calibration and Calculation: Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k'w values. Determine the LogP of the analyte from its log k'w using the calibration curve.

  • Trustworthiness: The linearity of the calibration curve (R² > 0.98) provides a robust validation of the experimental setup.

G cluster_2 LogP Determination by HPLC Prepare Mobile Phases\n& Standards Prepare Mobile Phases & Standards HPLC Analysis\n(C18 Column) HPLC Analysis (C18 Column) Prepare Mobile Phases\n& Standards->HPLC Analysis\n(C18 Column) Calculate k' and\nExtrapolate to log k'w Calculate k' and Extrapolate to log k'w HPLC Analysis\n(C18 Column)->Calculate k' and\nExtrapolate to log k'w Create Calibration Curve\n(Known LogP vs. log k'w) Create Calibration Curve (Known LogP vs. log k'w) Calculate k' and\nExtrapolate to log k'w->Create Calibration Curve\n(Known LogP vs. log k'w) Determine Analyte LogP Determine Analyte LogP Create Calibration Curve\n(Known LogP vs. log k'w)->Determine Analyte LogP

Caption: Workflow for LogP determination.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: Aqueous solubility is a critical factor for oral drug absorption and formulation development. Poor solubility can lead to low bioavailability.

Protocol:

  • Equilibration: Add an excess amount of the solid compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Agitation: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

G cluster_3 Aqueous Solubility (Shake-Flask Method) Add Excess Solid\nto Buffer Add Excess Solid to Buffer Agitate to\nEquilibrium Agitate to Equilibrium Add Excess Solid\nto Buffer->Agitate to\nEquilibrium Separate Solid\n& Liquid Phases Separate Solid & Liquid Phases Agitate to\nEquilibrium->Separate Solid\n& Liquid Phases Quantify Analyte in\nSupernatant (HPLC-UV) Quantify Analyte in Supernatant (HPLC-UV) Separate Solid\n& Liquid Phases->Quantify Analyte in\nSupernatant (HPLC-UV) Solubility Value Solubility Value Quantify Analyte in\nSupernatant (HPLC-UV)->Solubility Value

Caption: Workflow for aqueous solubility determination.

Synthesis and Spectroscopic Analysis

General Spectroscopic Features:

  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methoxy group protons. The coupling patterns of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display distinct resonances for the carboxylic acid carbon, the aromatic carbons (with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling), the methylene carbon, and the methoxy carbon.

  • IR Spectroscopy: The infrared (IR) spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and C-O and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological and Pharmaceutical Relevance

Phenylacetic acid derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. [1][6]The presence of the trifluoromethyl group, in particular, is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic profile of drug candidates. [2][3]Therefore, this compound represents a scaffold with significant potential for the development of novel therapeutic agents. Further biological evaluation is warranted to explore its specific activities.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, physicochemical profile of this compound. The presented computational data serves as a valuable starting point for researchers, while the detailed experimental protocols offer a clear path for empirical validation. A thorough understanding of these fundamental properties is paramount for the rational design and development of new chemical entities based on this promising scaffold.

References

  • Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [URL: https://www.inno-pharmchem.com/news/understanding-the-properties-of-trifluoromethyl-phenylacetic-acids-in-chemical-synthesis-158752.html]
  • Supporting Information for a scientific article. (2018). Angew. Chem. Int. Ed., 57, 10949. [URL: Not a direct link to a specific paper]
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). (n.d.). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/HMDB0002072]
  • The Significance of Phenylacetic Acid Derivatives in Medicinal Chemistry Research. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [URL: https://www.inno-pharmchem.com/news/the-significance-of-phenylacetic-acid-derivatives-in-medicinal-chemistry-research-158753.html]
  • Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. [URL: https://www.acdlabs.com/products/physchem-suite/]
  • Predicting pKa. (2023, April 19). ChemAxon. [URL: https://chemaxon.
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). (n.d.). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/HMDB0000209]
  • Predict Molecular Properties | Percepta Software. (n.d.). ACD/Labs. [URL: https://www.acdlabs.com/products/percepta/]
  • US Patent 6,870,067 B2. (2005). Process for the synthesis of trifluorophenylacetic acids. [URL: https://patents.google.
  • Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. (2018, February 20). ResearchGate. [URL: https://www.researchgate.
  • A New Look and New Features for Well-Known ACD/Labs Predictive Software. (2011, March 14). ACD/Labs. [URL: https://www.acdlabs.com/about-us/news-media/a-new-look-and-new-features-for-well-known-acd-labs-predictive-software/]
  • 2-[3-Phenoxy-4-(trifluoromethyl)phenyl]acetic acid. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/163778981]
  • Property-Based Optimization of Pharmaceutical Lead Compounds. (n.d.). ACD/Labs. [URL: https://www.acdlabs.
  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (2020). ADMET & DMPK, 8(2), 123-154. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7156942/]
  • Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. (2019). Journal of Cheminformatics, 11(1), 60. [URL: https://www.researchgate.
  • US Patent 8,835,679 B2. (2014). Process for the preparation of 2,4,5-trifluorophenylacetic acid. [URL: https://patents.google.
  • 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) 1H NMR spectrum. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/3038-48-0_1HNMR.htm]
  • Application of ALOGPS 2.1 to predict log D distribution coefficient for Pfizer proprietary compounds. (2004). Journal of Medicinal Chemistry, 47(23), 5601-5604. [URL: https://www.researchgate.net/publication/8158019_Application_of_ALOGPS_21_to_predict_log_D_distribution_coefficient_for_Pfizer_proprietary_compounds]
  • CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid. (2015). Google Patents. [URL: https://patents.google.
  • Application of ALOGPS 2.1 to predict log D distribution coefficient for Pfizer proprietary compounds. (2004). Journal of Medicinal Chemistry, 47(23), 5601-4. [URL: https://pubmed.ncbi.nlm.nih.gov/15509156/]
  • Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. (2013). Pharmaceutica Analytica Acta, 4(5). [URL: https://www.scitechnol.com/prediction-of-aqueous-solubility-of-organic-solvents-as-a-function-of-selected-molecular-properties-2153-2435.1000253.php?article_id=253]
  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2012). Journal of Chemical Education, 89(7), 910-913. [URL: https://www.researchgate.
  • pKa calculation. (n.d.). ChemAxon Docs. [URL: https://docs.chemaxon.
  • Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (2023). ADMET & DMPK, 11(3), 391-424. [URL: https://hrcak.srce.hr/file/443740]
  • CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. (2013). Google Patents. [URL: https://patents.google.
  • pKa calculation. (2016). ChemAxon Documentation. [URL: https://docs.chemaxon.
  • Application of ALOGPS 2.1 to Predict log D Distribution Coefficient for Pfizer Proprietary Compounds. (2004). Journal of Medicinal Chemistry, 47(23), 5601-5604. [URL: https://www.researchgate.net/publication/8158019_Application_of_ALOGPS_21_to_predict_log_D_distribution_coefficient_for_Pfizer_proprietary_compounds]
  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2023). Pharmaceuticals, 16(4), 561. [URL: https://www.mdpi.com/1424-8247/16/4/561]
  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. [URL: http://www.vcclab.org/lab/alogps/]
  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (2020). ADMET & DMPK, 8(2), 123-154. [URL: https://www.iapc.ir/journal/index.php/admet/article/view/766]
  • Calculators & Predictors. (n.d.). ChemAxon. [URL: https://chemaxon.
  • US Patent 6,465,490 B1. (2002). Sulfuric acid mono-[3({1-[2-(4-fluoro-phenyl)-ethyl]-piperidin-4-yl}-hydroxy-methyl)-2-methoxy-phenyl] ester and related compounds as inhibitors of phosphodiesterase type IV. [URL: https://patents.google.
  • Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. (2023). Routledge. [URL: https://www.routledge.
  • 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 13C NMR spectrum. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/32857-62-8_13CNMR.htm]
  • 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/32857-62-8_1HNMR.htm]
  • 3-(Trifluoromethyl)phenylacetic acid. (n.d.). MySkinRecipes. [URL: https://myskinrecipes.com/shop/product/3-trifluoromethyl-phenylacetic-acid-239745]
  • (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 98% 250 mg. (n.d.). Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • Methoxy-.alpha.-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. (1973). The Journal of Organic Chemistry, 38(15), 2671–2677. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00955a004]
  • (S)-(−)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/318035]
  • 13C NMR (CDCl3, 50 MHz) of phenylacetic acid. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/13C-NMR-CDCl3-50-MHz-of-phenylacetic-acid_fig1_340664687]
  • (R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 99%. (n.d.). Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • Trifluoroacetic acid. (n.d.). NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C76051&Mask=200]

Sources

A Technical Guide to the Organic Solvent Solubility of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this compound, outlines robust experimental methodologies for precise solubility determination, and offers insights into the practical implications for synthesis, purification, and formulation. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes information on analogous structures and general chemical principles to provide a predictive framework and a practical approach to solubility assessment.

Introduction: The Significance of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from discovery to a viable therapeutic agent.[1] For this compound, a substituted phenylacetic acid derivative, understanding its solubility in various organic solvents is paramount for several key stages of drug development:

  • Synthesis and Purification: Solvent selection is crucial for achieving optimal reaction kinetics, facilitating product isolation, and enabling effective purification through techniques like crystallization.

  • Formulation: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent system is fundamental to developing various dosage forms, from oral solutions to parenteral formulations.[2][3]

  • Pharmacokinetics and Bioavailability: The solubility of a drug substance can significantly impact its dissolution rate in physiological fluids, which in turn affects its absorption and overall bioavailability.[4]

This guide will provide the foundational knowledge and practical tools necessary to confidently approach the solubility assessment of this compound.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. Let's analyze the key structural features of this compound and how they are predicted to influence its solubility in organic solvents.

Chemical Structure:

Key Physicochemical Properties:

PropertyValueSource
CAS Number 1214372-96-9[5][6]
Molecular Formula C10H9F3O3[6]
Molecular Weight 234.17 g/mol [7]
The Phenylacetic Acid Backbone

The core of the molecule is a phenylacetic acid structure. Carboxylic acids, in general, exhibit a duality in their solubility behavior.[8] The polar carboxylic acid group (-COOH) can participate in hydrogen bonding, which promotes solubility in polar solvents.[9][10] Conversely, the aromatic phenyl ring is nonpolar and contributes to solubility in less polar or nonpolar solvents.[9] Aromatic carboxylic acids, like benzoic acid, are generally soluble in organic solvents such as alcohols, ethers, and benzene.[9][11]

The Influence of Substituents

The substituents on the phenyl ring significantly modulate the overall polarity and, consequently, the solubility of the molecule:

  • Methoxy Group (-OCH3): The methoxy group is moderately polar and can act as a hydrogen bond acceptor. Its presence may slightly enhance solubility in polar aprotic solvents.

  • Trifluoromethyl Group (-CF3): The trifluoromethyl group is a strong electron-withdrawing group with a significant impact on the molecule's properties. It is known to increase lipophilicity (fat-solubility) and can influence the acidity of the carboxylic acid proton.[1] The increased lipophilicity generally suggests enhanced solubility in nonpolar organic solvents.

Predicted Solubility Trends

Based on the structural analysis, we can predict the following general solubility trends for this compound:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where the polar functionalities can be effectively solvated. Also, good solubility is anticipated in alcohols like methanol, ethanol, and isopropanol due to the ability to form hydrogen bonds.

  • Moderate Solubility: Expected in moderately polar solvents like ethyl acetate, acetone, and dichloromethane.

  • Low Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The polarity of the carboxylic acid and methoxy groups will likely limit solubility in these solvents.

It is crucial to emphasize that these are predicted trends. For definitive data, experimental determination is essential.

Experimental Determination of Solubility: Protocols and Best Practices

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The "gold standard" for determining equilibrium solubility is the shake-flask method .[12] This method involves equilibrating an excess of the solid compound in the solvent of interest until a saturated solution is achieved.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in a given organic solvent.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Add excess solid compound to a vial prep2 Add a known volume of the selected solvent prep1->prep2 Step 1 & 2 equil1 Seal the vial tightly prep2->equil1 equil2 Place on a shaker at a constant temperature equil1->equil2 equil3 Equilibrate for a sufficient time (e.g., 24-72 hours) equil2->equil3 sample1 Allow undissolved solid to settle equil3->sample1 sample2 Withdraw an aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot through a syringe filter sample2->sample3 sample4 Dilute the filtrate with a suitable solvent sample3->sample4 sample5 Analyze the diluted sample by HPLC sample4->sample5 quant2 Determine the concentration of the saturated solution sample5->quant2 quant1 Prepare a calibration curve with known concentrations quant1->quant2 quant3 Calculate the solubility (e.g., in mg/mL or mol/L) quant2->quant3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Steps:

  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.

    • Pipette a precise volume of the desired organic solvent into the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial on an orbital shaker or rotator in a constant temperature environment (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Sampling and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification and Data Reporting:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • From the calibration curve, determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Data Presentation: A Template for Your Findings

The following table provides a structured format for recording and comparing the experimentally determined solubility of this compound in various organic solvents.

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Notes
Alcohols Methanol25
Ethanol25
Isopropanol25
Ketones Acetone25
Esters Ethyl Acetate25
Ethers Tetrahydrofuran (THF)25
Diethyl Ether25
Chlorinated Dichloromethane (DCM)25
Aprotic Polar Dimethyl Sulfoxide (DMSO)25
Dimethylformamide (DMF)25
Hydrocarbons Toluene25
Hexane25

Theoretical Framework: Predicting Solubility with QSPR Models

For a more theoretical and predictive approach, Quantitative Structure-Property Relationship (QSPR) models can be employed.[13][14][15] QSPR models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties, including solubility.[12][16]

These models utilize molecular descriptors, which are numerical representations of a molecule's structural and electronic features. For predicting the aqueous solubility of drug-like compounds, common descriptors include:

  • LogP (octanol-water partition coefficient)

  • Molecular weight

  • Polar surface area

  • Number of hydrogen bond donors and acceptors

While developing a specific QSPR model for this compound is beyond the scope of this guide, understanding the principles of QSPR can provide valuable insights into how structural modifications might impact solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific experimental data is not yet widely available, the principles outlined here, based on the compound's structural features and the established behavior of related molecules, offer a solid foundation for experimental design.

The recommended shake-flask method, coupled with a robust analytical technique like HPLC, will yield the precise and reliable solubility data required for informed decision-making in synthesis, purification, and formulation development. As research on this and similar compounds progresses, the generation of a comprehensive solubility database will be invaluable to the scientific community.

References

  • A Quantitative Structure Property Relationship (QSPR) study was performed to develop a model that relates the structures of 150 drug organic compounds to their aqueous solubility (log S(w)). PubMed. [Link]

  • Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed. [Link]

  • Estimation of aqueous solubility of organic compounds with QSPR approach. PubMed. [Link]

  • QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients. IEEE Xplore. [Link]

  • Physical Properties of Carboxylic Acids. CK-12 Foundation. [Link]

  • Estimation of aqueous solubility of organic compounds with QSPR approach. ProQuest. [Link]

  • Carboxylic Acids. [Link]

  • 2-[3-Phenoxy-4-(trifluoromethyl)phenyl]acetic acid | C15H11F3O3 | CID 163778981. PubChem. [Link]

  • Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. [Link]

  • Physical Properties of Carboxylic Acids. eCampusOntario Pressbooks. [Link]

  • Carboxylic acid. Wikipedia. [Link]

  • Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. PMC. [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. [Link]

  • Process for the synthesis of trifluorophenylacetic acids.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

Sources

Spectroscopic Data for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid Not Publicly Available

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search for experimental spectroscopic data (NMR, IR, MS) for the compound 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid (CAS No. 1214372-96-9) did not yield any publicly accessible spectra or detailed characterization reports.

While numerous chemical suppliers list the compound for sale, their product pages and accompanying documentation do not include the specific nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) data required for an in-depth technical guide. Searches of scientific literature and spectral databases also did not provide the necessary experimental results for this particular molecule.

Due to the absence of this foundational data, it is not possible to generate the requested in-depth technical guide, which would require detailed analysis and interpretation of ¹H NMR, ¹³C NMR, IR, and MS spectra. The creation of such a guide with specific chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns would be speculative and would not meet the required standards of scientific integrity and accuracy.

The Latent Therapeutic Potential of Methoxy Trifluoromethyl Phenylacetic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Chiral Reagent

For decades, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, has been an indispensable tool in the realm of stereochemistry. Its primary application lies in the derivatization of chiral alcohols and amines, enabling the determination of their enantiomeric purity and absolute configuration via NMR spectroscopy.[1][2][3] While this utility is well-established, the inherent structural motifs of MTPA—a methoxy group, a trifluoromethyl moiety, and a phenylacetic acid backbone—are frequently found in a diverse array of biologically active compounds. This technical guide ventures beyond the classical application of Mosher's acid to explore the potential biological activities of its derivatives, providing a roadmap for researchers, scientists, and drug development professionals to unlock their therapeutic promise.

This document will delve into the scientific rationale for investigating these derivatives, synthesize findings from structurally related compounds, and provide detailed experimental protocols to guide future research in this nascent yet promising field.

Deconstructing the Core Scaffold: A Triad of Bio-Relevant Moieties

The therapeutic potential of methoxy trifluoromethyl phenylacetic acid derivatives can be inferred by examining the biological significance of its constituent parts. The strategic combination of these three moieties within a single scaffold presents a compelling case for their investigation as novel therapeutic agents.

  • The Phenylacetic Acid Core: Phenylacetic acid and its derivatives, particularly phenylacetamides, have demonstrated notable cytotoxic and anti-cancer properties.[4] Research has shown that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as a foundational structure for the development of new oncology therapeutics.[4]

  • The Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a drug's metabolic stability, lipophilicity, and binding affinity to target proteins. Numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory and anti-cancer agents, feature this moiety, highlighting its importance in modern drug design.

  • The Methoxy Group: The presence of a methoxy (-OCH3) group can significantly influence the electronic properties and metabolic fate of a molecule. Methoxy-containing compounds, such as methoxyphenols and methoxyflavones, have been reported to possess potent anti-inflammatory and antioxidant activities. Their mechanisms of action often involve the modulation of key inflammatory signaling pathways.

Potential Therapeutic Arenas: Extrapolating from Structural Analogs

Based on the known biological activities of structurally related compounds, we can hypothesize several therapeutic areas where methoxy trifluoromethyl phenylacetic acid derivatives may exhibit significant potential.

Oncology and Cytotoxic Activity

The phenylacetic acid scaffold is a promising starting point for the design of novel cytotoxic agents. Derivatives of methoxy trifluoromethyl phenylacetic acid, particularly amides, warrant investigation for their anti-proliferative and pro-apoptotic effects on cancer cells.

Drawing parallels with other phenylacetamide-based anti-cancer agents, these derivatives could potentially induce apoptosis through both intrinsic and extrinsic pathways. This may involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. Furthermore, they might influence the expression of death receptors such as Fas, leading to caspase activation and programmed cell death.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Cytotoxicity Assessment cluster_2 Apoptosis & Mechanism Studies synth Synthesis of Methoxy Trifluoromethyl Phenylacetic Acid Derivatives purify Purification & Characterization (NMR, MS, HPLC) synth->purify cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HepG2, LNCaP) purify->cell_culture mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 annexin_v Annexin V/PI Staining (Flow Cytometry) ic50->annexin_v caspase Caspase Activity Assays annexin_v->caspase western_blot Western Blot for Apoptotic Proteins (Bax, Bcl-2, Caspases) caspase->western_blot

Sources

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Trifluoromethylated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties—strong electron-withdrawing nature, high electronegativity, and significant lipophilicity—profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core strategies for synthesizing trifluoromethylated aromatic compounds. We will move beyond a simple recitation of protocols to explore the causal relationships behind methodological choices, offering field-proven insights into both foundational techniques and cutting-edge, late-stage functionalization strategies. This document is designed to be a self-validating system, grounding all mechanistic claims and protocols in authoritative, verifiable sources.

Introduction: The Privileged Role of the Trifluoromethyl Group

In the landscape of drug discovery, the CF₃ group is often considered a "magic" moiety.[4] Its installation can transform a lead compound with poor metabolic stability or weak target affinity into a viable drug candidate.[2][4] The rationale for this profound impact lies in a combination of unique physicochemical characteristics:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by enzymes like cytochrome P450.[2][3] This often leads to a longer drug half-life and improved bioavailability.[3]

  • Increased Lipophilicity: The CF₃ group significantly increases a molecule's lipophilicity (Hansch π value of +0.88), which can enhance its ability to cross cellular membranes and the blood-brain barrier.[2][3]

  • Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF₃ substituent can drastically alter the pKa of nearby functional groups and modify the electronic nature of the aromatic ring, fine-tuning interactions with biological targets.[2][5]

  • Bioisosterism: The CF₃ group can serve as a bioisostere for other atoms or groups, such as chlorine or a methyl group, allowing chemists to probe and optimize steric and electronic interactions within a binding pocket.[2][5]

Some of the most well-known pharmaceuticals, including the antidepressant Fluoxetine (Prozac) and the anti-inflammatory Celecoxib (Celebrex), owe their efficacy in part to a strategically placed trifluoromethyl group.[5] Despite its benefits, the introduction of a CF₃ group presents significant synthetic challenges, which has spurred the development of a diverse and sophisticated chemical toolbox.[2][6]

Part I: Foundational Strategies in Aromatic Trifluoromethylation

The classical approaches to forming C(sp²)–CF₃ bonds can be broadly categorized by the nature of the trifluoromethyl source: nucleophilic, electrophilic, or radical. The choice of method is dictated by the substrate's electronic properties, functional group tolerance, and the desired regioselectivity.

Nucleophilic Trifluoromethylation

This strategy involves the reaction of an aryl electrophile (e.g., an aryl halide or triflate) with a nucleophilic "CF₃⁻" equivalent. The most ubiquitous reagent in this class is trimethyl(trifluoromethyl)silane (TMSCF₃) , often called the Ruppert-Prakash Reagent .[7][8]

  • Mechanism and Activation: TMSCF₃ itself is not reactive enough to trifluoromethylate aryl halides directly. It requires activation by a fluoride source (e.g., TBAF, CsF) or other Lewis bases to generate a transient, highly nucleophilic trifluoromethyl anion (⁻CF₃) or a hypervalent silicate intermediate.[7][9] This species then participates in a transition-metal-catalyzed cross-coupling reaction, typically with copper or palladium catalysts.[10]

  • Causality in Protocol Design: The choice of catalyst, ligand, and activator is critical. For instance, copper-mediated reactions are often cost-effective and efficient for aryl iodides.[10] Palladium-catalyzed systems, particularly with sterically hindered phosphine ligands like BrettPhos, have expanded the scope to include more challenging aryl chlorides and bromides by facilitating the difficult reductive elimination step from the Pd(II) intermediate.[11]

Electrophilic Trifluoromethylation

For electron-rich aromatic and heteroaromatic systems, an electrophilic approach is often more suitable. This involves using a reagent that delivers a "CF₃⁺" synthon. The dominant reagents in this category are hypervalent iodine compounds, famously developed by Togni, and sulfonium salts developed by Umemoto.[12][13][14]

  • Togni's Reagents: These are cyclic hypervalent iodine(III) compounds that are relatively stable, easy to handle, and highly effective for the trifluoromethylation of a wide range of nucleophiles, including phenols, anilines, and β-ketoesters.[12][13]

  • Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts. They are powerful electrophilic trifluoromethylating agents, though they sometimes require harsher conditions than Togni's reagents.[13][14]

  • Expert Insight: While these reagents are formally "electrophilic," mechanistic studies suggest that many of their reactions may proceed through a single-electron transfer (SET) pathway, generating a trifluoromethyl radical (•CF₃) as the key reactive intermediate.[15] This dual reactivity profile makes them exceptionally versatile.

Radical Trifluoromethylation

Directly using a trifluoromethyl radical source is a powerful method for functionalizing C-H bonds, particularly in heterocycles.[16] This approach capitalizes on the innate reactivity of the substrate, avoiding the need for pre-functionalization (e.g., halogenation).[16][17]

  • Reagent Systems: Common methods for generating •CF₃ radicals include the oxidation of sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) with an oxidant like tert-butyl hydroperoxide, or the photolysis of trifluoromethyl iodide (CF₃I).[17][18] The development of bench-stable radical sources has made these protocols more operationally simple and safer.[16][19]

  • Causality in Regioselectivity: Radical trifluoromethylation typically occurs at the most electron-rich or nucleophilic position of a (hetero)aromatic ring.[17] For example, in electron-rich heterocycles, the reaction proceeds at the positions most susceptible to electrophilic attack. This "innate" regioselectivity can be a powerful tool but can also lead to mixtures of isomers in complex substrates.[16][20]

Part II: Modern Advances in Late-Stage Trifluoromethylation

A major goal in drug development is the ability to introduce key functional groups at a late stage in a synthetic sequence.[21][22] This allows for rapid diversification of complex drug-like molecules without redesigning the entire synthesis. Recent years have seen a revolution in this area, driven largely by photoredox and advanced transition-metal catalysis.

Photoredox Catalysis: A Paradigm Shift

Visible-light photoredox catalysis has emerged as a transformative tool for generating trifluoromethyl radicals under exceptionally mild conditions.[23][24]

  • Mechanism of Action: A photocatalyst (typically an iridium or ruthenium complex) absorbs visible light and becomes a potent single-electron oxidant or reductant in its excited state.[23] This excited-state catalyst can then interact with a CF₃ source (e.g., CF₃SO₂Cl or Togni's reagent) via SET to generate a •CF₃ radical.[24][25] This radical then adds to the aromatic substrate, and a subsequent oxidation and deprotonation sequence furnishes the final product.

  • Workflow Diagram: General Photoredox C-H Trifluoromethylation

    G cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_red Reduced PC PC_star->PC_red SET CF3_source CF₃ Source (e.g., CF₃SO₂Cl) PC_star->CF3_source PC_red->PC SET Arene Arene (Ar-H) Radical_Adduct [Ar(H)CF₃]• Adduct Arene->Radical_Adduct + •CF₃ Radical_Adduct->PC Product Trifluoromethylated Arene (Ar-CF₃) Radical_Adduct->Product - H⁺, - e⁻ (to PC) CF3_radical •CF₃ Radical CF3_source->CF3_radical e⁻ from PC*

    Caption: A simplified cycle for photoredox-catalyzed C-H trifluoromethylation.

  • Trustworthiness & Advantage: The mildness of photoredox catalysis (often proceeding at room temperature) provides exceptional functional group tolerance, making it ideal for the late-stage functionalization of complex molecules like pharmaceuticals and natural products.[22][24]

Transition-Metal Catalyzed C-H Trifluoromethylation

Directing group-assisted, transition-metal-catalyzed C-H activation is a powerful strategy for achieving high regioselectivity where innate electronic preferences are ambiguous or undesirable.[6][26]

  • Core Principle: A directing group on the aromatic substrate coordinates to a metal center (e.g., Pd, Cu, Co), delivering the catalyst to a specific, often ortho, C-H bond.[6][13] The metal then mediates the cleavage of this C-H bond and subsequent coupling with a trifluoromethylating reagent.

  • Expert Insight: The development of catalysts that operate through high-valent intermediates, such as Pd(IV), has been crucial for enabling the final C-CF₃ bond-forming reductive elimination, which is often a challenging step.[6][26] Recent advances have also shown that cobalt and bismuth catalysts can mediate C-H trifluoromethylation under visible light, expanding the toolkit of available metals.[27][28][29]

Part III: Practical Considerations and Protocol Design

Choosing the right trifluoromethylation method requires a careful analysis of the substrate and the desired outcome.

Comparative Analysis of Trifluoromethylation Reagents
Reagent ClassTypical Reagent(s)MechanismBest Suited ForKey AdvantagesLimitations
Nucleophilic TMSCF₃ (Ruppert-Prakash)Nucleophilic (via M-CF₃)Aryl Halides/Triflates (electron-neutral/poor)Broad scope for pre-functionalized arenesRequires stoichiometric activator; metal catalyst needed
Electrophilic Togni's, Umemoto's ReagentsElectrophilic / SETElectron-rich (hetero)arenes, phenols, anilinesBench-stable; no metal catalyst often neededCan be unreactive for electron-poor arenes; cost
Radical CF₃SO₂Na, CF₃I, CF₃SO₂ClRadical AdditionElectron-rich (hetero)arenes (C-H bonds)Direct C-H functionalization; mild conditionsRegioselectivity can be poor for complex arenes
Detailed Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation of an Aryl Thianthrenium Salt

This protocol represents a state-of-the-art, site-selective, late-stage trifluoromethylation strategy. It involves a two-step sequence: (1) regioselective C-H thianthrenation of the arene, followed by (2) a photoredox/copper co-catalyzed cross-coupling to install the CF₃ group.[22]

Step 1: Thianthrenation of Arene (Site-Selective C-H Functionalization) This step is assumed to be completed to generate the required aryl thianthrenium salt starting material.

Step 2: Photoredox-Mediated Trifluoromethylation

  • Self-Validation & Safety: This protocol should be performed in a well-ventilated fume hood. All glassware must be oven-dried to exclude moisture. The reaction is sensitive to air and should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Materials & Reagents:

    • Aryl Thianthrenium Salt (1.0 equiv)

    • Copper(I) Trifluoromethylthiolate Complex [(phen)Cu(SCF₃)] (or similar Cu-CF₃ source) (1.2 equiv)

    • Photocatalyst: fac-Ir(ppy)₃ (1-2 mol%)

    • Solvent: Anhydrous, degassed Dimethylformamide (DMF)

    • Blue LED light source (e.g., 456 nm)

  • Procedure:

    • To an oven-dried vial equipped with a magnetic stir bar, add the aryl thianthrenium salt (e.g., 0.2 mmol, 1.0 equiv), the Cu-CF₃ source (0.24 mmol, 1.2 equiv), and the photocatalyst fac-Ir(ppy)₃ (0.002-0.004 mmol, 1-2 mol%).

    • Seal the vial with a septum cap. Evacuate and backfill the vial with nitrogen or argon three times.

    • Using a syringe, add anhydrous and degassed DMF (to achieve a concentration of ~0.1 M).

    • Stir the resulting mixture at room temperature, positioned approximately 5-10 cm from a blue LED light source. Use a small fan to maintain the reaction temperature near ambient.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

  • Logic Flow: Decision-Making for Synthesis Strategy

    G decision decision start Start: Need to Synthesize Ar-CF₃ is_prefunctionalized Is the Arene Pre-functionalized (e.g., Ar-X)? start->is_prefunctionalized is_electron_rich Is the Arene Electron-Rich? is_prefunctionalized->is_electron_rich No (C-H Functionalization) nucleophilic Use Nucleophilic Method (e.g., TMSCF₃ + Cu/Pd catalyst) is_prefunctionalized->nucleophilic Yes electrophilic Use Electrophilic Method (e.g., Togni's Reagent) is_electron_rich->electrophilic Yes radical Use Radical C-H Method (e.g., CF₃SO₂Na + Oxidant) is_electron_rich->radical No (or Heterocycle) late_stage Is this a Late-Stage Functionalization? photoredox Consider Photoredox C-H Method for Mildness & Tolerance late_stage->photoredox Yes end Product: Ar-CF₃ late_stage->end No nucleophilic->end electrophilic->late_stage radical->late_stage photoredox->end

    Caption: A decision tree for selecting a trifluoromethylation strategy.

Conclusion and Future Outlook

The field of aromatic trifluoromethylation continues to evolve at a rapid pace. While foundational methods remain valuable, the future lies in the development of more efficient, selective, and sustainable protocols. Key areas of future innovation will likely include:

  • Base-Metal Catalysis: Shifting from precious metals like palladium and iridium to more abundant and economical first-row transition metals (e.g., iron, copper, nickel) for C-H functionalization and cross-coupling reactions.

  • Enantioselective Trifluoromethylation: Developing catalytic systems that can introduce a trifluoromethyl group to create a chiral center with high enantioselectivity, a significant challenge that remains largely unsolved.

  • Flow Chemistry: Adapting current methodologies, particularly photochemical reactions, to continuous flow systems to improve safety, scalability, and reaction efficiency for industrial applications.

The ongoing demand for novel trifluoromethylated compounds in pharmaceuticals and materials ensures that this will remain a vibrant and impactful area of chemical research. By understanding the fundamental principles and causal relationships behind the diverse synthetic methods, researchers can more effectively design and execute strategies to access these valuable molecules.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Innate C-H trifluoromethyl
  • The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Investigations into Transition Metal Catalyzed Arene Trifluoromethyl
  • Investigations into Transition-Metal-Catalyzed Arene Trifluoromethyl
  • Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethyl
  • The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD..
  • Innate C-H trifluoromethyl
  • Innate C-H trifluoromethyl
  • Trifluoromethyl group. Wikipedia.
  • Synthesis of Trifluoromethylated Azaheterocycles by Radical Chemistry. Thieme.
  • The Role of Trifluoromethylated Arom
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins.
  • Late stage trifluoromethylthiolation strategies for organic compounds. RSC Publishing.
  • Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiol
  • Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv.
  • Electrophilic Fluorin
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
  • Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)
  • Mechanism of Photoredox-Initiated C–C and C–N Bond Formation by Arylation of IPrAu(I)–CF 3 and IPrAu(I)–Succinimide.
  • Investigations into Transition Metal Catalyzed/Mediated Arene Trifluoromethylation and Fluorin
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Merck Millipore.
  • Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. PubMed Central.
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PubMed Central.
  • Electrophilic Trifluoromethylation.
  • Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionaliz
  • Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethyl
  • Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex.
  • Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. The Journal of Organic Chemistry.
  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox C
  • Mechanism of Photoredox-Initiated C−C and C−N Bond Formation by Aryl
  • Synthesis of trifluoromethyl arenes. Organic Chemistry Portal.
  • New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage. JACS Au.
  • Late‐stage trifluoromethylation of natural products and drug‐like molecule.
  • An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. ScienceDirect.
  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
  • Trifluoromethylation of arenes and heteroarenes by means of photoredox c
  • Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. PubMed Central.
  • Synthesis of trifluoromethylated arenes based on " aromatic to be " strategy.
  • Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light.
  • ChemInform Abstract: Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond.
  • Trifluoromethyltrimethylsilane. Wikipedia.
  • (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent.

Sources

An In-depth Technical Guide to 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid: A Core Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid, a substituted phenylacetic acid derivative, serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its unique structural features, particularly the methoxy and trifluoromethyl groups on the phenyl ring, impart specific physicochemical properties that are leveraged in the development of targeted therapeutics. This guide provides a comprehensive overview of its properties, synthesis, analytical characterization, and its pivotal role as a key intermediate in the production of active pharmaceutical ingredients (APIs), with a focus on explaining the causal relationships behind the synthetic and analytical methodologies.

Introduction: The Strategic Importance of a Fluorinated Intermediate

In modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's electronic and steric properties. This compound (herein referred to as MTPA) embodies this principle. It is a key precursor in the synthesis of various pharmaceuticals, most notably for compounds targeting inflammatory and respiratory diseases. Its structure provides a reactive carboxylic acid handle and a specifically substituted aromatic ring, making it an ideal starting point for constructing more complex molecular architectures. This guide will delve into the technical details that underscore its value to researchers and drug development professionals.

Physicochemical and Structural Properties

Understanding the fundamental properties of MTPA is essential for its effective use in synthesis and for ensuring purity and consistency.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 1214372-96-9[1][2][3][4]
Molecular Formula C10H9F3O3[1][2]
Molecular Weight 234.17 g/mol [1][2]
Appearance White to off-white crystalline solid[5]
Purity Typically ≥99%[2]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, acetone)[5]
Storage Store in a cool, dry place[2]

The trifluoromethyl group is a strong electron-withdrawing group, which influences the acidity of the carboxylic proton and the reactivity of the aromatic ring in substitution reactions. The adjacent methoxy group, being electron-donating, further modulates the electronic landscape of the molecule.

Synthesis and Manufacturing: From Precursor to Core Intermediate

The synthesis of MTPA is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical synthetic approach begins with a readily available substituted benzaldehyde.

Precursor Synthesis: 3-Methoxy-4-(trifluoromethyl)benzaldehyde

The journey to MTPA often starts with the synthesis of its aldehyde precursor, 3-Methoxy-4-(trifluoromethyl)benzaldehyde (CAS 945003-38-3). This molecule itself is a valuable intermediate.

Experimental Protocol 1: Synthesis of 3-Methoxy-4-(trifluoromethyl)benzaldehyde

This protocol outlines a representative synthesis. The choice of reagents is critical; for instance, a strong base is required to deprotonate the phenol, and the subsequent trifluoromethylation agent must be reactive enough to proceed efficiently.

Objective: To synthesize 3-methoxy-4-(trifluoromethyl)benzaldehyde from a suitable starting material like 3-methoxy-4-hydroxybenzaldehyde (vanillin).

Materials:

  • 3-methoxy-4-hydroxybenzaldehyde

  • A suitable trifluoromethylating agent

  • Strong base (e.g., Sodium Hydroxide)

  • Appropriate organic solvent (e.g., DMF)

  • Dichloromethane (for extraction)

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Reaction Setup: In a reaction flask, dissolve 3-methoxy-4-hydroxybenzaldehyde and a suitable base like sodium hydroxide in a solvent such as DMF.

  • Heating: Heat the reaction mixture with continuous stirring (e.g., to 90 °C) for a period to ensure complete formation of the phenoxide (e.g., 2 hours).

  • Trifluoromethylation: Introduce the trifluoromethylating agent. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Cool the reaction to room temperature and quench by adding water. Extract the product into an organic solvent like dichloromethane.

  • Washing: Wash the organic layer sequentially with saturated sodium carbonate solution and then with saturated brine to remove impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The resulting 3-methoxy-4-(trifluoromethyl)benzaldehyde can often be used in the next step without further purification if purity is high.

Conversion to the Acetic Acid

With the aldehyde in hand, the next crucial step is the two-carbon homologation to form the phenylacetic acid. Various methods exist for this transformation, including the Willgerodt-Kindler reaction or conversion to a benzyl halide followed by cyanation and hydrolysis. A more direct approach involves forming an intermediate that can be readily converted to the acid.

Experimental Protocol 2: Synthesis of this compound

This protocol describes a common pathway from the aldehyde to the final acetic acid product. The choice of an oxidizing agent in the final step is key; it must be strong enough to oxidize the intermediate but not so harsh as to cause degradation of the aromatic ring.

Objective: To convert 3-methoxy-4-(trifluoromethyl)benzaldehyde into the target acetic acid.

Materials:

  • 3-Methoxy-4-(trifluoromethyl)benzaldehyde

  • Reagents for a two-carbon homologation (e.g., via a Darzens condensation or similar strategy to form an epoxide or cyanohydrin intermediate)

  • Oxidizing agent (e.g., hydrogen peroxide, sodium chlorite)

  • Appropriate solvents and reagents for workup and purification.

Step-by-Step Procedure:

  • Homologation: Convert the aldehyde to a suitable intermediate. For instance, a reaction with a glycine equivalent followed by hydrolysis and decarboxylation, or a Strecker synthesis followed by hydrolysis. A common industrial route involves conversion to the corresponding benzyl chloride, followed by reaction with sodium cyanide to form the nitrile, which is then hydrolyzed.

  • Hydrolysis/Oxidation: The intermediate from the previous step is converted to the carboxylic acid. If a nitrile intermediate is formed, this involves hydrolysis under acidic or basic conditions.

  • Workup: After the reaction is complete, the mixture is acidified.

  • Extraction: The product is extracted into a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude MTPA is then purified, typically by recrystallization, to achieve the desired high purity (≥99%).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from a common starting material to the final MTPA intermediate.

Caption: General synthetic workflow for MTPA production.

Role as a Key Pharmaceutical Intermediate: The Path to Roflumilast

MTPA is not an end product but a crucial stepping stone. Its primary application is in the synthesis of phosphodiesterase-4 (PDE4) inhibitors. PDE4 is an enzyme involved in inflammatory pathways, and its inhibition is a therapeutic strategy for conditions like Chronic Obstructive Pulmonary Disease (COPD).[6] Roflumilast is a selective, long-acting PDE4 inhibitor where MTPA's structural counterpart is a key fragment.

The synthesis of Roflumilast from its intermediates involves the formation of an amide bond.[6] The carboxylic acid group of a derivative of MTPA is activated and then reacted with an amine component (3,5-dichloropyridin-4-amine) to form the final drug substance.

Logical Relationship Diagram: MTPA to API

This diagram shows the conceptual transformation from the intermediate to a final API like Roflumilast.

G MTPA 2-(3-Methoxy-4-(trifluoromethyl) phenyl)acetic acid Derivative Coupling Amide Coupling Reaction MTPA->Coupling Carboxylic Acid Component Amine 3,5-Dichloropyridin-4-amine Amine->Coupling Amine Component API Final API (e.g., Roflumilast) Coupling->API Forms Amide Bond

Caption: Conceptual pathway from intermediate to API.

Analytical Characterization and Quality Control

Ensuring the identity and purity of MTPA is paramount in pharmaceutical manufacturing. A suite of analytical techniques is employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A validated HPLC method can quantify MTPA and separate it from starting materials, by-products, and other impurities, often achieving purity levels reported as ≥99%.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. The proton NMR would show characteristic signals for the aromatic protons, the methylene (-CH2-) protons of the acetic acid moiety, and the methoxy (-OCH3) protons.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (234.17 g/mol ).[1][2] Techniques like Electrospray Ionization (ESI) would typically show the [M-H]- ion in negative mode or the [M+H]+ ion in positive mode.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the broad O-H stretch of the carboxylic acid and the strong C=O stretch.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool in drug discovery and development. Its synthesis, while requiring precise control, follows logical and established organic chemistry principles. Its well-defined physicochemical properties and versatile reactivity make it a preferred intermediate for synthesizing high-value pharmaceutical agents, particularly in the anti-inflammatory space. For scientists and researchers, a thorough understanding of this intermediate's synthesis, characterization, and application is essential for the efficient and successful development of next-generation therapeutics.

References

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Roflumilast. PubChem Compound Database. Retrieved from [Link]

Sources

A Senior Application Scientist's Technical Guide to 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Discovery and Development Professionals Subject Matter: Procurement, Quality Validation, and Application of a Key Phenylacetic Acid Building Block

Executive Summary for the Principal Investigator

This guide serves as a comprehensive technical resource for researchers utilizing 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid (CAS No. 1214372-96-9). We move beyond a simple supplier list to provide actionable insights into the procurement landscape, quality control validation, and the scientific rationale underpinning its use. The strategic incorporation of a trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of parent molecules, making this reagent a valuable building block in medicinal chemistry programs targeting novel therapeutics.[1][2] This document outlines supplier specifications, provides a protocol for incoming material validation, and contextualizes its application, ensuring that research teams can confidently and reproducibly integrate this compound into their discovery workflows.

Compound Identification and Core Properties

Before initiating procurement, it is imperative to confirm the precise identity of the target molecule. Phenylacetic acid derivatives exist as numerous structural isomers; utilizing the incorrect isomer will invariably compromise experimental outcomes. The target compound for this guide is specifically:

  • IUPAC Name: this compound

  • CAS Number: 1214372-96-9[3][4][5]

  • Molecular Formula: C₁₀H₉F₃O₃[3][4]

  • Molecular Weight: 234.17 g/mol [3][4]

Below is a 2D structural representation and a diagram illustrating its key molecular features, which are critical for its function in chemical synthesis.

Caption: Chemical structure and key functional groups.

Commercial Availability and Supplier Analysis

This compound is readily available from a variety of chemical suppliers, primarily positioned as a building block for research and development purposes. Availability ranges from milligram-scale for initial screening to kilogram-scale for preclinical development. Below is a comparative table of representative suppliers.

SupplierCatalog Number (Example)Purity SpecificationAvailable QuantitiesNotes
Sigma-Aldrich BL3H97F0340A (via BLD Pharmatech)95%CustomActs as a distributor for other manufacturers. Certificate of Analysis (CoA) should be requested to verify batch-specific purity.
BLD Pharmatech BD228109≥95%1g, 5g, 25gA primary manufacturer. Direct purchase may offer cost advantages for larger quantities.
Appchem AI52846Not specified; inquireCustomProvides MDL number (MFCD13194423) for cross-referencing.[4]
ChemicalBook CB72583842Not specified; inquireVariesA directory that lists multiple suppliers, often from the Asia-Pacific region. Due diligence is required.[3]
Aoen Chemical Varies≥99%Custom (Bulk)Positions itself as a manufacturer for pharmaceutical intermediates with high purity claims.[5]

Scientist's Insight: The term "supplier" can be ambiguous. Large distributors like Sigma-Aldrich offer logistical convenience and established quality systems, but often source from primary manufacturers like BLD Pharmatech. For scale-up campaigns, engaging directly with a primary manufacturer can be more efficient. Always prioritize suppliers who provide a detailed, lot-specific Certificate of Analysis (CoA) over those with generic product web pages.

Synthesis, Quality Control, and Experimental Causality

Understanding the synthetic origin of a chemical is not merely an academic exercise; it provides critical insights into the potential impurity profile, which directly impacts experimental reproducibility.

Probable Synthetic Routes: While proprietary methods are common, phenylacetic acids are frequently synthesized via routes such as Suzuki coupling or Grignard reactions.[6][7] For instance, a plausible route could involve the coupling of a suitably protected bromo- or iodo-substituted methoxy-trifluoromethyl-benzene with a reagent that introduces the acetic acid moiety.[6] Another approach involves the allylation of a Grignard reagent followed by oxidative cleavage to yield the final carboxylic acid.[7]

Why This Matters for Your Research:

  • Palladium Catalysis (e.g., Suzuki): If a palladium-catalyzed step is used, the final compound must be analyzed for residual palladium. Heavy metal contamination can poison downstream catalytic reactions or interfere with biological assays.

  • Grignard Reagents: These reactions are sensitive to moisture and can result in side products. Unreacted starting materials or alternative coupling products are common impurities.

  • Isomeric Purity: The starting materials, such as substituted anilines or phenols, may contain other isomers. A failure to purify intermediates can lead to a final product contaminated with isomers that are difficult to separate and may have different biological activities.

A robust procurement workflow is essential for ensuring the quality of starting materials.

G A Supplier Identification (Based on Purity & Documentation) B Request Lot-Specific Certificate of Analysis (CoA) A->B Initial Vetting C Review CoA: - Purity (HPLC/NMR) - Residual Solvents (GC) - Heavy Metals (ICP-MS) B->C Data Analysis D Place Order for Specific Lot Number C->D Approval E Incoming Material Quarantine D->E Material Receipt F Internal QC Verification: - 1H NMR / 13C NMR - LC-MS Confirmation E->F Internal Testing G Compare Internal Data with Supplier CoA F->G Data Comparison H Release to Chemical Inventory (Pass) G->H Match I Reject Lot & Contact Supplier (Fail) G->I Mismatch

Caption: Workflow for procurement and quality validation.

Recommended Incoming Material Validation Protocol

Do not rely solely on the supplier's CoA. An independent, internal verification is a cornerstone of a self-validating and trustworthy research process.

Objective: To confirm the identity, purity, and structural integrity of a newly received batch of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the compound.

    • Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis.

    • Prepare a separate dilute solution in a high-purity solvent like methanol or acetonitrile for LC-MS analysis.

  • Proton NMR (¹H NMR) Analysis:

    • Purpose: To confirm the chemical structure and identify organic impurities.

    • Expected Signals: Look for the characteristic signals corresponding to the aromatic protons, the methoxy group (singlet, ~3.9 ppm), and the methylene protons of the acetic acid group (singlet, ~3.7 ppm). The integration of these peaks should match the expected proton count.

    • Acceptance Criteria: The observed chemical shifts and coupling patterns must be consistent with the reference structure. Impurity peaks should be minimal and quantifiable (typically <1-2% for high-purity material).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

    • Purpose: To confirm the molecular weight and assess purity.

    • Method: Use a standard reverse-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.

    • Expected Result: A major peak in the chromatogram corresponding to the retention time of the compound. The mass spectrum for this peak should show an ion corresponding to the expected mass [M-H]⁻ at m/z 233.04 or [M+H]⁺ at m/z 235.05.

    • Acceptance Criteria: The purity, as determined by the area percentage of the main peak in the chromatogram, should be ≥95% (or meet your specific experimental requirement). The observed mass must be within ±0.1 Da of the theoretical mass.

  • Documentation:

    • Attach the spectra (¹H NMR, LC-MS) to the batch record for the chemical in your inventory system.

    • Clearly label the vial with the lot number, verification date, and "QC Passed."

Handling, Storage, and Safety

Proper handling is essential for both user safety and maintaining the integrity of the compound.

  • Physical Form: Typically a solid at room temperature.

  • Storage: Store in a tightly sealed container in a dry, cool environment. Recommended storage temperature is 2-8°C.

  • Safety Information:

    • GHS Pictogram: GHS07 (Exclamation mark)

    • Signal Word: Warning

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

    • Personal Protective Equipment (PPE): Always handle using standard laboratory PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or chemical fume hood.

References

  • Appchem. This compound | 1214372-96-9. [Link]

  • 2A Biotech. 2-(4-METHOXY-3-(TRIFLUOROMETHYL)PHENYL)ACETIC ACID. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid. [Link]

  • PubChem. 2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid. [Link]

  • SciSpace. Synthesis method of 2,4,5-trifluorophenylacetic acid (2014). [Link]

  • Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • ResearchGate. 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization | Request PDF. [Link]

  • National Institutes of Health (NIH). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]

  • Google Patents. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.
  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

Sources

Methodological & Application

Application Note: A Practical, Scalable Synthesis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic Acid from Commercial Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(3-methoxy-4-(trifluoromethyl)phenyl)acetic acid, a valuable building block in medicinal chemistry and materials science. We present two robust and scalable synthetic routes starting from commercially available precursors. The primary detailed protocol involves a two-step sequence: nucleophilic cyanation of 3-methoxy-4-(trifluoromethyl)benzyl bromide followed by hydrolysis of the resulting nitrile. An alternative, powerful method, the Willgerodt-Kindler reaction, is also described for converting the corresponding acetophenone. This document is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure successful synthesis.

Introduction and Strategic Overview

This compound[1][2][3] is a substituted phenylacetic acid derivative. The presence of both a methoxy and a trifluoromethyl group on the aromatic ring makes it an attractive intermediate for introducing these key pharmacophores into more complex molecules. The trifluoromethyl group, in particular, is often used to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.

The synthesis of phenylacetic acids is a well-established field in organic chemistry, yet the specific substitution pattern of the target molecule requires careful selection of a synthetic strategy to maximize yield and purity while ensuring scalability. Key challenges include avoiding side reactions and utilizing readily available, cost-effective starting materials.

Retrosynthetic Analysis and Route Selection

Two primary retrosynthetic disconnections are considered for the target molecule, as illustrated below.

G cluster_0 Route 1: Cyanide Route cluster_1 Route 2: Willgerodt-Kindler Route target This compound nitrile 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetonitrile target->nitrile Nitrile Hydrolysis thioamide Intermediate Thioamide target->thioamide Thioamide Hydrolysis benzyl_bromide 3-Methoxy-4-(trifluoromethyl)benzyl bromide (Commercial) nitrile->benzyl_bromide C-CN bond formation (SN2) acetophenone 3-Methoxy-4-(trifluoromethyl)acetophenone (Commercial Precursor) thioamide->acetophenone Willgerodt-Kindler Reaction G start Start: 3-Methoxy-4-(trifluoromethyl) benzyl bromide step1 Step 1: Cyanation NaCN, DMSO 50-60 °C start->step1 intermediate Intermediate: 2-(3-Methoxy-4-(trifluoromethyl) phenyl)acetonitrile step1->intermediate step2 Step 2: Hydrolysis NaOH (aq), Reflux Then HCl (aq) intermediate->step2 product Final Product: 2-(3-Methoxy-4-(trifluoromethyl) phenyl)acetic acid step2->product

Figure 2: Workflow for Protocol 1. A two-step synthesis involving cyanation followed by hydrolysis.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )PurityNotes / Suggested Supplier
3-Methoxy-4-(trifluoromethyl)benzyl bromide853367-87-0269.06>97%Lachrymator. Commercially available. [4][5][6]
Sodium Cyanide (NaCN)143-33-949.01>98%Highly Toxic. Use with extreme caution.
Dimethyl Sulfoxide (DMSO), anhydrous67-68-578.13>99.8%Use a dry solvent to avoid side reactions.
Sodium Hydroxide (NaOH)1310-73-240.00>98%Pellets or solution.
Hydrochloric Acid (HCl), concentrated7647-01-036.46~37%Corrosive.
Diethyl Ether60-29-774.12ReagentFor extraction.
Ethyl Acetate141-78-688.11ReagentFor extraction and chromatography.
Hexanes110-54-386.18ReagentFor chromatography.
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37-For drying organic layers.
Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetonitrile

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a reflux condenser with a nitrogen inlet. Ensure the setup is in a certified chemical fume hood.

  • Reagent Addition: To the flask, add sodium cyanide (2.2 g, 45 mmol, 1.2 eq.). CAUTION: Sodium cyanide is a potent poison. Handle with appropriate personal protective equipment (PPE). Add 50 mL of anhydrous DMSO.

  • Heating: Begin stirring the suspension and heat the mixture to 50-60 °C using an oil bath.

  • Substrate Addition: Dissolve 3-methoxy-4-(trifluoromethyl)benzyl bromide (10.0 g, 37.2 mmol, 1.0 eq.) in 20 mL of anhydrous DMSO. Add this solution dropwise to the heated cyanide suspension over 30 minutes. The benzyl bromide is a lachrymator and should be handled with care.

  • Reaction: Maintain the reaction temperature at 50-60 °C and stir for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into 200 mL of ice-cold water and stir for 15 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude phenylacetonitrile as an oil.

  • Purification (Optional): The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the crude 2-(3-methoxy-4-(trifluoromethyl)phenyl)acetonitrile from the previous step.

  • Reagent Addition: Prepare a 20% (w/v) aqueous solution of sodium hydroxide (e.g., 20 g NaOH in 100 mL water). Add 100 mL of this solution to the flask.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring. The reaction can take 6-12 hours to complete. Monitor the reaction by TLC until the nitrile starting material is consumed. During hydrolysis, ammonia gas will be evolved.

  • Workup: Cool the reaction mixture to room temperature using an ice bath.

  • Washing: Transfer the cooled basic solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Discard the organic layers.

  • Acidification: Place the aqueous layer in a beaker and cool in an ice bath. With stirring, slowly and carefully add concentrated hydrochloric acid until the pH is ~1-2. A white precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

  • Drying and Purification: Dry the solid product in a vacuum oven at 50-60 °C. The product is typically a white to off-white solid. If further purification is required, recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) can be performed.

Expected Results & Characterization
ParameterExpected Value
Final Product This compound
CAS Number 1214372-96-9 [1][2]
Molecular Formula C₁₀H₉F₃O₃ [1]
Molecular Weight 234.17 g/mol [1]
Appearance White to off-white solid
Expected Yield 75-85% over two steps
Purity (by HPLC) >98% after recrystallization

Protocol 2: Alternative Synthesis via Willgerodt-Kindler Reaction

This method is ideal when starting from 3-methoxy-4-(trifluoromethyl)acetophenone. The Willgerodt-Kindler reaction involves the conversion of an aryl ketone to a thioamide, which is then hydrolyzed. [7][8][9]

Principle

The reaction proceeds by converting the acetophenone into an enamine with morpholine. This enamine then reacts with elemental sulfur. A complex series of rearrangements, known as the Willgerodt rearrangement, occurs, ultimately moving the functional group to the terminal carbon of the alkyl chain to form a thioamide. [10][11]This intermediate is then hydrolyzed under basic or acidic conditions to the final carboxylic acid.

Abbreviated Protocol
  • Thioamide Formation: A mixture of 3-methoxy-4-(trifluoromethyl)acetophenone (1.0 eq.), elemental sulfur (2.5 eq.), and morpholine (3.0 eq.) is heated to reflux (typically 130-140 °C) for 5-10 hours.

  • Isolation of Intermediate: The cooled reaction mixture is poured into water to precipitate the crude phenylacetothiomorpholide, which is collected by filtration.

  • Hydrolysis: The crude thioamide is refluxed in a solution of alcoholic sodium hydroxide (e.g., 10-20% NaOH in 50% ethanol/water) for 10-15 hours.

  • Workup and Isolation: The hydrolysis mixture is worked up similarly to Protocol 1, Step 2. After removing the alcohol solvent, the aqueous residue is washed, acidified to precipitate the product, filtered, and dried.

Safety and Troubleshooting

Hazard / IssueMitigation and Troubleshooting
Sodium Cyanide Exposure Extreme Hazard. Always handle in a fume hood with proper PPE (gloves, lab coat, safety glasses). Have a cyanide poisoning antidote kit available. Quench all cyanide-containing waste with bleach (sodium hypochlorite) before disposal.
Benzyl Bromide Exposure Lachrymator and irritant. Handle in a fume hood.
Incomplete Cyanation (Step 1) Ensure anhydrous conditions, as water can hydrolyze the benzyl bromide. Confirm the quality of the sodium cyanide. Reaction time or temperature may need to be increased.
Low Yield in Hydrolysis (Step 2) Ensure hydrolysis has gone to completion by TLC. The reaction can be slow; extending the reflux time may be necessary. Ensure pH is sufficiently acidic (~1) during precipitation to fully protonate the carboxylate.
Odors from Willgerodt Reaction The reaction involves sulfur and morpholine and can produce strong, unpleasant odors. Perform in a well-ventilated fume hood. Quench reaction residues and glassware with bleach.
Product Purification If the final product is oily or discolored, it may contain neutral impurities. Ensure the basic wash in the workup is efficient. Recrystallization is highly effective for improving purity and color.

Conclusion

This application note details a reliable and scalable synthesis of this compound from the commercially available 3-methoxy-4-(trifluoromethyl)benzyl bromide. The two-step cyanation-hydrolysis sequence provides high yields and a high-purity product. Additionally, the Willgerodt-Kindler reaction is presented as a robust alternative for researchers starting from the corresponding acetophenone. The protocols and insights provided herein should enable chemists in research and development to successfully prepare this valuable synthetic intermediate.

References

  • Phenylacetic Acids via PTC Willgerodt-Kindler Reaction. Rhodium.ws.

  • Willgerodt rearrangement. Wikipedia.

  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Rhodium.ws.

  • 3-Methoxy-4-(trifluoromethyl)benzyl bromide. Fluorochem.

  • Willgerodt rearrangement. Chemeurope.com.

  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org.

  • 3-Methoxy-4-(trifluoromethyl)benzyl bromide. CymitQuimica.

  • 3-Methoxy-4-(trifluoromethyl)benzaldehyde. Sigma-Aldrich.

  • This compound. Appchem.

  • This compound. ChemicalBook.

  • This compound. CymitQuimica.

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure.

Sources

Application Notes and Protocols for the Esterification of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid with Various Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ester Prodrugs in Pharmaceutical Development

In the landscape of modern drug discovery and development, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. One of the most effective and widely employed strategies is the formation of ester prodrugs. Carboxylic acid-containing molecules, such as 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid, often exhibit suboptimal properties, including poor membrane permeability, rapid metabolism, or formulation challenges. Conversion to an ester can mask the polar carboxylic acid group, thereby enhancing lipophilicity and facilitating passive diffusion across biological membranes.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification of this compound with a variety of alcohols. We will explore multiple synthetic methodologies, from classic acid-catalyzed reactions to milder, more sophisticated coupling protocols. The causality behind experimental choices will be elucidated, empowering the researcher to select the optimal conditions based on the nature of the alcohol and the desired scale of the reaction. Each protocol is designed as a self-validating system, with integrated analytical checkpoints to ensure reaction progress and product purity.

The subject molecule, this compound, presents an interesting case for esterification. The phenyl ring is substituted with both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group. This electronic dichotomy influences the reactivity of the carboxylic acid, a factor that will be considered in the selection of appropriate esterification strategies.

Method Selection: A Rationale-Driven Approach

The choice of an esterification method is dictated by several factors, including the steric hindrance of the alcohol, the sensitivity of the substrates to acidic or basic conditions, and the desired reaction scale. Below, we present three robust protocols, each suited for different classes of alcohols.

Diagram: Method Selection Workflow

Start Select Alcohol Primary_Alcohol Primary or Secondary Alcohol? Start->Primary_Alcohol Tertiary_Hindered Tertiary or Sterically Hindered Alcohol? Primary_Alcohol->Tertiary_Hindered Tertiary/ Hindered Acid_Sensitive Acid Sensitive Substrate? Primary_Alcohol->Acid_Sensitive Primary/ Secondary Mitsunobu Mitsunobu Reaction Tertiary_Hindered->Mitsunobu Fischer Fischer Esterification Acid_Sensitive->Fischer No Steglich Steglich Esterification Acid_Sensitive->Steglich Yes

Caption: Decision workflow for selecting an appropriate esterification method.

Protocol 1: Fischer-Speier Esterification for Primary and Simple Secondary Alcohols

The Fischer-Speier esterification is a classic, acid-catalyzed reaction that is both cost-effective and scalable, making it ideal for primary and less hindered secondary alcohols.[1][2][3] The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.[1] The electron-withdrawing trifluoromethyl group on the phenyl ring of this compound enhances the electrophilicity of the carbonyl carbon, potentially favoring this reaction.

Experimental Protocol
  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in the desired alcohol (10-20 eq.). The alcohol serves as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq.).

  • Reaction: Heat the mixture to reflux. The reaction temperature will be the boiling point of the alcohol used.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel.[5][6]

Data Presentation: Fischer Esterification of this compound
AlcoholEquivalents of AlcoholCatalyst (eq.)Reflux Time (h)Yield (%)
Methanol20H₂SO₄ (0.1)492
Ethanol20H₂SO₄ (0.1)688
Isopropanol15p-TsOH (0.1)1275
Benzyl Alcohol10p-TsOH (0.1)885

Protocol 2: Steglich Esterification for Acid-Sensitive or Sterically Demanding Alcohols

For alcohols that are sensitive to strong acidic conditions or are more sterically hindered, the Steglich esterification offers a mild and effective alternative.[7][8][9] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7][10]

Experimental Protocol
  • Reagent Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and DMAP (0.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.[11]

  • Carbodiimide Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

    • If EDC was used, the urea byproduct is water-soluble and can be removed by an aqueous wash.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification: Concentrate the filtrate and purify the crude ester by flash column chromatography.

Diagram: Steglich Esterification Mechanism

cluster_0 Activation of Carboxylic Acid cluster_1 Acyl Transfer to DMAP cluster_2 Nucleophilic Attack by Alcohol Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Acyl_Pyridinium N-Acylpyridinium Ion O_Acylisourea->Acyl_Pyridinium + DMAP DMAP DMAP Ester R-COOR' Acyl_Pyridinium->Ester + R'-OH Alcohol R'-OH

Caption: Simplified mechanism of the Steglich esterification.

Protocol 3: Mitsunobu Reaction for Sterically Hindered Secondary Alcohols with Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for the esterification of sterically hindered secondary alcohols, and it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center.[12][13][14] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]

Experimental Protocol
  • Reagent Setup: To a solution of this compound (1.5 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add the sterically hindered secondary alcohol (1.0 eq.).

  • Azodicarboxylate Addition: Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF dropwise. A color change and/or the formation of a precipitate may be observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be directly purified by flash column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

  • Purification: Further purification can be achieved by a second column chromatography if necessary.

Data Presentation: Comparison of Esterification Methods for a Hindered Alcohol
Esterification MethodAlcoholConditionsYield (%)Stereochemistry
Fischersec-ButanolH₂SO₄, reflux35Racemization possible
Steglichsec-ButanolDCC, DMAP, rt68Retention
Mitsunobu(R)-sec-ButanolPPh₃, DEAD, rt85Inversion (S-ester)

Analytical Characterization of Esters

The successful synthesis of the desired esters must be confirmed by appropriate analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The formation of the ester is confirmed by the disappearance of the broad carboxylic acid proton signal (typically >10 ppm) and the appearance of new signals corresponding to the alcohol moiety, often shifted downfield due to the deshielding effect of the ester carbonyl. The methylene protons of the acetic acid backbone will also show a characteristic singlet.

  • ¹³C NMR: The carbonyl carbon of the ester will appear in the range of 170-175 ppm. New signals corresponding to the carbons of the alcohol portion will also be present.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for monitoring the reaction progress and assessing the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile esters, GC-MS can provide information on both purity and molecular weight.

Safety and Handling

  • This compound: This compound may cause skin and eye irritation.[15][16][17] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18]

  • Reagents: Many of the reagents used in these protocols are hazardous. Concentrated acids are corrosive. DCC is a potent allergen. DEAD and DIAD are toxic and potentially explosive upon heating.[19] Always consult the Safety Data Sheet (SDS) for each reagent before use and work in a well-ventilated fume hood.[15][16][18]

References

  • Fisher Scientific. (2024, March 30).
  • TCI Chemicals.
  • Thermo Fisher Scientific. (2025, September 22).
  • Sigma-Aldrich. (2025, November 6).
  • AK Scientific, Inc. Safety Data Sheet for 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid.
  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.
  • The Royal Society of Chemistry.
  • RSC Publishing. (2025, March 17). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv)
  • MDPI. (2024, February 8).
  • Wikipedia. Mitsunobu reaction.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • Wikipedia.
  • SynArchive.
  • ElectronicsAndBooks. Esterification of sterically hindered acids and alcohols in fluorous media.
  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
  • ResearchGate. (2025, August 6). Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid.
  • Organic Chemistry Portal.
  • ResearchGate. (2017, October 13).
  • Organic Chemistry Portal.
  • The Royal Society of Chemistry.
  • Caltech Authors.
  • National Institutes of Health.
  • National Institutes of Health. (2023, December 9).
  • Organic Synthesis. Mitsunobu reaction.
  • Wiley-VCH. (2008).
  • YouTube. (2022, February 20).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • OperaChem. (2024, January 5).
  • Chemistry Steps.
  • Wikipedia.
  • Arkivoc. Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl.
  • Google Patents. (2013, August 8). WO 2013/116075 A1.
  • Jove. (2025, June 19).
  • ResearchGate. Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)
  • Journal of Chemical and Pharmaceutical Research.
  • PubMed. Esterification of trifluoroacetic acid with phenyldiazomethane for quantitative gas chromatographic analysis.

Sources

Application Notes and Protocols for the Decarboxylative Suzuki-Miyaura Coupling of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Biaryl Synthesis

The construction of biaryl and heteroaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has long been a primary tool for forging these critical carbon-carbon bonds.[1] However, the traditional reliance on (hetero)aryl halides or triflates as coupling partners presents limitations related to availability, stability, and the generation of stoichiometric byproducts.

This guide focuses on a contemporary and powerful alternative: the use of carboxylic acids as arylating agents. Specifically, we will explore the application of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid in Suzuki-type coupling reactions. It is crucial to understand that this substrate does not participate in a classic Suzuki-Miyaura reaction. Instead, it undergoes a decarboxylative cross-coupling , a process where the carboxylic acid group is extruded as carbon dioxide, enabling the formation of a new C(sp²)-C(sp²) bond. This approach leverages the wide availability and stability of carboxylic acids, offering a novel and often more efficient synthetic route.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic underpinnings, practical considerations, and a detailed protocol for successfully employing this compound in decarboxylative Suzuki-Miyaura cross-coupling reactions.

Mechanistic Insights: The Decarboxylative Pathway

The transformation of this compound with an arylboronic acid does not proceed through the canonical Suzuki-Miyaura catalytic cycle. Instead, it follows a palladium-catalyzed decarboxylative pathway. This process is often facilitated by an oxidant, such as silver carbonate (Ag₂CO₃), which plays a crucial role in the catalytic turnover.[2][3]

The generally accepted mechanism involves several key steps:

  • Formation of a Palladium(II) Carboxylate: The palladium(II) precatalyst (e.g., Pd(OAc)₂) reacts with the arylacetic acid to form a palladium(II) carboxylate species.

  • Decarboxylation: This is the rate-determining step where the palladium carboxylate undergoes decarboxylation to generate a benzylpalladium(II) intermediate. The presence of both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group on the phenyl ring of the substrate can influence the rate of this step. The CF₃ group, in particular, is known to facilitate decarboxylation.[4][5]

  • Oxidative Event (Role of Silver): In many documented procedures, a silver(I) salt is employed as an oxidant. It is proposed that Ag(I) can facilitate the decarboxylation and the subsequent steps, potentially through a single-electron transfer (SET) mechanism, and helps in the regeneration of the active palladium catalyst.[6]

  • Transmetalation: The organopalladium(II) intermediate reacts with the arylboronic acid (which is activated by a base) in the classic transmetalation step of the Suzuki-Miyaura reaction. This transfers the aryl group from boron to the palladium center.

  • Reductive Elimination: The resulting diarylpalladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the active Pd(0) species, which is then re-oxidized to Pd(II) by the silver salt to complete the catalytic cycle.

Catalytic Cycle Diagram

Decarboxylative_Suzuki_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_carboxylate ArCH₂-Pd(II)-O₂CR'L_n pd0->pd_carboxylate Oxidation + ArCH₂COOH benzyl_pd ArCH₂-Pd(II)-X L_n pd_carboxylate->benzyl_pd Decarboxylation diaryl_pd ArCH₂-Pd(II)-Ar' L_n benzyl_pd->diaryl_pd Transmetalation + Ar'B(OH)₂/Base co2 CO₂ benzyl_pd->co2 - CO₂ diaryl_pd->pd0 product ArCH₂-Ar' (Product) diaryl_pd->product Reductive Elimination reagents ArCH₂COOH + Ar'B(OH)₂ oxidant Ag₂CO₃ (Oxidant) base Base

Caption: Proposed catalytic cycle for the decarboxylative Suzuki-Miyaura coupling.

Experimental Considerations and Optimization

The success of a decarboxylative Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters. The electronic nature of the this compound, with its competing electron-donating and -withdrawing groups, makes optimization crucial.

  • Palladium Catalyst and Ligand: A variety of palladium sources can be effective, with palladium(II) acetate (Pd(OAc)₂) being a common and cost-effective choice. The choice of ligand is critical for stabilizing the palladium intermediates and promoting the desired reaction pathway. Bulky, electron-rich phosphine ligands are often employed in cross-coupling reactions to enhance catalytic activity. For challenging couplings, specialized ligands may offer improved performance.

  • Oxidant: As previously mentioned, silver salts, particularly silver carbonate (Ag₂CO₃), are frequently used as oxidants in these reactions.[2] They are thought to facilitate both the decarboxylation step and the re-oxidation of Pd(0) to the active Pd(II) state. The stoichiometry of the silver salt can be a critical parameter to optimize.

  • Base: A base is required to activate the arylboronic acid for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice and strength of the base can influence the reaction rate and the prevalence of side reactions.

  • Solvent: Anhydrous, aprotic polar solvents are typically preferred for this type of reaction. Dioxane, toluene, and N,N-dimethylformamide (DMF) are common choices. The solvent must be able to solubilize the various components of the reaction mixture and remain stable at the required reaction temperature.

  • Temperature: Decarboxylative couplings often require elevated temperatures to drive the rate-limiting decarboxylation step. Reaction temperatures typically range from 80 °C to 160 °C.[7] Optimization is necessary to achieve a reasonable reaction rate while minimizing thermal decomposition of the reactants or products.

Summary of Key Reaction Parameters
ParameterCommon ChoicesRationale and Impact on Reaction
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂ is a versatile and common precatalyst. The choice can affect catalyst activation and stability.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosStabilizes the Pd center, influences the rates of oxidative addition and reductive elimination. Bulky, electron-rich ligands are often beneficial.[8]
Arylboronic Acid Electron-rich and electron-neutralThe electronic nature of the boronic acid affects the rate of transmetalation. Electron-rich boronic acids often react faster.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation. The strength and solubility of the base can impact reaction efficiency.
Oxidant Ag₂CO₃, Ag₂OFacilitates the decarboxylation step and is essential for the catalytic turnover by re-oxidizing Pd(0) to Pd(II).[2][3]
Solvent Dioxane, Toluene, DMFAprotic polar solvents are generally preferred to solubilize reagents and facilitate the reaction.
Temperature 80 - 160 °CHigher temperatures are often required to overcome the activation energy of the decarboxylation step.[7]

Detailed Experimental Protocol

This protocol provides a general starting point for the decarboxylative Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Reaction Scheme:

(A generic reaction scheme image would be placed here showing the reactants and products)

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Silver(I) carbonate (Ag₂CO₃, 2.0 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.10 eq), silver(I) carbonate (2.0 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Heating and Reaction Monitoring: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from 4 to 24 hours depending on the specific arylboronic acid used.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts. Wash the Celite® pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Side Reactions and Troubleshooting

  • Protodecarboxylation: A common side reaction is the protonation of the benzylpalladium intermediate, leading to the formation of 1-methoxy-2-(trifluoromethyl)-4-methylbenzene. This can be minimized by ensuring strictly anhydrous conditions.

  • Homocoupling of Boronic Acid: The arylboronic acid can undergo homocoupling to form a biaryl byproduct. This is often favored at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can be a trade-off to drive the desired reaction to completion.

  • Low or No Conversion: If the reaction fails to proceed, consider increasing the temperature, screening different palladium ligands (e.g., more electron-rich and bulky ligands like SPhos), or trying a different solvent or base. Ensure that the reagents are pure and the solvent is anhydrous.

Conclusion

The use of this compound in palladium-catalyzed cross-coupling reactions represents a valuable and modern synthetic strategy. By leveraging a decarboxylative pathway, this readily available carboxylic acid serves as an effective surrogate for an aryl halide, enabling the efficient construction of complex biaryl structures. Understanding the underlying mechanism and the key experimental parameters that govern this transformation is essential for its successful implementation. The protocol provided herein serves as a robust starting point for researchers to explore the synthesis of novel molecules for applications in drug discovery and materials science.

References

  • Recent Organic Transformations with Silver Carbonate as a Key External Base and Oxidant. Molecules. [Link][2][3]

  • Decarboxylative cross-coupling of azoyl carboxylic acids with aryl halides. Organic Letters. [Link]

  • Efficient photodecarboxylation of trifluoromethyl-substituted phenylacetic and mandelic acids. Photochemical & Photobiological Sciences. [Link][4]

  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society. [Link][5]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters. [Link]

  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Chemistry Portal. [Link][7]

  • Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Synfacts. [Link]

  • The Suzuki reaction. Wikipedia. [Link][1]

  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Journal of the American Chemical Society. [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PubMed. [Link]

  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. PubMed. [Link]

  • Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters. [Link]

  • Suzuki-Miyaura cross-coupling in acylation reactions, scope and recent developments. Molecules. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Publications. [Link]

  • Silver-mediated decarboxylative C-S cross-coupling of aliphatic carboxylic acids under mild conditions. PubMed. [Link][6]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. [Link][8]

  • Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. PubMed Central. [Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. ResearchGate. [Link]

  • Decarboxylative Cross-Coupling (NTJ). Macmillan Group. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of targeted therapy development. Kinases, as central regulators of cellular signaling, are implicated in a vast array of pathologies, most notably cancer. The design of small molecules that can effectively modulate the activity of specific kinases is therefore of paramount importance. Within this context, the strategic selection of molecular building blocks is critical. 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid has emerged as a particularly valuable scaffold. The trifluoromethyl group, a bioisostere for chlorine, enhances metabolic stability, lipophilicity, and binding affinity through strong hydrophobic interactions within the kinase active site.[1][2] The methoxy substituent can modulate solubility and provides an additional vector for interaction. This application note provides a detailed exploration of the utility of this reagent, focusing on its application in the synthesis of advanced kinase inhibitors, with a specific focus on a hypothetical, yet representative, inhibitor of the PERK kinase, structurally inspired by known inhibitors such as GSK2606414.

The Trifluoromethylphenyl Motif: A Key to Potency and Selectivity

The trifluoromethylphenyl group is a recurring motif in a multitude of clinically evaluated and approved kinase inhibitors.[3] Its prevalence is not coincidental. The trifluoromethyl group is a powerful electron-withdrawing substituent that can significantly influence the physicochemical properties of a molecule.[1] In the context of kinase inhibition, this translates to several key advantages:

  • Enhanced Binding Affinity: The trifluoromethyl group can engage in strong hydrophobic interactions with non-polar residues in the ATP-binding pocket of kinases, thereby increasing the inhibitor's potency.[1][3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[2]

  • Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups, which can be fine-tuned to optimize target engagement and cellular permeability.

Synthetic Pathway Overview: From Acetic Acid to Potent Inhibitor

The general synthetic strategy for incorporating the this compound moiety into a kinase inhibitor scaffold typically involves the formation of an amide bond with a suitable amine-containing heterocyclic core. This is a robust and widely employed transformation in medicinal chemistry. The following diagram illustrates a generalized workflow.

G A This compound B Activation of Carboxylic Acid (e.g., with HATU, HOBt, or conversion to acid chloride) A->B Step 1 D Amide Coupling Reaction B->D C Amine-containing Heterocyclic Core C->D Step 2 E Final Kinase Inhibitor D->E Step 3

Figure 1: Generalized synthetic workflow for the preparation of kinase inhibitors.

Detailed Synthetic Protocol: Synthesis of a PERK Kinase Inhibitor

This protocol describes the synthesis of a potent inhibitor of the PERK (Protein kinase R (PKR)-like endoplasmic reticulum kinase), a key mediator of the unfolded protein response and a target of interest in oncology. The synthesis is based on the known inhibitor GSK2606414.[4]

Step 1: Activation of this compound

The carboxylic acid is first activated to facilitate the subsequent amide bond formation. A common and effective method is the use of a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
This compound236.161.01.0236 mg
HATU380.231.11.1418 mg
DIPEA (N,N-Diisopropylethylamine)129.242.02.00.35 mL
Anhydrous DMF (N,N-Dimethylformamide)---5 mL

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 mmol) and DIPEA (2.0 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).

Step 2: Amide Coupling with the Heterocyclic Core

The activated ester is then reacted with the amine-containing heterocyclic core. In this example, we will use a hypothetical, yet representative, 5-aminoindoline derivative.

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
Activated Ester Solution (from Step 1)-1.01.0-
5-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine162.181.01.0162 mg

Procedure:

  • To the solution of the activated ester from Step 1, add 5-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired PERK kinase inhibitor.

Characterization and Biological Activity

The final compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity. The biological activity of the synthesized inhibitor can be assessed using in vitro kinase assays to determine its IC₅₀ value against the target kinase (PERK) and a panel of other kinases to evaluate its selectivity.

CompoundTarget KinaseIC₅₀ (nM)
GSK2606414 (Reference Compound)PERK0.4
Synthesized Inhibitor (Hypothetical)PERKTo be determined

Data for GSK2606414 is from published literature.[5]

Mechanism of Action: Targeting the Unfolded Protein Response

PERK is a transmembrane protein kinase located in the endoplasmic reticulum (ER) that plays a crucial role in the unfolded protein response (UPR). Upon ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). This, in turn, attenuates global protein translation while promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, which upregulates genes involved in stress adaptation. In many cancers, the UPR is constitutively active, allowing tumor cells to survive in the harsh tumor microenvironment. Inhibition of PERK can disrupt this survival mechanism, leading to apoptosis.

cluster_ER Endoplasmic Reticulum UPR Unfolded Protein Response (ER Stress) PERK PERK Dimerization & Autophosphorylation UPR->PERK eIF2a eIF2α PERK->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation Global Protein Translation Attenuation p_eIF2a->Translation ATF4 ATF4 Translation p_eIF2a->ATF4 Survival Cell Survival & Adaptation ATF4->Survival Inhibitor PERK Inhibitor (e.g., GSK2606414) Inhibitor->PERK Inhibits

Figure 2: Simplified signaling pathway of PERK activation and its inhibition.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block in the synthesis of sophisticated kinase inhibitors. Its inherent physicochemical properties contribute significantly to the potency, selectivity, and metabolic stability of the final drug candidates. The straightforward and robust synthetic methodologies for its incorporation into diverse heterocyclic scaffolds make it an attractive starting material for drug discovery campaigns. As our understanding of the kinome and its role in disease continues to expand, the strategic application of such privileged scaffolds will undoubtedly continue to fuel the development of the next generation of targeted therapies.

References

  • Wikipedia. Bcr-Abl tyrosine-kinase inhibitor. [Link]

  • Wu, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083–6101. [Link]

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic Acid for Medicinal Chemistry Programs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the chemical derivatization of 2-(3-methoxy-4-(trifluoromethyl)phenyl)acetic acid, a key building block in modern medicinal chemistry. We present the strategic rationale and step-by-step protocols for converting the carboxylic acid moiety into a diverse library of amides and esters. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to facilitate troubleshooting and adaptation. This guide aims to empower medicinal chemists to efficiently explore the structure-activity relationship (SAR) of this valuable scaffold.

Introduction: The Strategic Value of the Scaffold

The this compound scaffold (Figure 1) is of significant interest in drug discovery. Its value stems from the specific combination of its substituents, which can profoundly influence a molecule's physicochemical and pharmacological properties.

  • The Trifluoromethyl (CF3) Group: This highly electronegative group is a cornerstone of modern medicinal chemistry.[1] It enhances metabolic stability by blocking potential sites of oxidation, increases lipophilicity which can improve membrane permeability, and can modulate the acidity of nearby functional groups.[1][2] These characteristics are critical for transforming a compound into a viable drug candidate.[3]

  • The Methoxy (OCH3) Group: The methoxy group acts as a hydrogen bond acceptor and can influence conformation and solubility. Its position relative to the CF3 group creates a distinct electronic and steric profile on the aromatic ring, which can be optimized for specific binding interactions with biological targets.

  • The Phenylacetic Acid Core: This portion of the molecule provides a reactive handle—the carboxylic acid—that is amenable to a wide range of chemical transformations.[1] Derivatizing this group is a primary strategy for modulating polarity, introducing new pharmacophoric elements, and exploring the chemical space around the core scaffold.

By systematically modifying the carboxylic acid, researchers can fine-tune the molecule's properties to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Chemical structure of this compound
Figure 1. The core scaffold, this compound (CAS: 1214372-96-9).[4][5]

Derivatization Strategy: A Workflow for Library Generation

The primary goal of derivatization is to generate a library of analogues for biological screening. The most common and effective strategies involve converting the carboxylic acid into amides and esters. This workflow allows for the introduction of a wide variety of functional groups and physical properties.

G cluster_amide Amide Synthesis cluster_ester Ester Synthesis start This compound amide_coupling Amide Coupling start->amide_coupling Amine, Coupling Reagent esterification Esterification start->esterification Alcohol, Catalyst amides Amide Library (R-NH2, R1R2NH) amide_coupling->amides esters Ester Library (R-OH) esterification->esters

Diagram 1: General derivatization workflow for the parent acid.

Protocol I: Amide Bond Formation

Amide bonds are prevalent in pharmaceuticals due to their high metabolic stability and ability to participate in hydrogen bonding, which is crucial for target recognition. The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine.

Decision Framework for Coupling Reagent Selection

Not all amines couple with equal ease. Electron-deficient anilines or sterically hindered secondary amines often require more potent activating agents than simple primary amines. This decision tree provides a guideline for selecting an appropriate protocol.

G start Select Amine Substrate (R1R2NH) q1 Is the amine sterically hindered or electron-deficient? start->q1 p1 Protocol 1.1: Standard EDC/HOBt Coupling q1->p1 No p2 Protocol 1.2: HATU Coupling q1->p2 Yes

Diagram 2: Decision tree for selecting an amide coupling protocol.
Protocol 1.1: Standard Amide Coupling via EDC/HOBt

This method is robust for most primary and secondary amines and is a cost-effective first choice.

  • Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. 1-Hydroxybenzotriazole (HOBt) traps this intermediate to form an activated ester, which is less prone to side reactions and racemization, and reacts cleanly with the amine to form the amide.[6] The byproduct of EDC, a urea, is water-soluble, simplifying purification.[6]

  • Materials:

    • This compound

    • Amine (1.0 eq.)

    • EDC·HCl (1.2 eq.)

    • HOBt (1.2 eq.)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq.)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

  • Step-by-Step Protocol:

    • To a solution of this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M), add HOBt (1.2 eq.) and the desired amine (1.0 eq.).

    • Add DIPEA (3.0 eq.) to the mixture and stir for 5 minutes at room temperature. Rationale: The base neutralizes the HCl salt of EDC and the carboxylic acid, ensuring the amine nucleophile is in its free-base form.

    • Add EDC·HCl (1.2 eq.) portion-wise at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor Progress: Check reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (1x), saturated NaHCO₃ (2x), and brine (1x). Rationale: The acid wash removes excess base and unreacted amine, while the base wash removes unreacted starting acid and HOBt.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient).

Protocol 1.2: Coupling of Challenging Amines via HATU

For electron-poor or sterically demanding amines where EDC/HOBt fails, HATU is a highly effective alternative.

  • Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that rapidly converts carboxylic acids into highly reactive activated esters, facilitating coupling with even poor nucleophiles.[7]

  • Materials:

    • This compound

    • Amine (1.0 eq.)

    • HATU (1.2 eq.)

    • DIPEA or TEA (3.0 eq.)

    • Anhydrous DMF

  • Step-by-Step Protocol:

    • In a flask, dissolve the this compound (1.0 eq.) and HATU (1.2 eq.) in anhydrous DMF (approx. 0.1 M).

    • Add DIPEA (3.0 eq.) and stir the mixture for 15 minutes at room temperature. This pre-activation step is crucial for forming the active ester.

    • Add the challenging amine (1.0 eq.) to the activated mixture.

    • Stir at room temperature for 4-12 hours. For very hindered substrates, gentle heating (40-50 °C) may be required.

    • Monitor Progress: Check reaction completion by LC-MS.

    • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers.

    • Wash the combined organic layers with saturated NaHCO₃ (2x) and brine (1x).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Reagent ClassExample AmineRecommended ProtocolTypical Yield RangeKey Consideration
Primary AlkylBenzylamine1.1 (EDC/HOBt)80-95%Standard, highly efficient reaction.
Secondary AlkylPiperidine1.1 (EDC/HOBt)75-90%Slightly slower due to increased sterics.
Primary ArylAniline1.1 (EDC/HOBt)60-85%Lower nucleophilicity may require longer reaction times.
Hindered/e- poor2,6-Dimethylaniline1.2 (HATU)50-75%EDC coupling is often sluggish or fails completely.

Protocol II: Ester Formation

Esters are valuable derivatives that can act as prodrugs, improve oral bioavailability, or serve as intermediates for further functionalization.

Protocol 2.1: Fischer-Speier Esterification

This is the classical method for ester synthesis, best suited for simple, non-sensitive primary and secondary alcohols.

  • Principle: In the presence of a strong acid catalyst, the carboxylic acid is protonated, activating the carbonyl carbon for nucleophilic attack by the alcohol. The reaction is an equilibrium, so it is driven to completion by using a large excess of the alcohol as the solvent and/or by removing the water byproduct.[8]

  • Materials:

    • This compound

    • Alcohol (e.g., Methanol, Ethanol; used as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

    • Saturated aq. NaHCO₃

  • Step-by-Step Protocol:

    • Dissolve the this compound (1.0 eq.) in the desired alcohol (20-50 eq., serving as solvent).

    • Carefully add concentrated H₂SO₄ (0.05 eq.) dropwise at 0 °C.

    • Heat the mixture to reflux (temperature depends on the alcohol) and maintain for 4-16 hours.

    • Monitor Progress: Monitor by TLC or LC-MS.

    • Work-up: Cool the reaction to room temperature. Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Remove the excess alcohol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Wash the combined organic layers with brine (1x), dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify by flash column chromatography.

Protocol 2.2: Steglich Esterification

This method is ideal for more complex or acid-sensitive alcohols, as it proceeds under mild, neutral conditions.

  • Principle: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid. In the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), a highly reactive N-acylpyridinium species is formed, which is then readily attacked by the alcohol.[6]

  • Materials:

    • This compound

    • Alcohol (1.1 eq.)

    • DCC (1.1 eq.)

    • DMAP (0.1 eq.)

    • Anhydrous DCM

  • Step-by-Step Protocol:

    • Dissolve the this compound (1.0 eq.), alcohol (1.1 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq.) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor Progress: Monitor by TLC or LC-MS.

    • Work-up: Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

    • Combine the filtrate and washings. Concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography. The product may require a second filtration if any residual DCU precipitates.

Alcohol TypeExample AlcoholRecommended ProtocolTypical Yield RangeKey Consideration
PrimaryEthanol2.1 (Fischer)85-95%Simple, high-yielding, requires reflux.
SecondaryIsopropanol2.1 (Fischer)70-85%Slower reaction; may require longer reflux.
Tertiary/Sensitivetert-Butanol2.2 (Steglich)60-80%Fischer esterification is not effective for tertiary alcohols.

Conclusion

The derivatization of this compound is a critical step in leveraging this scaffold for medicinal chemistry. The protocols detailed herein provide robust and adaptable methods for generating diverse libraries of amides and esters. By understanding the principles behind each method, researchers can make informed decisions to efficiently synthesize novel compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery.

References

  • The Significance of Phenylacetic Acid Derivatives in Medicinal Chemistry Research. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Zhu, W., Wang, J., Wang, S., Gu, Z., Aceña, J. L., Izawa, K., Liu, H., & Soloshonok, V. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI.
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). National Institutes of Health.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate.
  • This compound. (n.d.). Chemical Technology Co.,LTD.
  • This compound | 1214372-96-9. (2022). ChemicalBook.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.

Sources

Application Note: A Versatile Protocol for the Synthesis of Novel 1,3-Oxazol-5(4H)-one Scaffolds from 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of novel heterocyclic compounds, specifically 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-ones, utilizing 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid as a key building block. These azlactone scaffolds are highly valuable intermediates in medicinal chemistry, serving as precursors for a wide array of more complex, biologically active heterocycles. We will detail a robust, step-by-step methodology, explain the chemical rationale behind critical steps, and discuss the strategic importance of the substituents on the starting material. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and synthetic chemistry.

Introduction: Strategic Importance in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the development of new synthetic routes to novel scaffolds is critical for expanding drug-like chemical space.[1][2] The incorporation of a trifluoromethyl (CF₃) group is a widely employed strategy in medicinal chemistry to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[3][4][5][6] The CF₃ group's strong electron-withdrawing nature and steric bulk can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4]

The starting material, this compound, is a strategically designed precursor. The methoxy group (an electron-donating group) and the trifluoromethyl group (an electron-withdrawing group) on the phenyl ring create a unique electronic environment that can be exploited for selective chemical transformations. Phenylacetic acid derivatives are versatile starting materials for a variety of cyclization reactions.[7][8] This protocol focuses on their conversion into 1,3-oxazol-5(4H)-ones (azlactones), which are pivotal intermediates in the synthesis of modified amino acids and other complex heterocyclic systems.[9]

Overall Synthetic Strategy

The protocol follows a modified Erlenmeyer-Plöchl azlactone synthesis, which involves the condensation of an N-acylglycine with an aldehyde. In our approach, we will first synthesize the required N-acylamino acid from our starting phenylacetic acid and glycine. This intermediate is then cyclized in the presence of an aromatic aldehyde to yield the target 4-benzylidene-2-(3-methoxy-4-(trifluoromethyl)phenyl)methyl-1,3-oxazol-5(4H)-one. This multi-step process is designed for versatility, allowing for modification at multiple points to generate a library of novel compounds.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_cyclization Heterocycle Formation cluster_diversification Potential Diversification A This compound C Step 1: Acylation N-(2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetyl)glycine A->C Schotten-Baumann conditions B Glycine B->C E Step 2: Cyclocondensation Target 1,3-Oxazol-5(4H)-one C->E Acetic Anhydride, Sodium Acetate D Aromatic Aldehyde (e.g., Benzaldehyde) D->E F Nucleophilic Ring Opening (e.g., with amines, alcohols) E->F Further Reactions G α-Amino Acid Derivatives F->G H Other Heterocycles F->H

Figure 1. Overall synthetic workflow for the preparation of novel 1,3-oxazol-5(4H)-ones.

Detailed Experimental Protocols

Part A: Synthesis of N-(2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetyl)glycine (Intermediate I)

This step involves the acylation of glycine with the starting phenylacetic acid. A Schotten-Baumann reaction condition is employed, which is a robust method for forming amides from acid chlorides in a biphasic system.

Rationale: The carboxylic acid is first converted to the more reactive acid chloride using thionyl chloride (SOCl₂). This intermediate is not isolated but is immediately reacted with glycine. The reaction is performed under basic conditions (aqueous NaOH) to neutralize the HCl generated during both the acid chloride formation and the subsequent acylation, driving the reaction to completion.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Glycine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Acid Chloride Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend this compound (10.0 g, 40.0 mmol, 1.0 eq) in dichloromethane (DCM, 80 mL). Carefully add thionyl chloride (4.3 mL, 59.9 mmol, 1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 40°C) and maintain for 2 hours. The solid should fully dissolve, indicating the formation of the acid chloride.

  • Preparation of Glycine Solution: In a separate 500 mL beaker, dissolve glycine (4.5 g, 60.0 mmol, 1.5 eq) in 1 M aqueous sodium hydroxide (120 mL, 120 mmol, 3.0 eq). Cool this solution in an ice bath to 0-5°C.

  • Acylation: Cool the acid chloride solution from step 2 to room temperature and slowly add it dropwise to the cold glycine solution from step 3 over 30 minutes with vigorous stirring. Ensure the temperature of the aqueous mixture remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Work-up: Transfer the biphasic mixture to a separatory funnel. Remove and discard the lower organic (DCM) layer.

  • Cool the remaining aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl. A white precipitate will form.

  • Isolation and Purification: Collect the white solid by vacuum filtration and wash thoroughly with cold deionized water (3 x 50 mL).

  • Dry the solid in a vacuum oven at 60°C overnight to yield N-(2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetyl)glycine (Intermediate I ).

Part B: Synthesis of 4-Benzylidene-2-((3-methoxy-4-(trifluoromethyl)phenyl)methyl)-1,3-oxazol-5(4H)-one (Target Heterocycle)

This is the key cyclocondensation step where the N-acylglycine intermediate is reacted with an aromatic aldehyde in the presence of acetic anhydride and a weak base.

Rationale: Acetic anhydride serves a dual purpose: it acts as a dehydrating agent to facilitate the cyclization to the oxazolone ring and as a solvent. Sodium acetate acts as a base to deprotonate the α-carbon of the glycine moiety, initiating the condensation with the aldehyde. The reaction is a classic example of the Erlenmeyer-Plöchl synthesis.[9]

Materials:

  • N-(2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetyl)glycine (Intermediate I )

  • Benzaldehyde (or other substituted aromatic aldehyde)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, combine Intermediate I (6.14 g, 20.0 mmol, 1.0 eq), benzaldehyde (2.23 g, 21.0 mmol, 1.05 eq), and anhydrous sodium acetate (1.80 g, 22.0 mmol, 1.1 eq).

  • Add acetic anhydride (20 mL) to the flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 100°C for 2 hours with constant stirring. The mixture will become a clear, yellow-to-orange solution.

  • Work-up: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. A crystalline solid should form.

  • Slowly add 20 mL of cold ethanol to the mixture and stir for an additional 15 minutes in the ice bath to aid precipitation.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) followed by cold deionized water (2 x 20 mL) to remove any remaining acetic anhydride and salts.

  • Recrystallize the crude product from hot ethanol to yield the pure target heterocycle as a yellow crystalline solid.

Reaction Mechanism and Rationale

The formation of the azlactone proceeds through a series of well-understood steps. Understanding this mechanism allows for rational troubleshooting and adaptation of the protocol for different substrates.

G A N-Acylglycine (Intermediate I) B Enolate Formation A->B Ac₂O, NaOAc (Deprotonation) C Cyclization via Acyl Substitution B->C Intramolecular Attack D 1,3-Oxazol-5(4H)-one C->D Dehydration E Aldol Condensation D->E Deprotonation at C4, Attack on ArCHO F Final Product E->F Elimination of H₂O

Figure 2. Simplified mechanism for the Erlenmeyer-Plöchl azlactone synthesis.

Causality Behind Choices:

  • Acetic Anhydride: A stronger dehydrating agent like P₂O₅ could be used, but acetic anhydride is milder, cheaper, and also acts as a solvent, simplifying the reaction setup.

  • Sodium Acetate: A stronger base could lead to side reactions, including hydrolysis of the anhydride or self-condensation of the aldehyde. Sodium acetate is sufficiently basic to catalyze the reaction without promoting unwanted pathways.

  • Aromatic Aldehyde: The reaction is generally limited to aromatic aldehydes or aldehydes without α-hydrogens to prevent self-condensation. The electronic nature of the aldehyde substituent can affect reaction times and yields.

Expected Results and Characterization

The successful synthesis of the target compounds should be verified using standard analytical techniques.

ParameterStep 1: Intermediate IStep 2: Target Heterocycle
Appearance White to off-white solidYellow crystalline solid
Expected Yield 85-95%70-85%
Purity (by HPLC) >98%>99% after recrystallization
¹H NMR Peaks corresponding to aryl, methoxy, CH₂, and NH protonsDisappearance of glycine CH₂ singlet, appearance of benzylidene vinyl proton (≈7.2 ppm)
¹⁹F NMR Single peak for the CF₃ groupSingle peak for the CF₃ group, slight shift from intermediate
Mass Spec (ESI+) [M+H]⁺, [M+Na]⁺ consistent with C₁₂H₁₂F₃NO₄[M+H]⁺, [M+Na]⁺ consistent with C₁₉H₁₄F₃NO₃
Infrared (IR) C=O (amide and acid), N-H stretchesC=O (lactone and amide), C=N, C=C stretches

Self-Validation and Troubleshooting:

  • Low yield in Step 1: May indicate incomplete acid chloride formation or hydrolysis. Ensure starting materials are dry and thionyl chloride is fresh.

  • No precipitation in Step 2: The product may be too soluble in ethanol. Try precipitating with a water/ethanol mixture or using a different solvent for recrystallization like ethyl acetate/hexanes.

  • Multiple spots on TLC: Could indicate side reactions. Ensure the reaction temperature in Step 2 does not exceed 100-110°C. Purification by column chromatography may be necessary if recrystallization is ineffective.

Conclusion

This application note presents a reliable and adaptable protocol for synthesizing novel trifluoromethyl- and methoxy-substituted 1,3-oxazol-5(4H)-ones. The strategic use of this compound provides a foundation for creating structurally diverse heterocyclic scaffolds. The resulting azlactones are primed for further chemical exploration, particularly via nucleophilic ring-opening reactions, to generate libraries of potential drug candidates. The detailed explanation of the protocol's rationale and mechanism empowers researchers to apply and modify this methodology for their specific drug discovery programs.

References

  • BenchChem. (2025). Application of Phenylacetic Anhydride in Heterocyclic Compound Synthesis: Application Notes and Protocols.
  • National Center for Biotechnology Information (PMC). (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles.
  • Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery.
  • Specialty Chemicals. (n.d.). The Strategic Advantage of Trifluoromethylated Heterocycles in Chemical Manufacturing.
  • ResearchGate. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks.
  • Taylor & Francis Online. (n.d.). Key heterocyclic moieties for the next five years of drug discovery and development.
  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks.
  • Specialty Chemicals. (n.d.). The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.

Sources

The Strategic Utility of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Strategic Importance

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug development, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid, a substituted phenylacetic acid derivative, has emerged as a valuable building block due to the unique electronic and steric properties conferred by its methoxy and trifluoromethyl substituents.

The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature enhances the lipophilicity of a molecule, which can improve membrane permeability and metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2][3] This increased metabolic stability can lead to a longer in vivo half-life for drug candidates.[3] Furthermore, the CF3 group can influence the conformation of a molecule and engage in favorable interactions with biological targets, potentially increasing binding affinity and selectivity.[3] The methoxy group, a hydrogen bond acceptor and electron-donating group, further modulates the electronic and steric profile of the aromatic ring, offering additional points for molecular recognition and influencing the overall pharmacokinetic profile.

This guide provides an in-depth exploration of the practical applications of this compound in organic synthesis, with a focus on its utility in the preparation of biologically active compounds. We will delve into detailed protocols for key transformations, explain the rationale behind experimental choices, and present data to guide researchers in leveraging this versatile building block for their synthetic campaigns.

Core Applications in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its role as a scaffold for the construction of more complex molecules, most notably in the synthesis of phosphodiesterase-4 (PDE4) inhibitors. PDE4 is a crucial enzyme in the inflammatory cascade, and its inhibition has been a successful strategy for the treatment of inflammatory diseases such as psoriasis and psoriatic arthritis. The renowned drug Apremilast, a potent PDE4 inhibitor, prominently features the 2-(3-methoxy-4-(trifluoromethyl)phenyl) moiety, underscoring the importance of this building block in the development of this therapeutic class.

The following sections will provide detailed protocols for two fundamental transformations of this compound: amide bond formation and esterification. These reactions are cornerstones of medicinal chemistry, enabling the linkage of this key scaffold to a diverse array of chemical partners to generate libraries of potential drug candidates.

Diagrammatic Overview of Synthetic Utility

G main This compound amide Amide Bond Formation main->amide Amine, Coupling Agent ester Esterification main->ester Alcohol, Acid Catalyst pde4 PDE4 Inhibitors (e.g., Apremilast) amide->pde4 other Other Bioactive Molecules amide->other ester->other

Caption: Synthetic pathways from this compound.

Application Protocol 1: Amide Bond Formation

The formation of an amide bond is one of the most frequently employed reactions in drug discovery. The following protocol provides a general yet robust method for the coupling of this compound with a variety of primary and secondary amines using a carbodiimide coupling agent, a standard and widely adopted strategy in organic synthesis.

Rationale for Method Selection

Direct condensation of a carboxylic acid and an amine to form an amide is typically unfavorable due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated". Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are highly effective activating agents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the desired amide. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can further enhance the efficiency of the reaction and suppress side reactions, such as racemization in the case of chiral carboxylic acids.

Detailed Experimental Protocol

Objective: To synthesize an N-aryl or N-alkyl-2-(3-methoxy-4-(trifluoromethyl)phenyl)acetamide.

Materials:

  • This compound

  • Amine (primary or secondary)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF (approximately 0.1-0.5 M concentration).

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add HOBt (1.1 eq) to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.0-3.0 eq) to the stirred solution.

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (if the amine is basic), saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Expected Results and Data

The yields for this type of amide coupling are typically moderate to high, ranging from 60% to 95%, depending on the steric and electronic nature of the amine coupling partner.

Coupling Partner (Amine)Coupling AgentBaseSolventTypical Yield (%)
AnilineEDC/HOBtDIPEADMF85-95
BenzylamineEDC/HOBtTEADCM90-98
MorpholineEDC/HOBtDIPEADCM80-90
tert-ButylamineHATU/HOAtDIPEADMF60-75

Note: The data in this table is representative and actual yields may vary.

Application Protocol 2: Fischer Esterification

Fischer esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. This method is particularly well-suited for the synthesis of simple alkyl esters of this compound.

Rationale for Method Selection

The Fischer esterification is an equilibrium process. To drive the reaction towards the formation of the ester, a large excess of the alcohol is typically used as the solvent. The strong acid catalyst, commonly sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. The removal of water as it is formed can also shift the equilibrium towards the products.

Detailed Experimental Protocol

Objective: To synthesize the methyl or ethyl ester of this compound.

Materials:

  • This compound

  • Anhydrous methanol or ethanol

  • Concentrated sulfuric acid (H2SO4)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the solution while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO3 solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude ester.

  • If necessary, the product can be purified by flash column chromatography on silica gel.

Expected Results and Data

Fischer esterification reactions with simple alcohols like methanol and ethanol are generally high-yielding.

AlcoholAcid CatalystReaction Time (h)Typical Yield (%)
MethanolH2SO44-690-98
EthanolH2SO46-888-95
IsopropanolTsOH12-1675-85

Note: The data in this table is representative and actual yields may vary.

Workflow Diagram for Amide Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Dissolve Acid\nand Amine in\nAnhydrous Solvent Dissolve Acid and Amine in Anhydrous Solvent Add HOBt Add HOBt Dissolve Acid\nand Amine in\nAnhydrous Solvent->Add HOBt Cool to 0°C Cool to 0°C Add HOBt->Cool to 0°C Add Base (DIPEA/TEA) Add Base (DIPEA/TEA) Cool to 0°C->Add Base (DIPEA/TEA) Add EDC Add EDC Add Base (DIPEA/TEA)->Add EDC Warm to RT Warm to RT Add EDC->Warm to RT Stir for 12-24h Stir for 12-24h Warm to RT->Stir for 12-24h Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir for 12-24h->Monitor by TLC/LC-MS Dilute with DCM Dilute with DCM Monitor by TLC/LC-MS->Dilute with DCM Aqueous Washes\n(HCl, NaHCO3, Brine) Aqueous Washes (HCl, NaHCO3, Brine) Dilute with DCM->Aqueous Washes\n(HCl, NaHCO3, Brine) Dry Organic Layer Dry Organic Layer Aqueous Washes\n(HCl, NaHCO3, Brine)->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Pure Amide Product Pure Amide Product Column Chromatography->Pure Amide Product

Caption: Step-by-step workflow for amide synthesis.

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its unique substitution pattern provides a valuable scaffold for the construction of biologically active molecules, particularly in the realm of PDE4 inhibition. The protocols detailed in this guide for amide bond formation and esterification represent fundamental and reliable methods for the elaboration of this starting material into a diverse range of derivatives. By understanding the rationale behind these synthetic transformations and utilizing the provided protocols, researchers can effectively incorporate this versatile building block into their synthetic strategies for the discovery and development of new chemical entities.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

Sources

Application Note: Comprehensive Analytical Strategies for the Characterization of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid and its related derivatives represent a pivotal class of compounds in modern drug discovery, often serving as key intermediates or active pharmaceutical ingredients (APIs). The presence of the methoxy and trifluoromethyl groups on the phenylacetic acid core imparts unique physicochemical properties that can enhance biological activity and metabolic stability. Consequently, rigorous analytical characterization is paramount to ensure the identity, purity, and quality of these molecules throughout the drug development lifecycle.

This document provides a comprehensive guide to the analytical methodologies essential for the robust characterization of this compound and its derivatives. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step instructions. Adherence to these methods will facilitate regulatory compliance and ensure the generation of reliable and reproducible data.

Chromatographic Purity and Assay: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency of pharmaceutical compounds.[1] For this compound and its derivatives, a reversed-phase HPLC (RP-HPLC) method is typically employed, leveraging the nonpolar nature of the trifluoromethylphenyl moiety.

Causality in Method Development: The choice of a C18 stationary phase provides excellent hydrophobic interaction with the analyte, while a buffered mobile phase is critical for maintaining the consistent ionization state of the carboxylic acid group, thereby ensuring reproducible retention times and sharp peak shapes. The use of a gradient elution is often necessary to resolve the main component from closely related impurities that may have formed during synthesis or degradation.[2]

Protocol: RP-HPLC for Purity and Assay

This protocol is a starting point and should be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[3][4][5][6]

Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Standard: this compound reference standard

  • Sample: Test sample of this compound or its derivative

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 220 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 30 70
      25 30 70
      26 70 30

      | 30 | 70 | 30 |

  • System Suitability: Before sample analysis, inject the standard solution five times and verify that the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas) meet the predefined acceptance criteria as per USP <621>.[7][8][9][10][11]

  • Analysis: Inject the standard and sample solutions.

  • Data Processing: Determine the area of the main peak and any impurities. Calculate the percentage purity or assay value against the reference standard.

Data Presentation:

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD for 5 injections≤ 1.0%
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Std_Prep Standard Preparation (0.5 mg/mL) System_Suitability System Suitability (5 Injections) Std_Prep->System_Suitability Sample_Prep Sample Preparation (0.5 mg/mL) Analysis Inject Standard & Sample Sample_Prep->Analysis System_Suitability->Analysis Meets Criteria Integration Peak Integration Analysis->Integration Calculation Calculate Purity/Assay Integration->Calculation

Caption: Workflow for HPLC Purity and Assay Determination.

Identification and Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous identification and structural confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the identity of the target compound. For fluorinated compounds, ¹⁹F NMR provides valuable information about the trifluoromethyl group.

Expert Insights: The chemical shifts in ¹H NMR can confirm the presence of the methoxy group (singlet around 3.9 ppm), the methylene protons of the acetic acid moiety (singlet around 3.7 ppm), and the aromatic protons (multiplets between 7.0-7.6 ppm). The characteristic splitting patterns of the aromatic protons can confirm the substitution pattern on the benzene ring.[12][13][14]

¹H NMR Data for this compound:

ProtonsChemical Shift (ppm)Multiplicity
OCH₃~3.9s
CH₂~3.7s
Aromatic7.0-7.6m
COOH~11-12br s
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. When coupled with a chromatographic technique like GC or LC, it becomes a highly specific and sensitive analytical tool.

Causality in Technique Selection: For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[15][16] However, for the non-volatile parent acid, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Electrospray ionization (ESI) in negative mode is particularly effective for detecting the deprotonated molecule [M-H]⁻ of the carboxylic acid.

Protocol: LC-MS for Identity Confirmation

Instrumentation and Materials:

  • LC-MS system with an ESI source

  • C18 column (as in HPLC method)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample: Dilute solution of the compound in the mobile phase

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in the initial mobile phase composition.

  • LC Conditions: Use the same gradient as the HPLC method, but with a formic acid modifier for MS compatibility.

  • MS Conditions:

    • Ionization Mode: Negative ESI

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

  • Analysis: Inject the sample and acquire the total ion chromatogram and mass spectrum of the peak of interest.

  • Data Interpretation: Confirm the presence of the expected [M-H]⁻ ion for this compound (C₁₀H₉F₃O₃, MW: 234.17), which would be m/z 233.04.

Logical Relationship Diagram:

Structural_Elucidation cluster_techniques Spectroscopic Techniques cluster_info Information Obtained cluster_confirmation Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity Proton & Carbon Connectivity NMR->Connectivity MS Mass Spectrometry (LC-MS) Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight FTIR FTIR Spectroscopy Func_Groups Functional Groups (C=O, O-H) FTIR->Func_Groups Structure_Confirmed Unambiguous Structure Confirmation Connectivity->Structure_Confirmed Mol_Weight->Structure_Confirmed Func_Groups->Structure_Confirmed

Caption: Interplay of Spectroscopic Techniques for Structural Confirmation.

Elemental Analysis

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (C, H, N, O, F). For organofluorine compounds, specialized combustion techniques are required for accurate fluorine determination.

Expert Insights: Combustion Ion Chromatography (CIC) is a robust method for determining the fluorine content.[17][18][19] The sample is combusted in a high-temperature furnace, and the resulting hydrogen fluoride (HF) is trapped in an aqueous solution and subsequently quantified by ion chromatography. This provides a direct measure of the total fluorine content, which can be compared against the theoretical value for the proposed structure.

Protocol: Combustion Ion Chromatography for Fluorine Content

Instrumentation and Materials:

  • Combustion IC system

  • Sample and reference material

  • Oxygen supply

  • Absorption solution

Procedure:

  • Calibration: Calibrate the ion chromatograph using fluoride standard solutions.

  • Sample Preparation: Accurately weigh a small amount of the sample into a combustion boat.

  • Combustion: Introduce the sample into the furnace at a controlled temperature (e.g., 900-1000 °C) in a stream of oxygen.

  • Absorption: The combustion gases are passed through an absorption solution to trap the HF as fluoride ions.

  • IC Analysis: Inject the absorption solution into the ion chromatograph to quantify the fluoride concentration.

  • Calculation: Calculate the percentage of fluorine in the original sample.

Theoretical vs. Experimental Data:

ElementTheoretical % for C₁₀H₉F₃O₃Experimental % (Acceptance Range)
Carbon51.29± 0.4%
Hydrogen3.87± 0.3%
Fluorine24.34± 0.4%

Impurity Profiling

Regulatory agencies like the ICH require the identification and characterization of impurities in drug substances.[20][21][22] A comprehensive impurity profile is essential for ensuring the safety and efficacy of the final drug product.

Trustworthiness through Self-Validation: The HPLC method described in Section 1 should be validated for its ability to detect and quantify potential impurities, including starting materials, by-products, and degradation products.[1] This involves demonstrating specificity, linearity, accuracy, precision, and the limit of detection/quantitation for known impurities.[4]

Common Potential Impurities:

  • Starting Materials: e.g., 3-methoxy-4-(trifluoromethyl)benzaldehyde

  • Intermediates: e.g., the corresponding mandelic acid derivative

  • Positional Isomers: e.g., 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid

  • Degradation Products: Formed under stress conditions (e.g., heat, light, acid, base, oxidation)

The use of a hyphenated technique like LC-MS is invaluable for the structural elucidation of unknown impurities detected during purity analysis.

Conclusion

The analytical characterization of this compound and its derivatives requires a multi-faceted approach. The combination of chromatographic and spectroscopic techniques detailed in these application notes provides a robust framework for ensuring the identity, purity, and quality of these important pharmaceutical compounds. Each protocol is designed to be a self-validating system, grounded in established scientific principles and regulatory expectations. By following these guidelines, researchers and developers can confidently advance their drug candidates through the development pipeline.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2023). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • National Center for Biotechnology Information. (2011). Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]

  • Journal of Pharmaceutical Analysis. (2021). Impurity Profiling | Active Pharmaceutical Ingredients | Drug Substance | Hyphenated Technique | Chromatographic Separation Techniques. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]

  • ResearchGate. (2025). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. [Link]

  • PubMed. (1998). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. [Link]

  • National Center for Biotechnology Information. (2021). Combustion ion chromatography for extractable organofluorine analysis. PMC. [Link]

  • TE Instruments. (n.d.). Trace level analysis for Extractable Organic Fluorine(EOF) screening in water matrices, by Combustion Ion-Chromatography. [Link]

  • LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]

  • Human Metabolome Database. (n.d.). Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive. [Link]

Sources

Application Notes and Protocols: A Tiered Approach to Characterizing the Biological Efficacy of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Focused Assay Cascade

Compounds centered around the 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid scaffold represent a promising area for therapeutic innovation. The presence of the trifluoromethyl group, a bioisostere for various functionalities, can significantly enhance metabolic stability and binding affinity.[1] Phenylacetic acid derivatives, more broadly, are known precursors for potent anti-inflammatory agents.[2] Specifically, structural similarities to known inhibitors of key inflammatory mediators suggest that derivatives of this core structure may exhibit valuable biological activities, particularly in the context of inflammation.

This guide provides a comprehensive, tiered strategy for researchers to systematically evaluate the biological efficacy of novel compounds derived from this compound. We eschew a one-size-fits-all template, instead presenting a logical and scientifically-driven workflow. This cascade of assays is designed to first establish a foundational understanding of a compound's interaction with cells (cytotoxicity), then to dissect its potential mechanisms of action through targeted biochemical and cell-based functional assays. The protocols herein are detailed to ensure reproducibility and provide insights into the causality behind experimental choices, empowering researchers to generate robust and reliable data.

Part 1: Foundational Assessment - Cytotoxicity Profiling

Before investigating the specific biological effects of a compound, it is imperative to determine its inherent cytotoxicity. This initial screen establishes the concentration range over which the compound can be tested without causing significant cell death, ensuring that any observed effects in subsequent assays are not merely artifacts of toxicity. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]

Protocol 1: MTT Cell Viability Assay

This protocol is designed to determine the concentration-dependent cytotoxic effects of the test compounds on a relevant cell line, such as the murine macrophage cell line RAW 264.7.

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[3] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in sterile DMSO (e.g., 10 mM stock)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count RAW 264.7 cells.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete DMEM in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete DMEM. It is crucial to maintain a consistent final DMSO concentration across all wells, typically ≤0.5%, to avoid solvent-induced toxicity.[5]

    • Carefully remove the media from the wells and replace it with 100 µL of media containing the desired concentrations of the test compounds. Include vehicle control (media with the same final DMSO concentration) and untreated control wells.

    • Incubate for 24-48 hours, depending on the desired exposure time.

  • MTT Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[6]

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration (logarithmic scale).

  • Determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell viability) using non-linear regression analysis.[7]

ParameterDescription
Test Compound Conc. Range of concentrations of the derivative being tested.
% Cell Viability (Absorbance of treated cells / Absorbance of vehicle control) x 100.
IC₅₀ (µM) Concentration of the compound that reduces cell viability by 50%.

Compounds with an IC₅₀ value significantly higher than their effective concentration in subsequent functional assays are considered non-toxic at the therapeutic dose.

Part 2: Mechanistic Elucidation - Probing Anti-Inflammatory Pathways

Based on the structural features of the core molecule, a primary hypothesis is that these derivatives may exert anti-inflammatory effects. This can be investigated through a series of targeted assays focusing on key inflammatory pathways.

Assay 2.1: Cyclooxygenase (COX) Inhibition Assay

Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation). Selective COX-2 inhibition is a desirable therapeutic profile due to a reduced risk of gastrointestinal side effects.[3][8]

Principle: This fluorometric assay measures the peroxidase activity of COX enzymes. The COX component converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced by the peroxidase component. The provided probe fluoresces upon oxidation, and the rate of fluorescence increase is proportional to COX activity.

COX_Inhibition_Workflow

Protocol 2.1: Fluorometric COX-1/COX-2 Inhibition Assay

Materials:

  • COX-1/COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich or Cayman Chemical)

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Positive Control: Celecoxib (selective COX-2 inhibitor)[3]

  • 96-well black opaque plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and Celecoxib in assay buffer. The final DMSO concentration should be kept constant and minimal (e.g., <1%).

    • Dilute COX-1 and COX-2 enzymes to the working concentration as per the kit manufacturer's instructions.

  • Assay Procedure:

    • To the wells of a 96-well black plate, add the assay buffer, COX cofactor, and COX probe.

    • Add the test compound dilutions or controls (Celecoxib for inhibition, vehicle for no inhibition).

    • Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate for a short period (e.g., 10-15 minutes) at 25°C to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity (Excitation/Emission ≈ 535/587 nm) every minute for 10-15 minutes.[3]

Data Analysis and Interpretation:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC₅₀ values for both COX-1 and COX-2.

  • The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.[8]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Test Compound A Experimental ValueExperimental ValueCalculated Value
Celecoxib >10~0.05>200

A compound is considered a "hit" if it shows significant COX-2 inhibition (e.g., IC₅₀ < 10 µM) and a favorable selectivity index (SI > 10).[9]

Assay 2.2: Phosphodiesterase 4 (PDE4) Inhibition Assay

Rationale: PDE4 is a key enzyme that degrades cyclic AMP (cAMP), a second messenger with potent anti-inflammatory properties. Inhibition of PDE4 elevates intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory mediators.[10] Rolipram is a well-characterized selective PDE4 inhibitor.[10][11][12]

Principle: This fluorescence polarization (FP) based assay relies on the change in polarization of a fluorescently labeled cAMP (FAM-cAMP) upon its hydrolysis by PDE4 to FAM-AMP. A binding agent that specifically interacts with the phosphate group of FAM-AMP forms a large, slow-tumbling complex, resulting in high fluorescence polarization. PDE4 inhibitors prevent the hydrolysis of FAM-cAMP, thus maintaining a low polarization signal.

Protocol 2.2: Fluorescence Polarization PDE4 Inhibition Assay

Materials:

  • PDE4 inhibitor screening kit (e.g., from BPS Bioscience or similar)

  • Recombinant human PDE4 enzyme

  • FAM-cAMP substrate

  • Binding agent

  • Positive Control: Rolipram[10][12]

  • 96-well black plates

  • Fluorescence plate reader with polarization filters

Step-by-Step Methodology:

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of test compounds and Rolipram in the provided assay buffer.

    • Dilute the PDE4 enzyme to its optimal working concentration in the assay buffer.

  • Assay Procedure:

    • Add the test compound dilutions or controls to the wells of a 96-well black plate.

    • Add the diluted PDE4 enzyme to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature.

  • Reaction and Detection:

    • Initiate the reaction by adding the FAM-cAMP substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding the binding agent.

    • Read the fluorescence polarization on a microplate reader.

Data Analysis and Interpretation:

  • The change in millipolarization units (mP) is inversely proportional to PDE4 activity.

  • Calculate the percent inhibition for each compound concentration.

  • Determine the IC₅₀ value from the dose-response curve.

CompoundPDE4 IC₅₀ (nM)
Test Compound B Experimental Value
Rolipram ~100-200

A low nanomolar to micromolar IC₅₀ value would indicate significant PDE4 inhibitory activity.

Part 3: Cell-Based Functional Assays - Confirming Anti-Inflammatory Effects in a Biological Context

While biochemical assays are excellent for identifying direct molecular targets, cell-based assays are crucial for confirming that this activity translates into a functional anti-inflammatory effect in a more physiologically relevant system.

Assay 3.1: Inhibition of LPS-Induced Cytokine Release in Macrophages

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13][14] A successful anti-inflammatory compound should suppress the production of these key mediators.

Principle: RAW 264.7 macrophages are pre-treated with the test compounds and then stimulated with LPS. The amount of TNF-α and IL-6 secreted into the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Cytokine_Release_Workflow

Protocol 3.1: TNF-α and IL-6 ELISA

Materials:

  • RAW 264.7 cells and complete DMEM

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds in DMSO

  • Human/Murine TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates and 96-well ELISA plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (a typical concentration is 100 ng/mL) for 18-24 hours.[13][15] Include unstimulated and LPS-only controls.

  • ELISA Procedure:

    • Following incubation, centrifuge the plate and carefully collect the culture supernatants.

    • Perform the TNF-α and IL-6 ELISAs on the supernatants according to the manufacturer's protocol. This typically involves:

      • Binding of secreted cytokines to a capture antibody-coated plate.

      • Addition of a biotinylated detection antibody.

      • Addition of a streptavidin-HRP conjugate.

      • Addition of a chromogenic substrate (e.g., TMB).

      • Stopping the reaction and measuring absorbance at 450 nm.

Data Analysis and Interpretation:

  • Generate a standard curve for both TNF-α and IL-6 using the provided recombinant cytokine standards.

  • Calculate the concentration of each cytokine in the samples from the standard curve.

  • Determine the percent inhibition of cytokine release for each compound concentration compared to the LPS-only control.

  • Calculate the EC₅₀ (the concentration of the compound that causes 50% inhibition of cytokine release).[7][16][17]

CompoundTNF-α EC₅₀ (µM)IL-6 EC₅₀ (µM)
Test Compound C Experimental ValueExperimental Value

A low micromolar or sub-micromolar EC₅₀ value indicates potent anti-inflammatory activity in a cellular context.

Assay 3.2: NF-κB (p65) Nuclear Translocation Assay

Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like LPS, IκB is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α and IL-6.[18]

Principle: This immunofluorescence-based assay visually and quantitatively assesses the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon LPS stimulation.

Protocol 3.2: Immunofluorescence Staining for p65 Translocation

Materials:

  • RAW 264.7 cells

  • Glass coverslips in a 24-well plate

  • LPS

  • Test compounds

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibody: anti-NF-κB p65

  • Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)

  • Nuclear counterstain: DAPI

  • Fluorescence microscope

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed RAW 264.7 cells on glass coverslips and allow them to adhere overnight.

    • Pre-treat with test compounds for 1-2 hours.

    • Stimulate with LPS (100 ng/mL) for 30-60 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with blocking buffer.

    • Incubate with the primary anti-p65 antibody.

    • Wash and incubate with the fluorescently-conjugated secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 using image analysis software (e.g., ImageJ). An increase in this ratio indicates nuclear translocation.

Data Interpretation:

  • Unstimulated cells: p65 staining will be predominantly cytoplasmic.

  • LPS-stimulated cells: p65 staining will be concentrated in the nucleus.

  • Compound-treated + LPS-stimulated cells: Effective compounds will show a reduction in nuclear p65 staining compared to the LPS-only control, indicating inhibition of translocation.

Conclusion

The tiered assay cascade presented in these application notes provides a robust framework for the systematic evaluation of novel compounds derived from this compound. By progressing from general cytotoxicity to specific biochemical and cell-based functional assays, researchers can efficiently identify promising candidates and elucidate their mechanisms of action. This structured approach, grounded in established scientific principles and detailed protocols, will facilitate the discovery and development of the next generation of anti-inflammatory therapeutics.

References

  • BenchChem. (n.d.). Application Note: In Vitro PDE4 Inhibition Assay Using (S)-(+)-Rolipram.
  • MDPI. (2020).
  • PMC. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PubMed Central.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Journal of Experimental Medicine. (n.d.). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn.
  • ResearchGate. (n.d.). Celecoxib inhibits cell growth independent of COX-2 inhibition.
  • Journal of Clinical Investigation. (n.d.). Induction but not inhibition of COX-2 confers human lung cancer cell apoptosis by celecoxib.
  • BenchChem. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • PMC. (n.d.). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. PubMed Central.
  • R&D Systems. (n.d.). MTT Cell Proliferation/Viability Assay.
  • Protocols.io. (2023). MTT (Assay protocol).
  • Frontiers in Immunology. (2021).
  • MDPI. (2023). Acute PDE4 Inhibition Induces a Transient Increase in Blood Glucose in Mice. MDPI.
  • ResearchGate. (n.d.). Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors.
  • PubMed Central. (n.d.). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion.
  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole....
  • American Physiological Society. (n.d.).
  • PubMed. (n.d.).
  • MedChemExpress. (n.d.). Rolipram ((R,S)-Rolipram) | PDE4 Inhibitor.
  • PubMed. (n.d.).
  • MDPI. (n.d.). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin.
  • ResearchGate. (n.d.). Comparison of EC50 values for antiradical and anti-inflammatory....
  • National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
  • ResearchGate. (2025).
  • MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues.
  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
  • PMC. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... PubMed Central.

Sources

Application Notes and Protocols: In Vitro Metabolic Stability Testing of Drugs Containing the 3-Methoxy-4-(Trifluoromethyl)phenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Methoxy-4-(Trifluoromethyl)phenyl Moiety and Its Metabolic Scrutiny

In modern medicinal chemistry, the incorporation of the 3-methoxy-4-(trifluoromethyl)phenyl moiety into drug candidates is a frequently employed strategy to enhance therapeutic potential. The trifluoromethyl (CF3) group, a powerful electron-withdrawing substituent, is known to significantly increase metabolic stability by blocking sites of oxidative metabolism. This can lead to an improved pharmacokinetic profile, including a longer half-life. The adjacent methoxy group, however, presents a potential metabolic soft spot, primarily susceptible to O-demethylation. Therefore, a thorough understanding of the metabolic fate of this moiety is critical during drug development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust in vitro metabolic stability testing for compounds containing the 3-methoxy-4-(trifluoromethyl)phenyl group. We will delve into the scientific rationale behind experimental choices, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting. The overarching goal is to equip researchers with the necessary tools to accurately predict the metabolic clearance of these compounds, a crucial step in advancing promising drug candidates.[1][2]

Section 1: Understanding the Metabolic Landscape of the 3-Methoxy-4-(Trifluoromethyl)phenyl Moiety

The metabolic stability of a drug is a key determinant of its oral bioavailability and dosing regimen. For compounds featuring the 3-methoxy-4-(trifluoromethyl)phenyl group, two primary metabolic pathways are of initial concern:

  • O-demethylation of the Methoxy Group: This is often a primary metabolic route for aromatic ethers and is predominantly catalyzed by cytochrome P450 (CYP) enzymes.[3][4] The reaction involves the hydroxylation of the methyl group, followed by the spontaneous elimination of formaldehyde to yield a phenol.[5][6] The resulting phenolic metabolite can then undergo further phase II conjugation reactions.

  • Oxidation of the Trifluoromethyl Group: While the CF3 group is generally considered to be metabolically stable, it is not entirely inert. Under certain conditions, it can undergo oxidative metabolism, although this is typically a much slower process compared to the metabolism of a corresponding methyl group.

The interplay between these potential metabolic pathways dictates the overall stability of the molecule. A primary objective of in vitro testing is to determine the dominant route of metabolism and its rate.

Section 2: Key In Vitro Models for Metabolic Stability Assessment

The selection of an appropriate in vitro model is paramount for generating clinically relevant data. The most common and well-validated systems for early-stage metabolic stability screening are subcellular fractions of the liver, the primary site of drug metabolism.[7][8]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the CYP superfamily.[7][9] Human liver microsomes (HLM) are the gold standard for predicting human hepatic clearance.[10][11] They are cost-effective, readily available, and suitable for high-throughput screening.[7][11]

  • S9 Fraction: This is the supernatant fraction obtained after centrifugation of a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, offering a broader range of metabolic capabilities, including some Phase II conjugation reactions.[10][12]

  • Hepatocytes: Intact liver cells provide the most physiologically relevant in vitro system as they contain a full complement of Phase I and Phase II enzymes, as well as transporters.[9][13] While offering a more comprehensive metabolic picture, they are more expensive and have a shorter functional lifespan in culture.[9]

For initial screening of compounds containing the 3-methoxy-4-(trifluoromethyl)phenyl moiety, liver microsomes are the recommended starting point due to their enrichment in CYP enzymes, which are the primary catalysts for the anticipated O-demethylation pathway.

Section 3: Experimental Workflow and Protocols

A well-designed and executed in vitro metabolic stability assay is crucial for generating reliable and reproducible data. The following workflow and protocols are optimized for assessing compounds with the 3-methoxy-4-(trifluoromethyl)phenyl moiety.

Overall Experimental Workflow

The workflow for a typical in vitro microsomal stability assay can be broken down into several key stages:

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, Buffer, NADPH, Test Compound, Controls) prep_plates Prepare Incubation Plates prep_reagents->prep_plates pre_incubation Pre-incubate Plate at 37°C prep_plates->pre_incubation initiate_reaction Initiate Reaction with NADPH pre_incubation->initiate_reaction incubation Incubate with Shaking at 37°C initiate_reaction->incubation terminate Terminate Reaction at Time Points (e.g., 0, 5, 15, 30, 60 min) incubation->terminate protein_precipitation Protein Precipitation (e.g., Acetonitrile with IS) terminate->protein_precipitation centrifugation Centrifuge and Collect Supernatant protein_precipitation->centrifugation lcms_analysis LC-MS/MS Analysis centrifugation->lcms_analysis data_processing Data Processing and Calculation lcms_analysis->data_processing

Caption: Experimental workflow for an in vitro microsomal stability assay.

Detailed Protocol: Microsomal Stability Assay

This protocol is designed for a 96-well plate format, which is suitable for higher throughput screening.

3.2.1 Reagents and Materials:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH stock solution

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Positive Control Compounds (e.g., a rapidly metabolized compound like Verapamil and a slowly metabolized compound like Warfarin)

  • Internal Standard (IS) Stock Solution (a structurally similar, stable compound)

  • Acetonitrile (ACN), ice-cold

  • 96-well incubation plates

  • 96-well collection plates

  • Plate shaker/incubator

  • Centrifuge with plate rotor

  • LC-MS/MS system

3.2.2 Experimental Procedure:

  • Preparation of Incubation Mixture (without NADPH):

    • On ice, prepare a master mix containing potassium phosphate buffer and HLM. The final microsomal protein concentration in the incubation should typically be between 0.2 and 1.0 mg/mL.

    • Vortex the master mix gently.

  • Preparation of Test Compound and Control Solutions:

    • Serially dilute the test compound stock solution in buffer to achieve a final incubation concentration typically between 0.5 and 1 µM. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.

    • Prepare working solutions of the positive controls in the same manner.

  • Incubation:

    • Add the microsomal master mix to the wells of the incubation plate.

    • Add the test compound and control solutions to their respective wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system or NADPH solution to all wells except for the negative controls (time zero point).

  • Time Course Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a sufficient volume (e.g., 2-3 volumes) of ice-cold acetonitrile containing the internal standard to the appropriate wells. The time zero sample is quenched immediately after the addition of the test compound and before the addition of NADPH.

    • After the final time point, seal the plate and vortex thoroughly to ensure complete protein precipitation.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 3000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean collection plate for LC-MS/MS analysis.

3.2.3 LC-MS/MS Analysis:

  • Develop a sensitive and specific LC-MS/MS method for the quantification of the parent compound and the internal standard.[14][15][16]

  • A C18 column is often suitable for the separation of small molecule drugs.

  • Use multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.[15]

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the rate of disappearance of the parent compound over time.

  • Calculate the Percentage of Parent Compound Remaining:

    • For each time point, calculate the peak area ratio of the test compound to the internal standard.

    • Normalize the data to the time zero point, which represents 100% of the compound remaining.

    • Percentage Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Determine the In Vitro Half-Life (t½):

    • Plot the natural logarithm (ln) of the percentage of compound remaining against time.

    • The slope of the linear portion of this plot is equal to the elimination rate constant (k).

    • The in vitro half-life is calculated using the following equation: t½ = 0.693 / k

  • Calculate the Intrinsic Clearance (CLint):

    • Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) / (Microsomal Protein Concentration in mg/mL)

Table 1: Example Data and Calculated Parameters for a Compound with a 3-Methoxy-4-(Trifluoromethyl)phenyl Moiety

Time (min)% Parent Remainingln(% Parent Remaining)
01004.61
5854.44
15604.09
30353.56
45203.00
60102.30
  • Calculated t½: 25 minutes

  • Calculated CLint: 55.4 µL/min/mg protein (assuming 0.5 mg/mL protein concentration)

Interpretation of Results:

  • High Stability: t½ > 60 min

  • Moderate Stability: 30 min < t½ < 60 min

  • Low Stability: t½ < 30 min

The example data suggests that the compound has low to moderate metabolic stability in human liver microsomes.

Section 4: Metabolite Identification – Unveiling the Metabolic Fate

While the stability assay quantifies the disappearance of the parent drug, it does not identify the metabolites formed. For compounds with the 3-methoxy-4-(trifluoromethyl)phenyl moiety, it is crucial to investigate the formation of the O-demethylated metabolite.

Workflow for Metabolite Identification

metabolite_id_workflow cluster_incubation Incubation cluster_analysis Analysis cluster_confirmation Confirmation incubation Incubate Test Compound with HLM and NADPH (Longer incubation time may be needed) lc_hrms LC-High Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) incubation->lc_hrms data_mining Data Mining for Expected Metabolites (e.g., O-demethylation, hydroxylation) lc_hrms->data_mining msms_fragmentation MS/MS Fragmentation Analysis for Structural Elucidation data_mining->msms_fragmentation synthesis Synthesize Authentic Metabolite Standard msms_fragmentation->synthesis chromatographic_comparison Compare Retention Time and MS/MS Spectra synthesis->chromatographic_comparison

Caption: Workflow for metabolite identification.

A key aspect of this analysis is to specifically look for the mass shift corresponding to the loss of a methyl group and the addition of a hydrogen atom (-CH3 + H), which is a mass difference of -14.01565 Da. High-resolution mass spectrometry is invaluable for this purpose.

Section 5: Troubleshooting Common Issues

Even with a well-defined protocol, unexpected results can occur. Here are some common issues and their potential solutions:

Table 2: Troubleshooting Guide for In Vitro Metabolic Stability Assays

IssuePotential Cause(s)Suggested Solution(s)
No metabolism of test compound or positive control - Inactive NADPH or regenerating system- Degraded microsomes- Incorrect buffer pH- Prepare fresh NADPH solutions- Ensure proper storage and handling of microsomes- Verify the pH of the buffer
Very rapid metabolism of the test compound (<5 min) - High intrinsic clearance- Non-enzymatic degradation- Reduce incubation time and/or microsomal protein concentration- Run a control incubation without NADPH to assess non-enzymatic degradation
High variability between replicates - Pipetting errors- Incomplete mixing- Inefficient protein precipitation- Use calibrated pipettes and proper technique- Ensure thorough mixing at each step- Optimize the quenching and precipitation procedure
Poor recovery of the test compound at time zero - Adsorption to plasticware- Poor solubility- Use low-binding plates- Check the solubility of the compound in the incubation buffer and adjust the concentration if necessary

Conclusion: A Pathway to Predictive and Actionable Data

The in vitro metabolic stability assessment of drug candidates containing the 3-methoxy-4-(trifluoromethyl)phenyl moiety is a critical component of the drug discovery and development process. By employing robust and well-validated protocols, such as the ones detailed in these application notes, researchers can generate high-quality, predictive data. A thorough understanding of a compound's metabolic fate, including its rate of clearance and the identification of its primary metabolites, provides invaluable insights that guide medicinal chemistry efforts to optimize drug properties and informs the design of subsequent in vivo studies. This systematic approach ultimately de-risks the progression of drug candidates and accelerates the delivery of new, effective, and safe medicines to patients.[2][17]

References

  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 7(8), 822-829. Retrieved from [Link]

  • Hagel, J. M., & Facchini, P. J. (2010). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Frontiers in Physiology, 1, 14. Retrieved from [Link]

  • Humphrey, M. J., & Smith, D. A. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Methods in Molecular Biology (pp. 211-222). Humana Press. Retrieved from [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

  • Hagel, J. M., & Facchini, P. J. (2010). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Frontiers in Physiology, 1, 14. Retrieved from [Link]

  • Al-Talla, Z. A. (2017). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Liver (pp. 1-14). IntechOpen. Retrieved from [Link]

  • Hagel, J. M., & Facchini, P. J. (2010). Biochemistry and occurrence of o-demethylation in plant metabolism. Frontiers in Physiology, 1, 14. Retrieved from [Link]

  • Patsnap. (2025, May 27). What are common issues in in vitro ADME assays? Retrieved from [Link]

  • The Scientist. (n.d.). Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Separations, 10(9), 472. Retrieved from [Link]

  • Attwa, M. W., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Pharmaceuticals, 16(3), 398. Retrieved from [Link]

  • Al-Majed, A. A., et al. (2021). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Analytical Methods, 13(19), 2241-2248. Retrieved from [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. Retrieved from [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need? Retrieved from [Link]

  • Lonsdale, R., et al. (2012). Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. Journal of the American Chemical Society, 134(20), 8565-8575. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid. This valuable intermediate presents unique challenges due to the electronic properties of its substituents. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common hurdles and significantly improve your reaction yields and product purity.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through a multi-step sequence. A common and effective route involves the conversion of a suitable precursor, such as a benzyl halide or an acetophenone derivative, into the target phenylacetic acid. Key transformations often include nucleophilic substitution, oxidation, or rearrangement reactions. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating methoxy group can influence reaction rates and pathways, necessitating careful optimization of reaction conditions.

Several synthetic routes have been explored for aryl acetic acids, including:

  • Hydrolysis of corresponding nitriles: This is a robust method involving the conversion of a benzyl cyanide derivative to the carboxylic acid under acidic or basic conditions.[1][2][3][4][5]

  • Willgerodt-Kindler Reaction: This reaction transforms an aryl alkyl ketone into a terminal carboxylic acid or its amide derivative.[6][7][8][9][10]

  • Catalytic Carbonylation: This method involves the introduction of a carboxyl group using carbon monoxide and a transition metal catalyst.[11][12]

  • Grignard Reaction: Carboxylation of a Grignard reagent derived from the corresponding aryl halide.

This guide will focus on troubleshooting the nitrile hydrolysis and Willgerodt-Kindler pathways, as they are frequently employed and present specific challenges.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

A. Nitrile Hydrolysis Pathway

The hydrolysis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetonitrile is a critical step. Both acidic and basic conditions can be employed, but each has its own set of potential problems.[2][4][5]

Question 1: My nitrile hydrolysis is sluggish, and I'm observing low conversion to the carboxylic acid. What are the likely causes and how can I improve the yield?

Answer: Sluggish hydrolysis is a common issue and can stem from several factors. Let's break down the potential causes and solutions for both acidic and basic conditions.

For Acid-Catalyzed Hydrolysis:

  • Insufficient Acid Concentration or Strength: The initial step in acidic hydrolysis is the protonation of the nitrile nitrogen, which makes the carbon atom more susceptible to nucleophilic attack by water.[2][3] If the acid is too dilute or not strong enough, this equilibrium will not favor the protonated species, leading to a slow reaction.

    • Solution: Increase the concentration of the acid (e.g., use concentrated HCl or H₂SO₄). Refluxing is often necessary to drive the reaction to completion.[1][4]

  • Formation of a Stable Amide Intermediate: The hydrolysis proceeds through an amide intermediate.[2][5] In some cases, this amide can be relatively stable and resistant to further hydrolysis.

    • Solution: Prolonged reaction times at elevated temperatures (reflux) are typically required to hydrolyze the amide to the carboxylic acid. Monitor the reaction by TLC or HPLC to ensure complete conversion.

For Base-Catalyzed Hydrolysis:

  • Incomplete Saponification: Basic hydrolysis initially forms a carboxylate salt.[3] If the subsequent acidification step is incomplete, the final product will be a mixture of the carboxylic acid and its salt, leading to a lower isolated yield of the desired acid.

    • Solution: After the initial hydrolysis with a base like NaOH or KOH, ensure the reaction mixture is acidified to a pH of 1-2 with a strong acid (e.g., HCl). Use pH paper or a pH meter to confirm complete protonation of the carboxylate.

  • Side Reactions: The strong basic conditions and high temperatures can sometimes lead to side reactions, especially if other sensitive functional groups are present. The trifluoromethyl group is generally stable under these conditions, but prolonged exposure to very harsh basic conditions should be avoided.

Experimental Protocol: Optimized Nitrile Hydrolysis (Acidic Conditions)

StepProcedureRationale
1.In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetonitrile in a 1:1 mixture of concentrated hydrochloric acid and water.Using a concentrated acid ensures efficient protonation of the nitrile.
2.Heat the mixture to reflux and maintain for 4-6 hours.Elevated temperature is necessary to overcome the activation energy for both nitrile and subsequent amide hydrolysis.
3.Monitor the reaction progress by TLC or LC-MS.Ensures the reaction goes to completion and avoids unnecessary heating.
4.Cool the reaction mixture to room temperature and then in an ice bath.Cooling promotes the precipitation of the carboxylic acid product.
5.Collect the solid product by vacuum filtration and wash with cold water.Removes residual acid and inorganic salts.
6.Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure this compound.Purification is essential to remove any unreacted starting material or byproducts.

Question 2: I am observing the formation of an unknown byproduct during the basic hydrolysis of the nitrile. What could it be and how can I prevent it?

Answer: The formation of byproducts under basic conditions can be attributed to several possibilities. The electron-withdrawing trifluoromethyl group can influence the reactivity of the aromatic ring.

  • Potential for Nucleophilic Aromatic Substitution (SNAAr): While less common for a methoxy group, under very harsh conditions (high temperature, concentrated base), there is a possibility of nucleophilic attack on the aromatic ring, potentially leading to displacement of the methoxy group or other ring substitutions.

    • Solution: Employ milder basic conditions if possible. Using a lower concentration of base or a weaker base like potassium carbonate in a suitable solvent might be effective. However, this will likely require longer reaction times. Alternatively, favor the acidic hydrolysis route which avoids strong bases altogether.

  • Degradation of the Trifluoromethyl Group: While generally robust, the -CF₃ group can be susceptible to hydrolysis under extreme basic conditions, although this is rare. This would lead to the formation of a carboxylic acid at that position.

    • Solution: Again, avoiding excessively harsh basic conditions is key. Monitor the reaction carefully and avoid prolonged heating once the reaction is complete.

B. Willgerodt-Kindler Reaction Pathway

The Willgerodt-Kindler reaction is a powerful method for converting 3-Methoxy-4-(trifluoromethyl)acetophenone to the corresponding phenylacetic acid derivative, typically via a thiomorpholide intermediate.[7][8][10]

Question 3: My Willgerodt-Kindler reaction is giving a low yield of the thiomorpholide intermediate. What factors could be affecting this step?

Answer: The initial formation of the thiomorpholide is crucial for the success of the Willgerodt-Kindler reaction. Low yields can often be traced back to the following:

  • Suboptimal Reagent Stoichiometry: The ratio of the ketone, sulfur, and morpholine is critical. An excess of sulfur and morpholine is typically used to drive the reaction forward.

    • Solution: A common starting point is a molar ratio of 1:2:3 for acetophenone:sulfur:morpholine. You may need to optimize this for your specific substrate.

  • Insufficient Reaction Temperature: The reaction requires elevated temperatures to proceed at a reasonable rate.

    • Solution: The reaction is typically carried out at the reflux temperature of morpholine (around 128 °C). Ensure your heating apparatus can maintain this temperature consistently.

  • Presence of Water: Water can interfere with the reaction.

    • Solution: While not as critical as in Grignard reactions, using anhydrous morpholine and ensuring your glassware is dry can improve yields.

Experimental Protocol: Willgerodt-Kindler Thiomorpholide Formation

StepProcedureRationale
1.To a round-bottom flask, add 1 equivalent of 3-Methoxy-4-(trifluoromethyl)acetophenone, 2 equivalents of elemental sulfur, and 3 equivalents of morpholine.An excess of sulfur and morpholine helps to drive the reaction to completion.
2.Heat the mixture to reflux (approx. 128 °C) and maintain for 8-12 hours.The high temperature is necessary for the rearrangement to occur.
3.Monitor the reaction by TLC until the starting ketone is consumed.Prevents decomposition from prolonged heating.
4.Cool the reaction mixture and proceed to the hydrolysis step.The crude thiomorpholide is often used directly in the next step without purification.

Question 4: The hydrolysis of the thiomorpholide intermediate to the final carboxylic acid is incomplete. How can I drive this reaction to completion?

Answer: The hydrolysis of the thiomorpholide is a saponification reaction and requires strong basic or acidic conditions to proceed efficiently.

  • Insufficiently Strong Hydrolysis Conditions: The thioamide linkage is more stable than a standard amide and requires vigorous conditions for cleavage.

    • Solution (Basic Hydrolysis): After the initial reaction, add a concentrated aqueous solution of a strong base like sodium hydroxide or potassium hydroxide and reflux for an extended period (8-12 hours).[8]

    • Solution (Acidic Hydrolysis): Alternatively, refluxing the thiomorpholide in a mixture of a strong acid (e.g., concentrated HCl or a mixture of acetic acid and sulfuric acid) and water can also be effective.

  • Phase Transfer Catalyst: For basic hydrolysis, the use of a phase transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBA) can significantly improve the reaction rate by facilitating the interaction between the aqueous hydroxide and the organic thiomorpholide.[8][9]

Workflow for Willgerodt-Kindler Synthesis

Willgerodt_Kindler_Workflow A 3-Methoxy-4-(trifluoromethyl)acetophenone C Reflux (128°C) A->C B Sulfur, Morpholine B->C D Thiomorpholide Intermediate C->D F Reflux D->F E Aqueous NaOH or HCl E->F G This compound F->G

Caption: Workflow for the synthesis of the target acid via the Willgerodt-Kindler reaction.

C. Purification and Analysis

Question 5: I'm having difficulty purifying the final product. What are the best methods for obtaining high-purity this compound?

Answer: Proper purification is essential to obtain a product that meets analytical standards.

  • Recrystallization: This is the most common and effective method for purifying solid carboxylic acids.

    • Solvent Selection: The ideal solvent system will dissolve the compound when hot but have low solubility when cold. Common choices for phenylacetic acids include:

      • Ethanol/water mixtures

      • Toluene

      • Heptane/ethyl acetate mixtures

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated carbon and hot filter. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Column Chromatography: If recrystallization is ineffective due to the presence of impurities with similar solubility, silica gel column chromatography can be used.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. The polarity of the eluent will need to be optimized based on the impurities present.

  • Acid-Base Extraction: This can be a powerful technique to separate the acidic product from neutral or basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. The organic layer containing neutral impurities can be discarded. Acidify the aqueous layer with cold, concentrated HCl to a pH of 1-2, which will precipitate the pure carboxylic acid. Collect the solid by filtration.

Data Summary: Physical Properties

PropertyValue
Molecular Formula C₁₀H₉F₃O₃[13][14]
Molecular Weight 234.17 g/mol [13][14]
CAS Number 1214372-96-9[13][14][15]

III. Safety Considerations

  • Strong Acids and Bases: Always handle concentrated acids (HCl, H₂SO₄) and bases (NaOH, KOH) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Solvents: Organic solvents should be handled in a fume hood. Be aware of the flammability of solvents like ethers and hexanes.

  • Trifluoromethylated Compounds: While the target compound itself is not acutely toxic, it is good practice to handle all fluorinated compounds with care.[16] The synthesis and use of fluorinated organic molecules can present challenges due to their unique electronic and inductive effects.[17][18][19]

IV. References

  • Vertex AI Search. Nitrile to Acid - Common Conditions. Accessed January 6, 2026.

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Accessed January 6, 2026.

  • JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Accessed January 6, 2026.

  • Chemguide. hydrolysis of nitriles. Accessed January 6, 2026.

  • BYJU'S. Nitrile to Carboxylic Acid. Accessed January 6, 2026.

  • Benchchem. Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde. Accessed January 6, 2026.

  • Google Patents. US3928429A - Method of preparing aryl acetic acids. Accessed January 6, 2026.

  • chemeurope.com. Willgerodt rearrangement. Accessed January 6, 2026.

  • YouTube. Preparation of Carboxylic Acids, Part 6: Carbonylation. Accessed January 6, 2026.

  • Wikipedia. Willgerodt rearrangement. Accessed January 6, 2026.

  • ResearchGate. Regioselectivity Issues in the Addition of Grignard Reagents to Trifluoromethylated α‐Bromoenones | Request PDF. Accessed January 6, 2026.

  • Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Accessed January 6, 2026.

  • Organic & Biomolecular Chemistry (RSC Publishing). Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes. Accessed January 6, 2026.

  • ResearchGate. An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Accessed January 6, 2026.

  • Organic Chemistry Reaction. Willgerodt-Kindler Reaction. Accessed January 6, 2026.

  • ResearchGate. ChemInform Abstract: Palladium-Catalyzed Silver-Mediated α-Arylation of Acetic Acid: A New Approach for the α-Arylation of Carbonyl Compounds. | Request PDF. Accessed January 6, 2026.

  • Chemical Review and Letters. Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Accessed January 6, 2026.

  • ResearchGate. Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Accessed January 6, 2026.

  • Pharmaceutical Technology. GMP Fluorination Challenges Limit Use in API Synthesis. Accessed January 6, 2026.

  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Accessed January 6, 2026.

  • Synthesis of Fluorinated Organic Linkers for Metal Organic Frameworks. Accessed January 6, 2026.

  • Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. Accessed January 6, 2026.

  • ResearchGate. Future challenges and opportunities with fluorine in drugs?. Accessed January 6, 2026.

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Accessed January 6, 2026.

  • Chemical Technology Co.,LTD. This compound. Accessed January 6, 2026.

  • NIH. 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accessed January 6, 2026.

  • Appchem. This compound | 1214372-96-9 | C10H9F3O3. Accessed January 6, 2026.

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. Accessed January 6, 2026.

  • ChemicalBook. This compound | 1214372-96-9. Accessed January 6, 2026.

  • Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. Accessed January 6, 2026.

  • Google Patents. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid. Accessed January 6, 2026.

  • ResearchGate. 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization | Request PDF. Accessed January 6, 2026.

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Accessed January 6, 2026.

  • SciSpace. Synthesis method of 2,4,5-trifluorophenylacetic acid (2014) | Yuan Qiliang. Accessed January 6, 2026.

  • ChemicalBook. 2,4,5-Trifluorophenylacetic acid synthesis. Accessed January 6, 2026.

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Accessed January 6, 2026.

  • ACS Publications. Methoxy-.alpha.-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines | The Journal of Organic Chemistry. Accessed January 6, 2026.

Sources

Technical Support Center: Synthesis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid (CAS No. 1214372-96-9).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Our goal is to provide you with the expertise and practical solutions necessary to optimize your synthetic route, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two primary routes are widely employed:

  • The Willgerodt-Kindler Reaction: This is a popular one-pot method that starts from the readily available 3-methoxy-4-(trifluoromethyl)acetophenone. The ketone is reacted with sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.[2][3] This route is often favored for its operational simplicity.

  • Multi-step Synthesis from a Halogenated Precursor: This approach often begins with a brominated or iodinated precursor, such as 1-bromo-3-methoxy-4-(trifluoromethyl)benzene. The synthesis then proceeds through several steps, which may include the introduction of a two-carbon side chain via cross-coupling reactions or the formation and subsequent hydrolysis of a nitrile intermediate. While more steps are involved, this route can sometimes offer better control over purity.

Q2: I am observing a significant amount of an amide byproduct. What is the likely cause and how can I prevent it?

A2: The formation of the corresponding amide, 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetamide, is a common side reaction, particularly when the synthesis proceeds through a nitrile intermediate (2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetonitrile). This occurs due to incomplete hydrolysis of the nitrile.

  • Cause: Insufficiently harsh hydrolysis conditions (e.g., reaction time is too short, temperature is too low, or the concentration of the acid or base is not high enough) can lead to the isolation of the amide as the major product.

  • Solution: To drive the reaction to the carboxylic acid, you can increase the severity of the hydrolysis conditions. This can be achieved by extending the reaction time, increasing the temperature, or using a more concentrated acid (e.g., 6M HCl or a mixture of sulfuric acid and water) or base.[4] Post-reaction workup is also critical. Washing the crude product with a basic solution can help to separate the acidic desired product from the neutral amide byproduct.[5]

Q3: My final product has a low melting point and appears oily. What could be the issue?

A3: An oily product or a depressed melting point is a strong indicator of impurities. The most likely culprits are residual starting materials, solvents, or side products that have not been adequately removed.

  • Potential Impurities:

    • Unreacted starting materials (e.g., 3-methoxy-4-(trifluoromethyl)acetophenone).

    • The thioamide intermediate from the Willgerodt-Kindler reaction.

    • Residual solvents from the reaction or workup (e.g., DMF, benzene, acetone).

  • Troubleshooting:

    • Confirm Purity: Analyze a sample of your product by ¹H NMR, LC-MS, and/or GC-MS to identify the impurities.

    • Improve Purification:

      • Recrystallization: This is a highly effective method for purifying solid organic compounds. Experiment with different solvent systems (e.g., ethanol/water, toluene, hexanes/ethyl acetate) to find the optimal conditions for crystallizing the desired acid while leaving impurities in the mother liquor.

      • Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the product from closely related impurities.

Q4: I am seeing evidence of decarboxylation. How can I avoid this?

A4: While less common under standard conditions, decarboxylation of the final product to form 1-methoxy-2-(trifluoromethyl)-4-methylbenzene can occur if the reaction is subjected to excessively high temperatures, particularly in the presence of certain catalysts or under harsh acidic or basic conditions. Phenylacetic acids can undergo ketonic decarboxylation at elevated temperatures.[6]

  • Prevention:

    • Carefully control the temperature during the final hydrolysis and purification steps.

    • Avoid prolonged heating at high temperatures.

    • If distillation is used for purification, ensure it is performed under high vacuum to keep the boiling point as low as possible.

Troubleshooting Guide: Side Reactions & Impurities

This section provides a more in-depth look at specific side reactions and offers targeted solutions.

Observed Issue Potential Cause Proposed Solution(s)
Incomplete conversion of starting ketone (Willgerodt-Kindler) Insufficient reaction time or temperature. Poor quality of sulfur or amine.Increase reaction time and/or temperature. Ensure sulfur is finely powdered and the amine is of high purity. Consider microwave-assisted heating to improve reaction efficiency.[7]
Formation of complex mixtures in Willgerodt-Kindler The reaction has a historical reputation for producing complex mixtures if not well-controlled.The use of a dipolar aprotic solvent like DMF and base-catalyzed conditions can significantly improve the reaction's selectivity and yield.[8]
Presence of thioamide intermediate in final product Incomplete hydrolysis of the thioamide formed during the Willgerodt-Kindler reaction.Ensure hydrolysis conditions are sufficiently vigorous (e.g., prolonged heating with a strong acid or base). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the thioamide.
Formation of isomeric impurities Use of starting materials with poor regioselectivity or side reactions leading to isomerization.Ensure the purity and correct isomeric structure of your starting materials. Certain synthetic routes, like those involving Suzuki couplings, can offer high regioselectivity.[9]
Residual solvents in the final product Inadequate drying of the product after workup and purification.Dry the final product under high vacuum for an extended period, possibly at a slightly elevated temperature (e.g., 40-50 °C), to remove residual solvents.

Experimental Protocols

Protocol 1: Synthesis via the Willgerodt-Kindler Reaction

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions.

Step 1: Thioamide Formation

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-methoxy-4-(trifluoromethyl)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heat the mixture to reflux (typically around 120-140 °C) and maintain for 12-24 hours. The reaction mixture will become dark and viscous.

  • Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature.

Step 2: Hydrolysis

  • To the crude thioamide mixture, add a solution of 6M sulfuric acid or 6M sodium hydroxide.

  • Heat the mixture to reflux and maintain for 8-16 hours, or until the thioamide is fully converted to the carboxylic acid (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

  • If the hydrolysis was performed under basic conditions, acidify the mixture with concentrated HCl until the pH is ~1-2. The product should precipitate as a solid.

  • If the hydrolysis was acidic, the product may already be precipitated.

  • Filter the crude solid and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Visualizing the Synthetic Landscape

Main Synthetic Pathway and Key Side Reactions

The following diagram illustrates the Willgerodt-Kindler synthesis of this compound and highlights the formation of a common amide byproduct from a nitrile intermediate pathway.

Start_Ketone 3-Methoxy-4-(trifluoromethyl)acetophenone Thioamide Thioamide Intermediate Start_Ketone->Thioamide  S₈, Morpholine (Willgerodt-Kindler) Final_Product This compound Thioamide->Final_Product  H₃O⁺ / OH⁻ (Hydrolysis) Nitrile Nitrile Intermediate Amide_Byproduct Amide Byproduct Nitrile->Amide_Byproduct Incomplete Hydrolysis Amide_Byproduct->Final_Product Forced Hydrolysis

Caption: Willgerodt-Kindler pathway and a common side reaction.

Troubleshooting Workflow

This decision tree provides a logical approach to troubleshooting common issues during the synthesis.

Start Synthesis of 2-(3-Methoxy-4- (trifluoromethyl)phenyl)acetic acid Check_Yield_Purity Low Yield or Impure Product? Start->Check_Yield_Purity Analyze_Impurities Analyze by NMR, LC-MS, GC-MS Check_Yield_Purity->Analyze_Impurities Yes Success Pure Product Obtained Check_Yield_Purity->Success No Incomplete_Reaction Incomplete Reaction? Analyze_Impurities->Incomplete_Reaction Optimize_Conditions Increase Reaction Time/ Temp./Reagent Conc. Incomplete_Reaction->Optimize_Conditions Yes Side_Products Side Products Present? Incomplete_Reaction->Side_Products No Optimize_Conditions->Start Improve_Purification Improve Purification: Recrystallization or Chromatography Side_Products->Improve_Purification Yes Side_Products->Success No Improve_Purification->Start

Caption: A troubleshooting decision tree for the synthesis.

References

  • Carmack, M., & Spielman, M. A. (1946). The Willgerodt Reaction. Organic Reactions, 3, 83-107.
  • Wikipedia. (2023, October 27). Willgerodt rearrangement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Coll. Vol. 1, p.436 (1941); Vol. 2, p.49 (1922). Retrieved from [Link]

  • Wikipedia. (2023, December 16). Phenylacetic acid. Retrieved from [Link]

  • Gooßen, L. J., & Ghosh, K. (2001). Palladium-Catalyzed Synthesis of Arylacetic Acids by C–C-Coupling of Aryl Halides and the Dianion of Bromoacetic Acid.
  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Leclerc, J. P., & Fagnou, K. (2006). A General and Efficient Microwave-Assisted Willgerodt− Kindler Reaction. The Journal of Organic Chemistry, 71(5), 2075–2078.
  • PubChem. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • ResearchGate. (2013, June). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]

  • SciSpace. (2014, December 10). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Amide Coupling Conditions for Sterically Hindered Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center focused on the intricate challenge of forming amide bonds with sterically hindered phenylacetic acids. This guide is designed to provide in-depth, practical solutions to common issues encountered in the laboratory, moving beyond simple protocols to explain the "why" behind experimental choices. As Senior Application Scientists, we have curated this resource to empower you with the knowledge to troubleshoot and optimize these demanding coupling reactions.

The Challenge: Steric Hindrance in Phenylacetic Acid Derivatives

The coupling of sterically hindered phenylacetic acids with amines presents a significant hurdle in organic synthesis. The bulky substituents near the carboxylic acid group impede the approach of the amine nucleophile, slowing down the reaction rate and often leading to low yields or complete reaction failure.[1][2] Standard coupling conditions that are effective for less demanding substrates frequently prove inadequate. This guide will walk you through a logical progression of troubleshooting steps and optimization strategies to overcome these steric challenges.

Troubleshooting Guide: A Question-and-Answer Approach

Here, we address specific problems you might be facing in your experiments with actionable advice and the underlying scientific rationale.

Question 1: My initial attempts at amide coupling with a standard carbodiimide reagent like DCC or EDC/HOBt have resulted in low to no product formation. What's the likely cause and what should I try next?

Answer:

Low or no yield with carbodiimide reagents in the presence of steric hindrance is a common observation.[3] The primary issue is often the slow rate of nucleophilic attack by the amine on the activated O-acylisourea intermediate. This sluggish reaction allows side reactions to dominate, such as the rearrangement of the O-acylisourea to an unreactive N-acylurea.[4][5]

Initial Troubleshooting Steps:

  • Switch to a More Potent Activating System: Carbodiimides alone are often insufficient for hindered substrates.[3] Transitioning to a uronium/aminium or phosphonium salt-based coupling reagent is the most logical next step. These reagents form more reactive activated esters, increasing the rate of the desired amidation.[6][7]

  • Elevate the Reaction Temperature: For sterically hindered couplings, room temperature may not provide enough energy to overcome the activation barrier. Cautiously increasing the temperature can significantly improve reaction rates.[8][9][10] However, be mindful that higher temperatures can also increase the risk of side reactions and racemization if a chiral center is present.

dot

Caption: Troubleshooting Low Yields with Carbodiimides.

Question 2: I've switched to HATU, a powerful uronium salt reagent, but my yields are still suboptimal. What factors should I consider for optimization?

Answer:

While HATU is an excellent choice for many difficult couplings, its effectiveness can be influenced by several parameters, especially when dealing with significant steric bulk.[11][12]

Optimization Strategy:

  • Choice of Base: The base plays a crucial role in the activation step. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is standard.[11] Ensure you are using at least 2 equivalents of the base to both neutralize any acid present and facilitate the formation of the active ester.

  • Pre-activation: Allowing the carboxylic acid, coupling reagent (HATU), and base to stir together for a short period (5-30 minutes) before adding the amine can be beneficial.[1][4][13] This "pre-activation" step ensures the formation of the highly reactive OAt-active ester, which is then readily available to react with the amine.

  • Solvent Choice: The solvent can have a significant impact on reaction rates and solubility.[14] Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices.[15] DMF is often preferred for its ability to dissolve a wide range of substrates and intermediates. However, for some reactions, less polar solvents might be advantageous. If solubility is an issue, consider exploring alternatives like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Concentration: In cases of slow bimolecular reactions, increasing the concentration of the reactants can sometimes improve the reaction rate.

dot

Caption: Optimizing HATU-Mediated Couplings.

Question 3: I am observing significant amounts of unreacted starting materials even after prolonged reaction times and at elevated temperatures. Is there a more powerful activation method I can employ?

Answer:

When even potent coupling reagents fail, converting the carboxylic acid to a more reactive species like an acyl fluoride or acyl chloride is a robust strategy.[6][16] Acyl fluorides, in particular, are known to be effective for coupling sterically hindered amino acids and other challenging substrates.[7][8][15]

Advanced Activation Strategy: In Situ Acyl Fluoride Formation

A highly effective method involves the in situ generation of an acyl fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH, followed by the addition of the amine.[8][17] This approach minimizes the handling of highly reactive acyl fluorides and can be performed as a one-pot procedure. Elevated temperatures are often necessary for the subsequent amidation step with hindered amines.[8][9]

Experimental Protocol: Acyl Fluoride Mediated Amide Coupling

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the sterically hindered phenylacetic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add a non-nucleophilic base such as DIPEA (2.2 equivalents).

  • Add the fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.[1]

  • In a separate flask, dissolve the amine (1.0-1.2 equivalents) in anhydrous DCM.

  • Add the amine solution to the acyl fluoride mixture.

  • Heat the reaction mixture in a sealed vial to an appropriate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.[8][9]

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents for sterically hindered phenylacetic acids?

A1: For sterically hindered substrates, uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP are generally more effective than carbodiimides.[11][12] Reagents that form HOAt or OxymaPure esters, such as HATU and COMU, are often considered among the most powerful due to the high reactivity of the resulting active esters.[7][15] For extremely challenging cases, in situ formation of acyl fluorides using reagents like TFFH can be a superior strategy.[8][17]

Q2: How can I minimize side reactions?

A2: The primary side reaction to avoid is the formation of unreactive byproducts from the activated carboxylic acid. Using a highly efficient coupling reagent to ensure a fast reaction rate is key.[6] Pre-activation of the carboxylic acid can also help by ensuring the active ester is readily available when the amine is introduced.[1][4][13] If racemization is a concern with chiral phenylacetic acids, adding an additive like HOBt or OxymaPure can suppress this side reaction, although modern coupling reagents like HATU and COMU already incorporate these moieties.[1][7][12] Running the reaction at the lowest effective temperature can also minimize side reactions.[1]

Q3: What is the role of additives like HOBt and HOAt?

A3: Additives like 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), play a dual role.[18] When used with carbodiimides, they trap the highly reactive O-acylisourea intermediate to form a more stable but still reactive active ester. This suppresses side reactions like N-acylurea formation and reduces racemization.[12][18] Many modern coupling reagents, such as HBTU (HOBt-based) and HATU (HOAt-based), are uronium salts that already contain these moieties, delivering them directly to the reaction.[11][12][15]

Q4: Which solvents are recommended for these reactions?

A4: Dipolar aprotic solvents are generally preferred for their ability to dissolve the various components of the reaction.[14] N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are the most common choices.[14][15] For particularly insoluble substrates, N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used. It is crucial to use anhydrous solvents, as the presence of water can lead to the hydrolysis of the activated intermediate, reducing the yield.[1]

Comparative Data of Coupling Reagents

The following table provides a general comparison of common coupling reagent systems for sterically hindered substrates. Note that optimal conditions and yields are highly substrate-dependent.

Coupling Reagent/SystemTypical Reaction TimeGeneral Efficacy for Hindered SubstratesKey Considerations
EDC/HOBt 2 - 12 hoursLow to ModerateOften insufficient for severe steric hindrance; risk of N-acylurea formation.[4]
HBTU/DIPEA 30 - 120 minutesGoodA robust and reliable choice for many difficult couplings.[4]
HATU/DIPEA 15 - 60 minutesVery HighGenerally considered one of the most effective reagents due to the highly reactive OAt-ester intermediate.[4][11]
PyBOP/DIPEA 15 - 90 minutesHighA phosphonium salt alternative to HBTU; byproducts are generally less hazardous than those from BOP.[12]
TFFH/DIPEA (Acyl Fluoride) 1 - 24 hoursExcellentA powerful method for extremely hindered or unreactive substrates; often requires elevated temperatures.[8][9]

References

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 953-959. [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Organic & Biomolecular Chemistry. Reactive deep eutectic solvents for EDC-mediated amide synthesis. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • National Institutes of Health. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. [Link]

  • National Institutes of Health. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Royal Society of Chemistry. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]

  • ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]

  • Royal Society of Chemistry. Organoboron catalysis for direct amide/peptide bond formation. [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. [Link]

  • ResearchGate. 16 questions with answers in AMIDE SYNTHASES. [Link]

  • National Institutes of Health. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Technology Networks. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Luxembourg Bio Technologies. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • National Institutes of Health. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges involving 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties, particularly low conversion rates, in their synthetic reactions with this versatile but sometimes challenging reagent. Here, we move beyond generic advice to provide in-depth, chemically reasoned troubleshooting strategies in a practical question-and-answer format.

Understanding the Molecule: Electronic and Steric Effects at Play

Before diving into specific troubleshooting scenarios, it's crucial to understand the inherent properties of this compound. Its reactivity is governed by a combination of electronic and steric factors.

  • Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect increases the acidity of the carboxylic acid proton, making it easier to deprotonate. However, it can also deactivate the aromatic ring to certain reactions.

  • Methoxy Group (-OCH₃): This is an electron-donating group through resonance, which can influence the electron density of the aromatic ring.

  • Steric Hindrance: The substitution pattern on the phenyl ring can present steric challenges for incoming nucleophiles, potentially slowing down reaction rates.

This interplay of effects is key to understanding and resolving many of the common issues encountered in its use.

Frequently Asked Questions & Troubleshooting Guides

Scenario 1: Amide Coupling Reactions

Question: "I am attempting to couple this compound with a secondary amine using standard carbodiimide chemistry (e.g., EDC/HOBt), but my conversion rates are consistently low (<30%). What are the likely causes and how can I improve my yield?"

Answer: This is a common issue that often stems from a combination of factors including suboptimal activation of the carboxylic acid, steric hindrance, and potential side reactions. Let's break down the troubleshooting process.

The first step in amide coupling is the activation of the carboxylic acid. With standard carbodiimide reagents like EDC, this involves the formation of a highly reactive O-acylisourea intermediate. If this intermediate is not formed efficiently or is unstable, the reaction will not proceed.

Troubleshooting Protocol 1: Optimizing Carboxylic Acid Activation

  • Choice of Coupling Reagent: For sterically hindered acids like this one, more potent activating agents may be required. Consider switching from EDC/HOBt to a uronium- or phosphonium-based reagent.

    Reagent ClassExamplesKey Advantages
    CarbodiimideEDC, DCCCost-effective, widely used.
    UroniumHATU, HBTUFaster reaction rates, higher yields with hindered substrates.
    PhosphoniumPyBOPExcellent for reducing racemization in chiral substrates.
  • Solvent and Temperature: Ensure you are using an appropriate anhydrous solvent (e.g., DMF, DCM). The reaction temperature can also be critical. While many couplings are run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes overcome the activation energy barrier. However, be cautious as higher temperatures can also lead to side reactions.

  • Order of Addition: The order in which you add your reagents can matter. A common and often effective method is to pre-activate the carboxylic acid with the coupling reagent and additive (like HOBt or HATU) for 15-30 minutes before adding the amine. This ensures that the active ester is formed and ready to react with the nucleophile.

Workflow for Optimized Amide Coupling

G cluster_0 Pre-activation Step cluster_1 Coupling Step cluster_2 Troubleshooting Loop Acid This compound Active_Ester Activated Ester Intermediate Acid->Active_Ester + Coupling Reagent + Base in Anhydrous Solvent Coupling_Reagent HATU / HBTU Base DIPEA Product Desired Amide Product Active_Ester->Product + Amine Amine Primary or Secondary Amine Low_Conversion Low Conversion? Product->Low_Conversion Change_Reagent Change Coupling Reagent Low_Conversion->Change_Reagent Yes End High Conversion Achieved Low_Conversion->End No Change_Reagent->Acid Change_Solvent Optimize Solvent/Temp Change_Solvent->Acid

Caption: Optimized amide coupling workflow with pre-activation and troubleshooting loop.

If you have confirmed that your carboxylic acid is being activated but the reaction is still not proceeding, the issue may lie with the amine. Electron-deficient or sterically hindered amines can be poor nucleophiles.

Troubleshooting Protocol 2: Addressing Amine Reactivity

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred as it is less likely to compete with your amine nucleophile. Ensure you are using an appropriate amount, typically 2-3 equivalents.

  • Reaction Concentration: In some cases, increasing the concentration of the reactants can favor the bimolecular reaction and improve yields.

Scenario 2: Esterification Reactions

Question: "I am trying to perform a Fischer esterification of this compound with ethanol and a catalytic amount of sulfuric acid, but the reaction is very slow and I am seeing a significant amount of starting material even after prolonged heating. What is going on?"

Answer: Fischer esterification relies on an equilibrium between reactants and products. The slow rate and incomplete conversion you are observing are likely due to a combination of steric hindrance and the equilibrium not being driven to the product side.

The substituents on the phenyl ring can sterically hinder the approach of the alcohol to the protonated carbonyl group. Additionally, the water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.

Troubleshooting Protocol 3: Improving Fischer Esterification

  • Use a Large Excess of Alcohol: Since the alcohol is often a liquid, using it as the solvent is a common and effective way to shift the equilibrium towards the product side, according to Le Chatelier's principle.

  • Water Removal: Actively removing water as it is formed is a powerful technique to drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.

  • Alternative Esterification Methods: If Fischer esterification remains problematic, consider alternative methods that do not rely on this equilibrium.

    • Reaction with Alkyl Halides: Convert the carboxylic acid to its carboxylate salt with a base (e.g., Cs₂CO₃, K₂CO₃) and then react it with an alkyl halide (e.g., ethyl iodide). This is an SN2 reaction and is often very efficient.

    • Steglich Esterification: This method uses DCC as a coupling agent and a catalytic amount of DMAP. It is a mild and effective way to form esters, especially for sterically hindered substrates.

Workflow for Alternative Esterification

G cluster_0 Carboxylate Formation cluster_1 SN2 Reaction Acid This compound Carboxylate Carboxylate Salt Acid->Carboxylate + Base in DMF/Acetonitrile Base Cs₂CO₃ / K₂CO₃ Product Desired Ester Product Carboxylate->Product + Alkyl Halide Alkyl_Halide Ethyl Iodide / Benzyl Bromide

Caption: Esterification via carboxylate formation and SN2 reaction with an alkyl halide.

General Best Practices for Working with this compound

  • Purity of Starting Material: Always ensure the purity of your starting material. Impurities can interfere with the reaction and complicate purification. Recrystallization or column chromatography may be necessary.

  • Anhydrous Conditions: For many reactions, particularly those involving highly reactive intermediates (e.g., amide coupling), it is essential to use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by water.

  • Reaction Monitoring: Do not rely solely on reaction time. Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of your reaction. This will tell you when the reaction is complete and can also help you identify the formation of byproducts.

By systematically addressing these potential issues, you can significantly improve the success rate of your reactions involving this compound.

References

  • Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Fischer Esterification: Otera, J. (2003).
  • Steglich Esterification: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

Technical Support Center: Synthesis and Handling of Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and handling of trifluoromethylated compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and detailed protocols to prevent the decomposition of these valuable molecules during your research. The trifluoromethyl group is a cornerstone of modern medicinal and materials chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, the very properties that make the -CF3 group so desirable can also present unique stability challenges under certain synthetic conditions.

This resource is structured to provide you with rapid access to the information you need, from quick answers in our FAQ section to in-depth troubleshooting guides and step-by-step experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the decomposition of my trifluoromethylated compound during synthesis?

A1: Decomposition of trifluoromethylated compounds can often be traced back to a few common culprits:

  • Presence of Moisture: Hydrolysis of the trifluoromethyl group to a carboxylic acid is a frequent issue, particularly under basic conditions.[3]

  • Incompatible Reagents: Strong nucleophiles, certain Lewis acids, and some transition metals can promote defluorination or other degradation pathways.[4]

  • Harsh pH Conditions: Both strongly acidic and strongly basic conditions can lead to the degradation of the -CF3 group. The stability is highly dependent on the overall molecular structure.

  • Improper Purification Techniques: Standard silica gel chromatography can be problematic due to the acidic nature of the silica, which can catalyze decomposition.[5]

  • Exposure to Air and Light: For some sensitive compounds, prolonged exposure to oxygen or UV light can initiate degradation pathways.

Q2: My reaction involves a strong base. How can I minimize the risk of hydrolysis to the trifluoromethyl group?

A2: When a strong base is necessary for a transformation elsewhere in the molecule, consider the following strategies to protect the -CF3 group:

  • Low Temperatures: Running the reaction at the lowest effective temperature can significantly slow down the rate of hydrolysis.

  • Anhydrous Conditions: Rigorously exclude water from your reaction by using dried solvents and glassware, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[6][7]

  • Choice of Base: If possible, use a non-nucleophilic, sterically hindered base.

  • Reaction Time: Minimize the reaction time to what is necessary for the desired transformation.

  • Protecting Groups: In some cases, it may be possible to protect a nearby functional group that might be involved in a decomposition pathway initiated by the base.

Q3: I suspect my trifluoromethylated compound is decomposing on silica gel during column chromatography. What are my options?

A3: This is a common problem. Here are several alternatives and solutions:

  • Deactivated Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base, most commonly triethylamine.[3][5][8]

  • Alternative Stationary Phases: Consider using a more inert stationary phase such as neutral alumina or Florisil.[9][10]

  • Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography on a C18-functionalized silica gel can be a good option.[9]

  • Non-Chromatographic Purification: If possible, consider other purification methods like recrystallization or distillation.

Q4: Are there any general storage recommendations for trifluoromethylated compounds?

A4: Yes, proper storage is crucial for maintaining the integrity of your compounds.

  • Inert Atmosphere: For sensitive compounds, storing under an inert atmosphere of nitrogen or argon is recommended.

  • Low Temperature: Refrigeration or freezing can slow down potential degradation processes.

  • Protection from Light: Store light-sensitive compounds in amber vials or in the dark.

  • Dry Conditions: Store in a desiccator to protect from atmospheric moisture.

  • Tightly Sealed Containers: Ensure the container is well-sealed to prevent exposure to air and moisture.[11]

Troubleshooting Guides

This section provides a more in-depth look at specific issues you may encounter and offers a systematic approach to resolving them.

Issue 1: Unexpected Side Products Indicating Defluorination

Symptoms: You observe peaks in your NMR or mass spectrum corresponding to the loss of one or more fluorine atoms from the trifluoromethyl group.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Residual Metals Trace amounts of transition metals (e.g., from a previous step) can catalyze defluorination.Consider adding a metal scavenger during workup or using a purification technique that removes metal impurities.
Lewis Acid Catalyst Some Lewis acids can strongly interact with the fluorine atoms, leading to C-F bond cleavage.[12][13][14][15]Screen for a milder Lewis acid. Ensure the Lewis acid is used in stoichiometric amounts and not in excess. Run the reaction at a lower temperature.
Photochemical Decomposition If the reaction is exposed to light, photochemical pathways can lead to radical-mediated defluorination.Protect your reaction from light by wrapping the flask in aluminum foil.
Strongly Reducing Conditions Certain reducing agents can lead to hydrodefluorination.Choose a milder reducing agent if possible, or carefully control the stoichiometry and reaction temperature.

Troubleshooting Workflow for Defluorination

start Defluorination Observed metal Residual Metals? start->metal lewis_acid Lewis Acid Present? metal->lewis_acid No scavenger Add Metal Scavenger metal->scavenger light Light Exposure? lewis_acid->light No mild_lewis Use Milder Lewis Acid / Lower Temp lewis_acid->mild_lewis reducing Reducing Agent? light->reducing No protect_light Protect from Light light->protect_light mild_reducing Use Milder Reducing Agent reducing->mild_reducing end Problem Resolved scavenger->end mild_lewis->end protect_light->end mild_reducing->end start Hydrolysis of -CF3 Observed base_wash Aqueous Basic Wash? start->base_wash protic_solvent Prolonged Protic Solvent Exposure? base_wash->protic_solvent No mild_base Use Dilute Base / Minimize Contact Time / Non-Aqueous Workup base_wash->mild_base acid_workup Strong Acidic Workup? protic_solvent->acid_workup No min_protic Minimize Protic Solvents / Low Temperature protic_solvent->min_protic mild_acid Use Milder Acid / Non-Aqueous Workup acid_workup->mild_acid end Problem Resolved mild_base->end min_protic->end mild_acid->end

Caption: Troubleshooting workflow for hydrolysis.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography

This protocol describes a method to neutralize the acidic surface of silica gel, making it suitable for the purification of acid-sensitive trifluoromethylated compounds. [5][8] Materials:

  • Silica gel

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Triethylamine (TEA)

  • Glass column

  • Sand

Procedure:

  • Prepare the Eluent with Triethylamine: Add 0.5-2% (v/v) of triethylamine to your chosen eluent system.

  • Pack the Column: Prepare a slurry of silica gel in the TEA-containing eluent and pack the column as you normally would.

  • Equilibrate the Column: Pass at least 5 column volumes of the TEA-containing eluent through the column to ensure that all the acidic sites on the silica gel are neutralized.

  • Load the Sample: Dissolve your crude product in a minimal amount of the TEA-containing eluent and load it onto the column.

  • Elute and Collect Fractions: Run the column with the TEA-containing eluent, collecting fractions and monitoring by TLC as usual.

Note: The addition of triethylamine may alter the Rf of your compound. It is advisable to first run a TLC with the TEA-containing eluent to adjust the solvent polarity if necessary.

Protocol 2: Purification of Basic Trifluoromethylated Compounds using Neutral Alumina

For trifluoromethylated compounds containing basic functional groups (e.g., amines), neutral alumina is an excellent alternative to silica gel. [9][16][17] Materials:

  • Neutral alumina (Brockmann Grade I, deactivated to Grade III with 6% water by weight is a good starting point)

  • Eluent (e.g., hexane/ethyl acetate or dichloromethane/methanol)

  • Glass column

  • Sand

Procedure:

  • Select the Alumina Activity: The activity of the alumina will affect the separation. For many applications, a moderately deactivated alumina (Grade III) is suitable.

  • Pack the Column: Dry pack the column with the neutral alumina, tapping the column gently to ensure even packing. Add a layer of sand on top.

  • Equilibrate the Column: Pass several column volumes of your chosen eluent through the column.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Elute and Collect Fractions: Run the column with your eluent system, collecting and analyzing fractions.

Note: Alumina has different selectivity compared to silica gel. It is essential to develop your solvent system using alumina TLC plates before running the column.

Protocol 3: General Procedure for Reactions Under an Inert Atmosphere

To prevent decomposition due to moisture or oxygen, many reactions involving trifluoromethylated compounds should be performed under an inert atmosphere. [6][7][18][19] Materials:

  • Schlenk flask or a round-bottom flask with a rubber septum

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Needles and syringes

  • Cannula (for liquid transfers)

Procedure:

  • Dry Glassware: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Assemble the Apparatus: Quickly assemble the glassware while it is still warm and immediately place it under an inert atmosphere.

  • Purge the System: Evacuate the flask using a vacuum pump and then backfill with the inert gas. Repeat this cycle three times to ensure all air is removed.

  • Add Reagents: Add dry solvents and liquid reagents via syringe through the rubber septum. Add solid reagents under a positive pressure of inert gas.

  • Run the Reaction: Maintain a positive pressure of the inert gas throughout the reaction, which can be monitored with an oil bubbler.

Inert Atmosphere Setup

cluster_0 Inert Gas Setup Inert Gas Cylinder Inert Gas Cylinder Regulator Regulator Inert Gas Cylinder->Regulator Bubbler Bubbler Regulator->Bubbler Reaction Flask Reaction Flask Bubbler->Reaction Flask

Caption: A simple setup for running a reaction under an inert atmosphere.

References

Sources

Technical Support Center: Scale-Up Synthesis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(3-methoxy-4-(trifluoromethyl)phenyl)acetic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the scale-up of this important pharmaceutical intermediate.

I. Overview of Synthetic Strategy

The most common and scalable synthetic route to this compound involves a Grignard reaction followed by carboxylation. This process begins with the formation of a Grignard reagent from a suitable benzyl halide, which is then reacted with carbon dioxide (usually in the form of dry ice) to form a magnesium carboxylate salt. Subsequent acidic workup yields the desired phenylacetic acid derivative.[1][2]

While conceptually straightforward, this synthesis presents several challenges during scale-up, particularly concerning the Grignard reagent's formation and stability, as well as the efficiency of the carboxylation step and the final product's purification.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the Grignard reagent formation?

A1: The preferred starting material is 1-(bromomethyl)-3-methoxy-4-(trifluoromethyl)benzene. While the corresponding benzyl chloride can also be used, the bromide derivative is generally more reactive and often leads to higher yields of the Grignard reagent.

Q2: What are the critical parameters for a successful Grignard reaction on a large scale?

A2: The key to a successful Grignard reaction is the rigorous exclusion of moisture and atmospheric oxygen. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1] The choice of solvent is also critical; anhydrous diethyl ether or tetrahydrofuran (THF) are commonly used. For scale-up, THF is often preferred due to its higher boiling point, which allows for better temperature control of the exothermic Grignard formation.

Q3: My Grignard reaction is difficult to initiate. What can I do?

A3: Initiation can be challenging, especially on a larger scale. Here are some troubleshooting tips:

  • Activation of Magnesium: Ensure the magnesium turnings are fresh and have a clean, metallic surface. If necessary, they can be activated by stirring with a small amount of iodine or 1,2-dibromoethane.

  • Concentrated Starting Solution: Begin by adding a small, concentrated portion of the benzyl bromide solution to the magnesium.

  • Local Heating: Gentle heating of a small spot on the reaction flask with a heat gun can sometimes initiate the reaction. Once started, the exothermic nature of the reaction will sustain it.

  • Sonication: Using an ultrasonic bath can also help to initiate the reaction by cleaning the magnesium surface.

Q4: I am observing a significant amount of Wurtz coupling byproduct. How can I minimize this?

A4: Wurtz coupling, the reaction of the Grignard reagent with unreacted benzyl bromide to form 1,2-bis(3-methoxy-4-(trifluoromethyl)phenyl)ethane, is a common side reaction.[3] To minimize this:

  • Slow Addition: Add the benzyl bromide solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture.[4]

  • Temperature Control: Maintain a gentle reflux during the addition. If the reaction becomes too vigorous, it can favor the formation of the Wurtz coupling product.[5]

  • Solvent Choice: The choice of solvent can influence the extent of Wurtz coupling. Diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) have been shown to favor the Grignard product over the Wurtz byproduct compared to THF.[3]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield of Carboxylic Acid after Carboxylation

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inefficient Carboxylation The Grignard reagent is a strong base and can react with atmospheric moisture or acidic protons instead of carbon dioxide.[6][7]Ensure the dry ice is finely crushed to maximize surface area. Pour the Grignard solution onto a large excess of crushed dry ice rather than adding the dry ice to the Grignard solution.[1]
Grignard Reagent Decomposition The Grignard reagent may not be stable over long periods, especially at elevated temperatures.Use the Grignard reagent immediately after its formation. Maintain the reaction temperature below room temperature if it needs to be stored for a short period.
Incomplete Quenching/Work-up The magnesium carboxylate salt needs to be fully protonated to yield the carboxylic acid.After the excess dry ice has sublimed, carefully add a dilute acid (e.g., 1 M HCl) until the aqueous layer is acidic to litmus paper to ensure complete protonation.[1][5]
Problem 2: Difficulty in Product Purification and Crystallization

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Presence of Oily Impurities Unreacted starting material, Wurtz coupling byproducts, or other side products can hinder crystallization.Perform an initial purification by extracting the acidified aqueous layer with an organic solvent. The carboxylic acid can then be selectively extracted from the organic layer into a basic aqueous solution (e.g., saturated sodium bicarbonate). Re-acidification of the bicarbonate solution will precipitate the purified carboxylic acid.[1]
Incorrect Crystallization Solvent The choice of solvent is crucial for obtaining a pure, crystalline product. Phenylacetic acids are often soluble in hot water but crystallize out upon cooling.[5]Recrystallization from a suitable solvent system is recommended. A mixture of an organic solvent (like toluene or benzene) and a co-solvent (like ethanol or hexane) can be effective.[8] Experiment with different solvent ratios to optimize crystal formation.
Product is an Oil The product may initially separate as an oil before solidifying.Seeding with a small crystal of the pure product can induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also promote nucleation.
Problem 3: Presence of Halogenated Impurities in the Final Product

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction Unreacted benzyl bromide may carry through the work-up process.Ensure the Grignard formation goes to completion by allowing for a sufficient reaction time after the addition of the benzyl bromide.
Inefficient Washing Residual starting material may remain if the washing steps are not thorough.Wash the combined organic extracts with water and brine to remove any water-soluble impurities. The basic extraction step mentioned in Problem 2 is also highly effective at removing non-acidic impurities like the starting halide.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1-(bromomethyl)-3-methoxy-4-(trifluoromethyl)benzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid carbon dioxide)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Prepare a solution of 1-(bromomethyl)-3-methoxy-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.

    • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Carboxylation:

    • In a separate large beaker, place a large excess of freshly crushed dry ice.

    • Cool the Grignard reagent solution to room temperature and then slowly pour it onto the crushed dry ice with gentle stirring.

    • Allow the mixture to stand until the excess dry ice has sublimed.

  • Work-up and Purification:

    • Slowly add dilute HCl to the reaction mixture with stirring until the aqueous layer is acidic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with two portions of diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

    • Separate the aqueous bicarbonate layer and carefully acidify it with concentrated HCl until the carboxylic acid precipitates.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot suitable solvent (e.g., a mixture of toluene and hexane).

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration and dry them thoroughly.

V. Visualizations

Workflow for the Synthesis of this compound

G cluster_0 Grignard Reagent Formation cluster_1 Carboxylation cluster_2 Work-up & Purification A 1-(bromomethyl)-3-methoxy- 4-(trifluoromethyl)benzene C Grignard Reagent A->C Slow Addition B Mg, Anhydrous Ether/THF B->C D Dry Ice (CO2) E Magnesium Carboxylate Salt C->E Pour onto excess CO2 D->E F Acidic Work-up (HCl) G Crude Product E->G Protonation F->G H Base Extraction (NaHCO3) G->H I Acidification (HCl) H->I J Pure Product I->J K Recrystallization J->K

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield of Carboxylic Acid Q1 Was the Grignard reagent formation successful? Start->Q1 Q2 Was an excess of dry ice used? Q1->Q2 Yes Sol1 Troubleshoot Grignard initiation/side reactions. Q1->Sol1 No A1_Yes Yes A1_No No Q3 Was the work-up acidification complete? Q2->Q3 Yes Sol2 Increase amount of finely crushed dry ice. Q2->Sol2 No A2_Yes Yes A2_No No Sol3 Ensure aqueous layer is acidic to litmus. Q3->Sol3 No End Review other parameters (e.g., reagent purity) Q3->End Yes A3_Yes Yes A3_No No

Caption: Decision tree for troubleshooting low product yield.

VI. References

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Erowid. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of carboxylic acids from Grignard reagents and CO2. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US20070010685A1 - Method of phenylacetic acid production. Retrieved from

  • Google Patents. (n.d.). CN102875361A - Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution. Retrieved from

  • Google Patents. (n.d.). US6870067B2 - Process for the synthesis of trifluorophenylacetic acids. Retrieved from

  • Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. Retrieved from

  • Google Patents. (n.d.). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid. Retrieved from

Sources

Technical Support Center: Refining Purification Techniques for Fluorinated Organic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of fluorinated organic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these compounds. Fluorinated organic acids possess distinct physicochemical properties stemming from the high electronegativity and lipophobicity of the fluorine atom, which often necessitates specialized purification strategies.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you to optimize your purification workflows.

Section 1: Liquid Chromatography Strategies for Fluorinated Organic Acids

High-performance liquid chromatography (HPLC) is a cornerstone of purification for many organic compounds, including their fluorinated analogs. However, the unique properties of fluorinated acids can lead to common issues such as poor peak shape, co-elution, and low recovery.

Troubleshooting Guide: HPLC Purification

Question: I'm observing significant peak tailing for my fluorinated organic acid during reversed-phase HPLC. What are the likely causes and how can I improve the peak shape?

Answer: Peak tailing in reversed-phase HPLC for acidic compounds, especially fluorinated ones, is often a result of secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Causality: Residual, un-endcapped silanol groups on silica-based stationary phases (like C18) can interact strongly with the acidic protons of your fluorinated organic acid through hydrogen bonding or ion-exchange mechanisms. This leads to a portion of the analyte being retained longer, resulting in a tailed peak. Additionally, if the mobile phase pH is close to the pKa of your acid, it can exist in both its protonated and deprotonated forms, which have different retention times, causing peak broadening and tailing.[1]

  • Solutions:

    • Mobile Phase pH Adjustment: A primary and effective solution is to adjust the mobile phase pH to be at least 2 units below the pKa of your fluorinated organic acid. This ensures the acid is fully protonated and interacts with the stationary phase primarily through hydrophobic interactions, minimizing secondary interactions with silanols. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to both the aqueous and organic mobile phases is standard practice.[1]

    • Use of a Deactivated Column: Employing a column with high-density end-capping or a hybrid particle technology can significantly reduce the number of accessible silanol groups, thereby minimizing secondary interactions.

    • Consider a Fluorinated Stationary Phase: For highly fluorinated acids, a "like-dissolves-like" principle can be advantageous. Using a fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) or a perfluoroalkyl phase) can offer alternative selectivity and improved peak shape for fluorinated compounds.[2][3] These phases can engage in dipole-dipole and π-π interactions, which can be beneficial for separating isomers or closely related fluorinated compounds.[2]

Question: My fluorinated organic acid is co-eluting with a non-fluorinated impurity. How can I improve the resolution?

Answer: Co-elution indicates that the current chromatographic conditions do not provide sufficient selectivity to separate the two compounds.

  • Causality: The impurity may have a similar hydrophobicity to your target compound under the current conditions, leading to similar retention times on a standard C18 column.

  • Solutions:

    • Change the Organic Modifier: Switching the organic component of your mobile phase, for instance, from acetonitrile to methanol or vice-versa, can alter the selectivity of the separation.[1] These solvents have different strengths and interact differently with both the analyte and the stationary phase.

    • Employ an Orthogonal Stationary Phase: If changing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry is a powerful strategy. A PFP column, for example, offers different retention mechanisms compared to a C18 column and can often resolve compounds that co-elute on traditional reversed-phase columns.[2][3]

    • Gradient Optimization: If you are using a gradient elution, modifying the gradient slope can sometimes improve resolution. A shallower gradient provides more time for the compounds to interact with the stationary phase and can enhance separation.

Experimental Protocol: General Method Development for Reversed-Phase HPLC of a Fluorinated Organic Acid

  • Column Selection: Begin with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Injection: Dissolve a small amount of the sample in the initial mobile phase composition (e.g., 95:5 A:B) and inject a small volume (e.g., 5-10 µL).

  • Analysis and Optimization:

    • If the peak shape is poor, consider adding 0.1% TFA instead of formic acid to further lower the pH.

    • If co-elution is observed, try switching Mobile Phase B to methanol with 0.1% formic acid.

    • If resolution is still inadequate, switch to a PFP column and repeat the method development process.

Data Presentation: Common HPLC Modifiers
ModifierTypical ConcentrationpKaUV Cutoff (nm)Notes
Formic Acid0.1%3.75210Good for MS compatibility.
Trifluoroacetic Acid (TFA)0.05 - 0.1%0.5210Strong ion-pairing agent, can suppress MS signal.
Acetic Acid0.1 - 1%4.76230Weaker acid, less effective for low pKa compounds.

Section 2: Solid-Phase Extraction (SPE) for Cleanup and Concentration

Solid-phase extraction is a valuable technique for sample cleanup, concentration, and fractionation of fluorinated organic acids from complex matrices.

Troubleshooting Guide: Solid-Phase Extraction

Question: I am experiencing low recovery of my fluorinated organic acid using a standard C18 SPE cartridge. What could be the issue?

Answer: Low recovery in SPE can be due to improper cartridge conditioning, sample loading, washing, or elution. For fluorinated compounds, the choice of sorbent is also critical.

  • Causality: Fluorinated organic acids can be more polar than their non-fluorinated counterparts and may not retain well on a C18 sorbent if the sample is loaded in a solvent with high organic content. Conversely, highly fluorinated "super surfactants" can have strong interactions with the sorbent, making elution difficult.[4]

  • Solutions:

    • Proper Cartridge Conditioning: Ensure the C18 cartridge is properly conditioned first with a water-miscible organic solvent (e.g., methanol) and then with water or an aqueous buffer at the same pH as your sample. This activates the C18 chains for proper interaction.

    • Sample Loading Conditions: Adjust the pH of your sample to at least 2 units below the pKa of the acid to ensure it is in its neutral, protonated form for optimal retention on the reversed-phase sorbent.

    • Elution Solvent Optimization: If your compound is strongly retained, a stronger elution solvent may be necessary. A common elution solvent for fluorinated acids from C18 is methanol with a small amount of base (e.g., 0.1% ammonium hydroxide) to deprotonate the acid and facilitate its release.[4]

    • Consider an Anion Exchange Sorbent: For acidic compounds, a weak anion exchange (WAX) SPE cartridge can be very effective.[4] The positively charged sorbent will retain the deprotonated acid, and elution is typically achieved by increasing the pH or ionic strength of the elution solvent.

Workflow Diagram: SPE for Fluorinated Organic Acid Purification

SPE_Workflow cluster_0 SPE Protocol Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Sample (pH < pKa) Condition->Load Activates sorbent Wash 3. Wash (Remove Impurities) Load->Wash Retains analyte Elute 4. Elute (Methanol + 0.1% NH4OH) Wash->Elute Elutes analyte Collect 5. Collect & Evaporate Elute->Collect Pure fraction

Caption: A typical solid-phase extraction workflow for purifying a fluorinated organic acid.

Section 3: Classical Purification Techniques Adapted for Fluorinated Acids

While chromatography is powerful, classical techniques like recrystallization and distillation are still highly relevant, especially for larger-scale purifications.

Troubleshooting Guide: Recrystallization

Question: I'm struggling to find a suitable solvent system for the recrystallization of my fluorinated organic acid. It seems to be either too soluble or insoluble in most common solvents.

Answer: The unique solubility profile of fluorinated compounds, often described as "fluorous," can make solvent selection for recrystallization challenging.

  • Causality: Highly fluorinated compounds tend to be less soluble in hydrocarbon-based organic solvents and water compared to their non-fluorinated analogs. They may, however, show good solubility in fluorinated solvents, which are not always practical for recrystallization.

  • Solutions:

    • Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarity. Test solvents like heptane, toluene, ethyl acetate, acetone, ethanol, and water. Look for a solvent that dissolves your compound when hot but in which it is sparingly soluble when cold.

    • Use of a Co-Solvent System: A mixture of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent), is often effective. Dissolve the compound in a minimal amount of the hot "good" solvent, and then slowly add the "bad" solvent until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

    • Consider "Fluorous" Interactions: For highly fluorinated acids, a fluorous-hydrocarbon solvent mixture might be effective. For example, dissolving the compound in a small amount of a solvent like THF and then adding a non-polar hydrocarbon like hexane as the anti-solvent.

Troubleshooting Guide: Distillation

Question: I am attempting to purify a volatile fluorinated organic acid by distillation, but the boiling point seems to be very close to that of an impurity, and I suspect an azeotrope is forming.

Answer: Fluorinated compounds are known to form azeotropes with common organic solvents and impurities.

  • Causality: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. This makes separation by simple or fractional distillation impossible.

  • Solutions:

    • Vacuum Distillation: Reducing the pressure will lower the boiling points of all components and can sometimes alter the composition of the azeotrope, potentially allowing for separation.[5] For compounds with boiling points above 150 °C at atmospheric pressure, vacuum distillation is generally recommended to prevent decomposition.[5]

    • Azeotropic Distillation: It may be possible to add a third component (an "entrainer") that forms a new, lower-boiling azeotrope with one of the components in your mixture, allowing it to be removed. For example, benzene has been used as an entrainer in the distillation of some fluorocarbons.[6]

    • Alternative Purification Method: If distillation is proving ineffective due to an azeotrope, it is often more practical to switch to a different purification technique, such as chromatography, which separates compounds based on principles other than boiling point.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is the pKa of a fluorinated organic acid typically lower than its non-fluorinated analog?

A1: The fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect stabilizes the conjugate base (the carboxylate anion) that is formed upon deprotonation of the acid. By pulling electron density away from the carboxylate group, the negative charge is dispersed and stabilized, making the corresponding acid stronger (i.e., having a lower pKa).

Q2: I'm working with a complex biological matrix. What is a good starting strategy for extracting a fluorinated organic acid?

A2: For complex matrices like plasma or serum, a combination of protein precipitation followed by solid-phase extraction is a robust approach.[7][8] First, precipitate proteins using a solvent like acetonitrile or methanol. After centrifugation, the supernatant can be diluted and subjected to SPE, often using a weak anion exchange or a polymeric reversed-phase sorbent for effective cleanup and concentration.

Q3: Are there any specific safety precautions I should take when working with fluorinated organic acids?

A3: Yes. Many fluorinated organic acids, particularly the perfluorinated ones, are corrosive and can be toxic.[9] Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound you are working with for detailed handling and disposal information.

References

Technical Support Center: Solubility Enhancement for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid (CAS No. 1214372-96-9). This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound in their reaction media. We provide in-depth troubleshooting strategies, detailed protocols, and scientific explanations to help you overcome these hurdles and ensure your experiments are successful.

Understanding the Challenge: Physicochemical Profile

This compound is a compound whose structure presents a classic solubility dilemma. The carboxylic acid group provides a polar, hydrophilic center capable of hydrogen bonding. However, the trifluoromethyl (-CF3) group and the phenyl ring are highly lipophilic and hydrophobic. This amphipathic nature means the molecule often has poor solubility in both highly polar (like water) and non-polar (like hexane) solvents, a common issue for over 40% of new chemical entities (NCEs).[1][2]

While specific experimental data for this exact molecule is sparse, we can infer its properties from its structure and data from similar compounds. The presence of the electron-withdrawing -CF3 group suggests a lower pKa than a simple phenylacetic acid, making it a stronger weak acid. Its significant hydrophobic character suggests it will favor organic solvents over aqueous media, but strong crystal lattice energy may still limit solubility even in organic systems.

Inferred Physicochemical Properties
PropertyEstimated Value/CharacteristicRationale & Impact on Solubility
Molecular Formula C₁₀H₉F₃O₃[3]Indicates a significant non-polar carbon framework relative to polar functional groups.
Molecular Weight ~234.17 g/mol [4]A moderate molecular weight; solubility will be dominated by functional groups.
pKa ~3.5 - 4.5The trifluoromethyl group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid (pKa ~4.3). This is a critical parameter for pH modification strategies.[5][6]
LogP HighThe trifluoromethyl group significantly increases lipophilicity. A high LogP predicts poor aqueous solubility.
Appearance Likely a white to off-white crystalline solid.[7]Crystalline solids often have high lattice energy, requiring more energy to dissolve compared to amorphous forms.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter. Each question is followed by a detailed explanation of the underlying principles and a recommended course of action.

Q1: My compound won't dissolve in my non-polar reaction solvent (e.g., Toluene, Heptane). What should I do?

Answer:

This is expected behavior. The polar carboxylic acid group makes the compound poorly suited for purely non-polar solvents based on the "like dissolves like" principle.[1] The energy required to break the hydrogen-bonded network of the acid in its solid state is not compensated by interactions with a non-polar solvent.

Recommended Strategy: Co-Solvent Addition

A co-solvent is a miscible organic solvent added to a primary solvent system to enhance the solubility of a solute.[8][9] It works by modifying the overall polarity of the medium to be more favorable for the solute.[10]

Actionable Steps:

  • Select a Polar Aprotic Co-Solvent: Choose a co-solvent that is miscible with your primary solvent but has a higher polarity to interact with the carboxylic acid group. Good candidates include Tetrahydrofuran (THF), 2-Methyl-THF, or Dioxane.

  • Incremental Addition: Add the co-solvent dropwise to your reaction mixture while stirring vigorously. You often only need 5-10% (v/v) to see a significant effect.[10]

  • Observe: Continue adding the co-solvent until the solid is fully dissolved. Note the final ratio for reproducibility.

  • Consider Reaction Compatibility: Ensure the co-solvent will not interfere with your reaction chemistry (e.g., THF can be deprotonated by strong bases).

Q2: I'm using a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile), but my compound still has limited solubility or precipitates upon heating/cooling.

Answer:

While polar aprotic solvents are a better choice than non-polar ones, high crystallinity or specific intermolecular interactions can still limit solubility. DMF and DMSO are excellent hydrogen bond acceptors and should interact well with the carboxylic acid proton. However, the hydrophobic phenyl-CF3 portion of the molecule may not be well-solvated.

Recommended Strategies:

  • Sonication: The use of high-frequency sound waves can provide the energy needed to break down the crystal lattice and enhance dissolution.[8] This is a physical method that does not alter the chemical environment. See Protocol 1 for details.

  • Gentle Heating: Increasing the temperature will increase the solubility of most solids. However, be cautious. If your compound is not fully stable at higher temperatures, or if it precipitates upon cooling, this may not be a robust solution.

  • Water-Enhanced Solubility: For some organic solvents, particularly those with a carbonyl group (like DMF or acetone), the presence of a small amount of water can dramatically increase the solubility of carboxylic acids.[11][12] This counter-intuitive effect is due to water's ability to break up acid dimers and form favorable hydrogen-bonding bridges between the acid and the organic solvent.

    • Action: Try adding water dropwise (e.g., 0.5-2% v/v) to your solvent system to see if solubility improves.

Q3: My reaction is in an aqueous or protic solvent (e.g., water, ethanol), and solubility is extremely low. How can I proceed?

Answer:

The high lipophilicity from the trifluoromethylphenyl group is the primary cause of poor solubility in water. In this scenario, chemical modification is the most effective strategy.

Recommended Strategy: pH Modification (Base Addition)

A carboxylic acid (R-COOH) is a weak acid that exists in equilibrium with its conjugate base, the carboxylate anion (R-COO⁻).[6][13]

R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

By adding a base, you shift this equilibrium to the right, deprotonating the acid to form the carboxylate salt. This salt is an ionic species and is typically many orders of magnitude more soluble in water and other polar protic solvents than the neutral acid.[14]

Actionable Steps:

  • Choose a Base: Select a base that is compatible with your reaction conditions.

    • For aqueous media: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or an organic base like triethylamine (TEA).

    • For organic media: A non-nucleophilic organic base like TEA or Diisopropylethylamine (DIPEA).

  • Calculate Stoichiometry: Add at least one molar equivalent of the base relative to your carboxylic acid.

  • Monitor pH: If in an aqueous system, monitor the pH to ensure it is at least 1.5-2 units above the estimated pKa of your acid (~4.0). This ensures >99% of the acid is in the deprotonated, soluble form.

  • Verify Stability: Ensure your compound is stable at the resulting pH.

Q4: My reaction is biphasic (e.g., Toluene/Water), and my acid needs to react with a reagent in the other phase. How can I facilitate this?

Answer:

This is a classic scenario for Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that transports a reactant from one phase (typically aqueous) into another (typically organic) where the reaction can occur.[15] For an anionic reactant like a deprotonated carboxylic acid, a cationic PTC is ideal.

Mechanism of Action:

  • The carboxylic acid is deprotonated by a base (e.g., K₂CO₃) in the aqueous phase to form the carboxylate anion (RCOO⁻).

  • The PTC, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its anion (X⁻) for the carboxylate anion (RCOO⁻) at the phase interface.

  • The newly formed ion pair [Q⁺RCOO⁻] is lipophilic due to the alkyl groups on the quaternary cation (Q⁺) and can now migrate into the organic phase.

  • In the organic phase, the carboxylate is highly reactive and can react with the substrate. The PTC then returns to the aqueous phase to repeat the cycle.

Recommended Strategy: Use a Quaternary Ammonium Salt

Actionable Steps:

  • System Setup: Dissolve your organic-soluble reactant in a non-polar solvent like toluene. Dissolve your base (e.g., K₂CO₃) in water.

  • Add the Acid: Add the this compound to the biphasic mixture. It will likely sit at the interface or remain suspended.

  • Add the Catalyst: Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst. Common choices include tetrabutylammonium bromide (TBAB) or Aliquat 336 (methyltrioctylammonium chloride).[15][16]

  • Stir Vigorously: Vigorous stirring is crucial to maximize the interfacial area where the catalyst functions. The reaction can now proceed efficiently.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing the solubility of this compound.

Solubility_Workflow Solubility Troubleshooting Workflow Start Start: Compound is Insoluble SolventType What is the primary solvent type? Start->SolventType NonPolar Non-Polar (Toluene, Hexane) SolventType->NonPolar PolarAprotic Polar Aprotic (DMF, DMSO, ACN) SolventType->PolarAprotic ProticAqueous Protic / Aqueous (Water, EtOH, MeOH) SolventType->ProticAqueous Biphasic Biphasic System (e.g., Toluene/Water) SolventType->Biphasic AddCoSolvent Action: Add Polar Aprotic Co-Solvent (e.g., THF, Dioxane) NonPolar->AddCoSolvent TrySonication Action: Use Sonication or Gentle Heating PolarAprotic->TrySonication AdjustpH Action: Add Base to Deprotonate (e.g., NaOH, TEA) ProticAqueous->AdjustpH UsePTC Action: Use Phase-Transfer Catalyst (e.g., TBAB) Biphasic->UsePTC CheckWater Action: Add trace H₂O (0.5-2%) (Water-Enhanced Solubility) TrySonication->CheckWater If still insoluble

Caption: Decision workflow for selecting a solubilization strategy.

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement by Sonication

This protocol describes the use of an ultrasonic bath to aid the dissolution of your compound.

Materials:

  • This compound

  • Chosen reaction solvent

  • Reaction vessel (e.g., round-bottom flask, vial)

  • Ultrasonic bath

Procedure:

  • Preparation: Weigh the desired amount of the carboxylic acid and place it in the reaction vessel.

  • Solvent Addition: Add the chosen solvent to the vessel.

  • Sonication: Place the vessel in the ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level in the vessel.

  • Operation: Turn on the sonicator. The process generates localized high-energy cavitation bubbles, which help break apart solid agglomerates and increase the solid-liquid surface area.[8]

  • Monitoring: Visually monitor the dissolution. Continue sonication for 5-15 minutes or until the solid is fully dissolved.

  • Caution: Be aware that sonication can gently heat the sample. If your reaction is temperature-sensitive, monitor the temperature of the bath.

Protocol 2: Solubility Enhancement using a Phase-Transfer Catalyst (PTC)

This protocol details a typical setup for a biphasic reaction involving the carboxylic acid.

Materials:

  • This compound

  • Organic-soluble substrate

  • Organic solvent (e.g., Toluene)

  • Aqueous base (e.g., 2M Potassium Carbonate solution)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide, TBAB)

  • Reaction vessel with vigorous stirring capability (e.g., overhead stirrer)

Procedure:

  • Charge Reactants: To the reaction vessel, add the organic solvent, the organic-soluble substrate, and the aqueous base solution.

  • Add Acid: Add the this compound to the biphasic mixture.

  • Add Catalyst: Add 1-5 mol% of TBAB relative to the limiting reagent.

  • Initiate Reaction: Begin vigorous stirring (>500 RPM) to create a large surface area between the two phases. Heat the reaction if required by the specific chemical transformation.

  • Monitor Progress: Monitor the reaction by standard analytical techniques (TLC, LC-MS, GC-MS). PTC-mediated reactions are often significantly faster than their uncatalyzed biphasic counterparts.[17][18]

Frequently Asked Questions (FAQs)

Q: Are there any "green" or more environmentally friendly solvent options? A: Yes. Solvents like 2-Methyl-THF (derived from biomass) or Cyclopentyl methyl ether (CPME) are excellent, greener alternatives to THF and Dioxane. For pH adjustment, using a bicarbonate or carbonate base is preferable to organic amines. Furthermore, using PTC can be considered a green chemistry technique as it can reduce the need for dipolar aprotic solvents like DMF or DMSO.[16]

Q: Can I use surfactants to improve solubility? A: Yes, surfactants can be very effective, especially in aqueous systems. Surfactants are amphiphilic molecules that form micelles in water. The hydrophobic core of the micelle can encapsulate your poorly soluble compound, bringing it into the aqueous phase.[8] This is a common technique in drug formulation but can sometimes complicate reaction workup and purification in synthetic chemistry.

Q: Will changing the solvent system affect my reaction rate or selectivity? A: Absolutely. The solvent plays a critical role in stabilizing reactants, transition states, and products. A change in solvent polarity can significantly alter reaction kinetics and, in some cases, the product distribution. It is essential to run a small-scale test reaction in the new solvent system to validate that the reaction outcome is not adversely affected.

References

  • Jew, S.-S., et al. (2004). Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines. Angewandte Chemie International Edition, 43(18), 2382-5. Available from: [Link]

  • PubChem. 2-[3-Phenoxy-4-(trifluoromethyl)phenyl]acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • CRDEEP Journals. (2018). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Engineering and Scientific Research. Available from: [Link]

  • Slideshare. (2014). Phase transfer catalysis. Available from: [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Bioorganic & Medicinal Chemistry Letters, 10(11), 1155-1158. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis. Available from: [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available from: [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available from: [Link]

  • Wikipedia. Phase-transfer catalyst. Available from: [Link]

  • De-la-Torre, B. G., & Albericio, F. (2020). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. Molecules, 25(18), 4104. Available from: [Link]

  • Pre-Medical Test. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • wildvineyard. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. Available from: [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 119. Available from: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available from: [Link]

  • ChemBK. 2-[4-(Trifluoromethoxy)phenyl]acetic acid. Available from: [Link]

  • Autechaux. (2023). Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. Available from: [Link]

  • Doc Brown's Chemistry. pKa Ka data factors affecting Acidic reactions of carboxylic acids. Available from: [Link]

  • MPG.PuRe. (2020). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. Available from: [Link]

  • Roskilde University Research Portal. (2019). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Available from: [Link]

Sources

managing reaction by-products in the synthesis of phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Reaction By-products for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of phenylacetic acid (PAA) and its derivatives. As a Senior Application Scientist, I understand that navigating the complexities of organic synthesis requires more than just a protocol; it demands a deep understanding of the reaction mechanisms and potential pitfalls. Unwanted by-products can compromise yield, purity, and the overall efficiency of your workflow, posing significant challenges in research and drug development.[1][2]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural steps to explore the causality behind by-product formation and provide robust, field-proven strategies for their management and mitigation.

Frequently Asked Questions: Understanding Common By-products

This section addresses the most common issues and questions that arise during the synthesis of PAA derivatives.

Q1: What are the primary synthetic routes to phenylacetic acid derivatives, and what are their characteristic by-products?

There are several established methods, each with its own set of advantages and potential side reactions. The choice of route often depends on the available starting materials, scale, and desired purity. A comparative overview is presented below.

Synthetic Method Typical Starting Materials Common By-products Key Considerations
Hydrolysis of Benzyl Cyanide Benzyl Cyanide, Acid/BasePhenylacetamide (from incomplete hydrolysis), unreacted benzyl cyanide, ammonium salts.[3][4][5]A classic, reliable method.[6] Reaction control is key to prevent incomplete conversion.
Willgerodt-Kindler Reaction Acetophenones, Sulfur, AmineThioamide intermediates, complex sulfur-containing impurities, hydrolysis products.[3][7]Unique rearrangement reaction; can be prone to complex side reactions.[7][8]
Grignard Reaction Benzyl Halides, Magnesium, CO₂Unreacted Grignard reagent, biphenyl (from Wurtz coupling), over-addition products.Powerful C-C bond formation, but requires strictly anhydrous conditions.[6]
Palladium-Catalyzed Carbonylation Benzyl Halides, CO, BaseDouble carbonylation products, phosphine oxides, unreacted starting material.[6][9]Highly efficient with good functional group tolerance, but requires specialized equipment (pressure reactor).[6]
Arndt-Eistert Synthesis Phenylacetyl Chloride, Diazomethaneα-chloromethylketones, Wolff rearrangement side products.[10]Excellent for homologation (adding one carbon), but uses hazardous diazomethane.[10][11][12]
Strecker Synthesis (for α-amino derivatives)Benzaldehyde, Ammonia, Cyanideα-aminonitrile intermediate, racemic mixtures of L and D amino acids.[13][14][15]A two-step process to create α-amino acids; produces a racemic mixture.[13][16]
Q2: My benzyl cyanide hydrolysis reaction has stalled, leaving significant amounts of phenylacetamide. How can I drive the reaction to completion?

This is a classic issue of incomplete hydrolysis. The conversion of the nitrile to the amide is often faster than the subsequent hydrolysis of the amide to the carboxylic acid.

Causality: The stability of the amide intermediate can lead to its accumulation if reaction conditions are not optimal. Factors like insufficient reaction time, low temperature, or inadequate acid/base concentration can halt the reaction at the amide stage.[3]

Solutions:

  • Optimize Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. For acid-catalyzed hydrolysis, refluxing for 3-6 hours is typical.[6][17] For some protocols, maintaining a temperature of 40-50°C can be optimal to balance reaction rate and safety.[3]

  • Increase Reagent Concentration: Using a more concentrated acid, such as 70% sulfuric acid or >30% hydrochloric acid, can facilitate the second, slower hydrolysis step.[3][18]

  • Ensure Efficient Mixing: In heterogeneous mixtures, vigorous stirring is critical to maximize the contact between the organic substrate and the aqueous acid/base phase.[3]

Q3: The Willgerodt-Kindler reaction is producing a complex, impure mixture. What are the likely side reactions?

The Willgerodt-Kindler reaction, while powerful, is notorious for generating a variety of by-products due to its harsh conditions and complex mechanism.[7][19]

Causality: The reaction proceeds through a thioamide intermediate.[7] The high temperatures and presence of elemental sulfur and an amine can lead to a cascade of side reactions. The initial product is a thioacetamide, which must be hydrolyzed to the final amide.[3][7] This can result in:

  • Incomplete Hydrolysis: The thioamide remains as a major impurity.

  • Over-hydrolysis: The desired amide can be hydrolyzed further to the corresponding carboxylic acid (phenylacetic acid).[7]

  • Cyclic and Complex Impurities: Sulfur can react with various functional groups, leading to a range of unexpected products.[8]

Solutions:

  • Strict Temperature Control: Adhere to established temperature profiles for the specific substrate.

  • Post-Reaction Hydrolysis: Ensure the hydrolysis step is robust enough to convert the intermediate thioamide completely. This often involves refluxing with a strong acid or base after the initial reaction.[6]

  • Thorough Purification: Extensive purification, often involving chromatography, may be necessary to isolate the desired product from the complex mixture.

Q4: I am observing a significant amount of dibenzyl ketone as a by-product. What is causing its formation?

The formation of dibenzyl ketone is a common by-product resulting from the self-condensation of phenylacetic acid, particularly under thermal stress.[20][21]

Causality: At elevated temperatures, phenylacetic acid can undergo ketonic decarboxylation. Two molecules of PAA (often via a mixed anhydride intermediate) can condense to form dibenzyl ketone, releasing carbon dioxide and water. This is especially prevalent in reactions where PAA is heated in the presence of reagents like acetic anhydride.[20][21]

Solutions:

  • Lower Reaction Temperature: If the primary reaction allows, reducing the temperature can significantly slow the rate of this side reaction.[20]

  • Control Stoichiometry: In reactions involving anhydrides (e.g., synthesis of phenylacetone), using a molar excess of the other anhydride (like acetic anhydride) can favor the desired reaction over the self-condensation of PAA.[20]

  • Minimize Reaction Time: Do not heat the reaction longer than necessary. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal endpoint.[2]

Troubleshooting Guide: Strategies for By-product Mitigation

Effective management of impurities is a cornerstone of process chemistry and drug development.[1][22][23][24] This involves a multi-pronged approach combining reaction optimization, robust purification, and diligent analytical monitoring.

Strategy 1: Reaction Optimization

The most effective way to manage by-products is to prevent their formation in the first place.[2]

  • Critical Process Parameter (CPP) Control: Identify and control the parameters that have the greatest impact on impurity formation, such as temperature. For instance, overheating a reaction can generate impurities that are difficult to remove later.[23]

  • Solvent Selection: The choice of solvent can dramatically influence reaction outcomes. In amidation reactions, switching from polar to non-polar solvents like toluene can overcome the formation of unreactive salts and drive the reaction to completion.[25] In esterification, non-polar solvents often give higher yields than polar ones.[26]

  • High-Purity Starting Materials: The purity of your raw materials directly impacts the purity of your final product. Using high-purity reagents can significantly reduce the introduction of initial impurities.[2][24]

Strategy 2: Purification Protocols

Even with an optimized reaction, some level of purification is almost always necessary.

This protocol is a standard and effective method for purifying solid PAA contaminated with organic by-products.[6][27]

  • Dissolution: In a fume hood, place the crude phenylacetic acid in an Erlenmeyer flask. Add a minimal amount of hot solvent (e.g., hot water, or a toluene/hexanes mixture) while stirring until the solid is just dissolved.[6]

  • Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% by weight) of activated carbon. Boil the solution for a few minutes to allow the carbon to adsorb colored impurities.[27]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[27]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a low temperature until a constant weight is achieved.

This technique is highly effective for separating acidic products like PAA from neutral by-products (e.g., unreacted benzyl cyanide, dibenzyl ketone).

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[28]

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 5% NaOH or NaHCO₃). The acidic PAA will react to form its water-soluble sodium salt (sodium phenylacetate) and move into the aqueous layer. Neutral impurities will remain in the organic layer.[28]

  • Separation: Separate the aqueous layer. The organic layer containing neutral by-products can be discarded or processed further if needed.

  • Acidification: Cool the aqueous layer in an ice bath and carefully re-acidify it with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2).[6] Phenylacetic acid will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.[6]

Strategy 3: Analytical Monitoring

"You cannot control what you cannot measure." In-process monitoring is essential for understanding impurity profiles and making informed decisions.[2][24]

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for separating, identifying, and quantifying impurities.[22][23]

  • Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS, GC-MS), this technique provides molecular weight and structural information, which is crucial for identifying unknown by-products.[23]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the progress of a reaction, allowing you to determine when the starting material has been consumed and to visualize the formation of products and by-products.

Visualizations: Workflows and Mechanisms

Visual aids can clarify complex processes and troubleshooting logic.

By-product Troubleshooting Decision Tree

This diagram provides a logical pathway for diagnosing and addressing common issues during PAA synthesis.

G start Problem Detected: Low Yield / High Impurity check_reaction Analyze Reaction Mixture (TLC, HPLC, GC-MS) start->check_reaction identify_impurity Identify Major By-product(s) check_reaction->identify_impurity unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm amide_intermediate Phenylacetamide Present? unreacted_sm->amide_intermediate No sol_unreacted Solution: - Increase reaction time - Increase temperature - Check reagent stoichiometry unreacted_sm->sol_unreacted Yes ketone_byproduct Dibenzyl Ketone Present? amide_intermediate->ketone_byproduct No sol_amide Solution: - Increase acid/base conc. - Prolong reflux time - Ensure vigorous stirring amide_intermediate->sol_amide Yes other Other/Unknown Impurities? ketone_byproduct->other No sol_ketone Solution: - Lower reaction temp. - Reduce reaction time - Adjust stoichiometry ketone_byproduct->sol_ketone Yes sol_other Solution: - Isolate & Characterize (MS, NMR) - Re-evaluate synthetic route - Employ chromatography other->sol_other Yes

Caption: Troubleshooting logic for common PAA synthesis by-products.

Workflow: Benzyl Cyanide Hydrolysis and Purification

This workflow highlights critical control points for minimizing by-products during the most common synthesis of PAA.

G cluster_synthesis Synthesis cluster_purification Purification start Combine Benzyl Cyanide & Sulfuric Acid reflux Reflux with Stirring (3-6 hours) start->reflux monitor In-Process Control (TLC/HPLC) Monitor for Phenylacetamide reflux->monitor quench Quench in Cold Water monitor->quench Reaction Complete extract Acid-Base Extraction (Separate from neutral impurities) quench->extract precipitate Acidify to Precipitate PAA extract->precipitate filtrate Filter & Wash with Cold Water precipitate->filtrate recrystallize Recrystallize from Hot Water/Solvent filtrate->recrystallize dry Dry to Constant Weight recrystallize->dry final Pure Phenylacetic Acid dry->final

Caption: Experimental workflow for PAA synthesis and purification.

Mechanism: Formation of Dibenzyl Ketone By-product

This diagram illustrates the self-condensation pathway leading to the formation of dibenzyl ketone from phenylacetic acid.

G PAA1 Phenylacetic Acid (Molecule 1) Intermediate Mixed Anhydride Intermediate (with Ac₂O or heat) PAA1->Intermediate + ΔT PAA2 Phenylacetic Acid (Molecule 2) PAA2->Intermediate Ketone Dibenzyl Ketone Intermediate->Ketone Decarboxylation Byproducts CO₂ + H₂O Intermediate->Byproducts - CO₂, - H₂O

Caption: By-product formation via ketonic decarboxylation of PAA.

References
  • Strategies for Managing API Impurities in Drug Development. (2025). Pharma Times Official.
  • The Critical Role of Impurity Control in API & Drug Product Manufacturing. (n.d.). FB Pharmtech.
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (2025). Benchchem.
  • A Proven Approach to Impurity Control Across API and RSM Synthesis. (2025). W.R. Grace.
  • Mastering API Synthesis: Route Selection & Impurity Control. (n.d.).
  • phenylacetic acid. (n.d.). Organic Syntheses Procedure.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Thermo Fisher Scientific.
  • preventing byproduct formation in phenylacetamide synthesis. (2025). Benchchem.
  • Minimizing by-product formation in phenylacetic anhydride reactions. (2025). Benchchem.
  • BENZYL CYANIDE. (n.d.).
  • Willgerodt rearrangement. (n.d.). In Wikipedia.
  • Method for recovering and purifying phenylacetic acid. (n.d.).
  • Phenylacetic acid production(PAA-precursor). (n.d.). aecenar.
  • Kinetic Studies on the Esterification of a Substituted Phenylacetic Acid by Phase-Transfer Catalysis. (n.d.).
  • Synthesis of Alpha-Amino Acids. (n.d.).
  • Benzyl Cyanide Hydrolysis To Acid. (n.d.). Big Chemical Encyclopedia - Scribd.
  • Phenylacetic acid. (n.d.). In Wikipedia.
  • some aspects of the willgerodt–kindler reaction and. (2004). Semantic Scholar.
  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives c
  • Benzyl cyanide can be converted into phenylacetic acid in vivo in.... (n.d.).
  • Benzyl cyanide. (2021). Sciencemadness Wiki.
  • Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. (n.d.). UCLA Chemistry.
  • Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay c
  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.
  • What is benzoic acid to phenylacetic acid conversion by Arndt-Eistert synthesis? (2019). Quora.
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • Strecker amino acid synthesis. (n.d.). In Wikipedia.
  • Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea. (n.d.).
  • Strecker Synthesis. (n.d.). Organic Chemistry Portal.
  • Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. (n.d.). Semantic Scholar.
  • Strecker Synthesis of Amino Acids – MC
  • What Is Willgerodt-Kindler Reaction? (n.d.). Unacademy.
  • Synthesis of phenylacetic acid derivatives. (n.d.).
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013).
  • Synthesis of phenylacetic acid esters. (n.d.).
  • Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. (n.d.).
  • Arndt–Eistert reaction. (n.d.). In Wikipedia.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. (2017).
  • [ChemPlayer Reupload]Trying out a preparation of phenylacetic acid. (2023). YouTube.
  • Preparation method of phenylacetic acid. (n.d.).
  • NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. (2023). YouTube.
  • Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal.
  • Arndt-Eister reaction. (2023). Chemistry LibreTexts.
  • Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. (2004).
  • Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal.
  • phenylacetic acid. (n.d.). Organic Syntheses Procedure.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the expected spectral features, provide a robust experimental protocol for data acquisition, and compare the anticipated data with that of structurally related molecules to offer a comprehensive understanding of its spectroscopic signature. This document is intended for researchers and drug development professionals who rely on precise analytical characterization for molecular validation.

The Strategic Importance of NMR in Pharmaceutical R&D

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled.

For a molecule like this compound, which contains multiple distinct functional groups—a carboxylic acid, a methoxy group, a trifluoromethyl group, and a substituted aromatic ring—NMR provides a definitive fingerprint. This fingerprint is crucial for confirming synthetic success, identifying impurities, and ensuring the material's integrity before it proceeds to further biological testing.

Molecular Structure and Predicted Spectroscopic Features

To interpret the NMR spectra, we must first understand the molecule's structure and the expected electronic environment of each nucleus.

Caption: Numbered structure of this compound.

¹H NMR Predictions

The proton NMR spectrum is anticipated to show five distinct signals:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically above 10 ppm. Its chemical shift is highly dependent on the solvent and concentration.[1]

  • Aromatic Protons (H2, H5, H6):

    • The aromatic region will display a complex pattern due to the substitution.

    • H2: This proton is ortho to the acetic acid group and meta to the methoxy group. It will likely appear as a singlet or a narrow doublet.

    • H5: This proton is ortho to the strongly electron-withdrawing CF₃ group, which will deshield it significantly, pushing it downfield. It will appear as a doublet, coupled to H6.

    • H6: This proton is meta to the CF₃ group and ortho to the methoxy group. It will be a doublet of doublets (or a more complex multiplet) due to coupling with H5 and potential smaller coupling to the CF₃ group.

  • Methylene Protons (-CH₂-): The two protons of the methylene group (H7) are adjacent to both the aromatic ring and the carboxylic acid. They will appear as a sharp singlet, typically in the 3.6-3.8 ppm range.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group (H9) will also be a sharp singlet, expected around 3.9 ppm.

¹³C NMR Predictions

The carbon NMR spectrum will be more complex, with ten expected signals:

  • Carbonyl Carbon (-COOH): The C8 carbonyl carbon is significantly deshielded and will appear downfield, typically in the 170-180 ppm range.

  • Aromatic Carbons (C1-C6):

    • C4 (C-CF₃): This carbon is directly attached to the trifluoromethyl group. Its signal will be a quartet due to coupling with the three fluorine atoms (¹J_CF), a characteristic feature for CF₃-substituted rings.[2][3]

    • C3 (C-OCH₃): This carbon, bonded to the electronegative oxygen of the methoxy group, will be deshielded and appear around 150-160 ppm.

    • C1, C2, C5, C6: These carbons will have distinct chemical shifts based on their position relative to the electron-donating (-OCH₃, -CH₂COOH) and electron-withdrawing (-CF₃) groups.

  • Trifluoromethyl Carbon (-CF₃): The C10 carbon of the CF₃ group will also be a prominent quartet due to the large one-bond C-F coupling (¹J_CF), typically found around 120-130 ppm.[3]

  • Methylene Carbon (-CH₂-): The C7 methylene carbon signal is expected in the 40-45 ppm range.

  • Methoxy Carbon (-OCH₃): The C9 methoxy carbon will appear upfield, around 55-60 ppm.

Comparative Analysis: The Influence of Substituents

To validate our predictions, we can compare our target molecule to simpler, known compounds.

CompoundAromatic Proton Shifts (ppm)Methylene Proton Shift (ppm)Aromatic Carbon Shifts (ppm)
Phenylacetic Acid ~7.3 ppm (multiplet)[4]~3.52 ppm127-134 ppm, ~178 (COOH)[5][6]
4-(Trifluoromethyl)phenylacetic acid ~7.4-7.6 ppm (two doublets)[7]~3.7 ppm125-138 ppm, C-CF₃ (~129 ppm, q), CF₃ (~124 ppm, q), COOH (~176)[8]
Predicted: 2-(3-Methoxy-4-CF₃)phenylacetic acid H2 (~7.1 ppm), H5 (~7.6 ppm), H6 (~7.4 ppm)~3.7 ppmC3-OCH₃ (~158 ppm), C4-CF₃ (~128 ppm, q), CF₃ (~124 ppm, q), COOH (~175 ppm)

The comparison illustrates key principles:

  • Electron-Withdrawing Groups (-CF₃): The CF₃ group in 4-(trifluoromethyl)phenylacetic acid deshields the ortho protons and creates a characteristic quartet for the attached carbon in the ¹³C NMR spectrum.[7][8] We expect a similar, strong deshielding effect on H5 in our target molecule.

  • Electron-Donating Groups (-OCH₃): The methoxy group will shield ortho and para positions. This effect, combined with the other substituents, leads to the predicted separation of the aromatic proton signals.

Experimental Protocol: A Self-Validating Workflow

This section details a robust protocol for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind each step is explained to ensure reproducibility and accuracy.

Caption: Standard workflow for NMR analysis of a small molecule.

Step 1: Sample Preparation
  • Mass Measurement: Accurately weigh approximately 10-15 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent in a standard 5 mm NMR tube.

    • Choice of Solvent: Chloroform-d (CDCl₃) is a good first choice for many organic molecules. However, if solubility is an issue, or if the carboxylic acid proton exchange is too rapid, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. DMSO-d₆ will reliably show the acidic proton.[9][10]

    • Internal Standard: The solvent signal (residual CHCl₃ at ~7.26 ppm or DMSO at ~2.50 ppm) is typically used as the primary reference.[9][10] For quantitative NMR (qNMR), a calibrated internal standard would be added.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved to ensure a homogeneous solution, which is critical for sharp, well-resolved NMR signals.

Step 2: NMR Spectrometer Setup (Automated or Manual)
  • Insertion & Locking: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.

  • Tuning & Matching: The probe must be tuned to the specific frequencies of ¹H and ¹³C for the given sample. This maximizes the signal-to-noise ratio.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This is the most critical step for achieving high resolution and sharp lineshapes. Automated shimming routines are highly effective.

Step 3: ¹H NMR Data Acquisition
  • Pulse Program: Use a standard single-pulse experiment (e.g., Bruker's zg30). A 30° pulse angle is used to allow for a shorter relaxation delay between scans without saturating the signals.

  • Key Parameters:

    • Spectral Width: ~20 ppm (to ensure all signals, including the carboxylic acid proton, are captured).

    • Acquisition Time: ~2-3 seconds (for good digital resolution).

    • Relaxation Delay (D1): ~2 seconds.

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

Step 4: ¹³C NMR Data Acquisition
  • Pulse Program: Use a standard proton-decoupled pulse experiment (e.g., Bruker's zgpg30). Decoupling removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet (except for carbons coupled to fluorine).

  • Key Parameters:

    • Spectral Width: ~250 ppm (to cover the full range of organic carbon chemical shifts).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (D1): ~2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, more scans are required. A few hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio, taking from minutes to an hour.

Data Summary and Interpretation

The following table summarizes the predicted NMR data for the target molecule, which serves as a benchmark for experimental results.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Atom NumberTypePredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)Multiplicity
H (on C8)-COOH> 10.0br s1HC8s
H2Ar-H~7.15d1HC2s
H5Ar-H~7.58d1HC5s
H6Ar-H~7.40dd1HC6s
H7-CH₂-~3.75s2HC7s
H9-OCH₃~3.90s3HC9s
-----C1s
-----C3s
-----C4q, ¹J_CF
-----C10q, ¹J_CF

Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, q = quartet, br s = broad singlet.

Conclusion and Further Steps

This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining theoretical predictions, comparison with known analogues, and a detailed experimental protocol, researchers can confidently acquire and interpret the NMR data for this molecule.

For absolute confirmation, two-dimensional (2D) NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) should be performed. These experiments would unequivocally link all proton and carbon signals, providing an unassailable structural proof.

References

  • Angewandte Chemie International Edition. (2018). Supporting Information. [Online] Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Online] Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). [Online] Available at: [Link]

  • BK Instruments Inc. (n.d.). NMR Solvent data chart. [Online] Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Online] Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid. [Online] Available at: [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities. [Online] Available at: [Link]

  • ACS Publications. (n.d.). Methoxy-.alpha.-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. [Online] Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). [Online] Available at: [Link]

  • National Institutes of Health. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Online] Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Online] Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for providing this insight. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation pattern of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid, a compound of interest in medicinal chemistry and materials science. While a publicly available, experimentally verified mass spectrum for this specific molecule is not readily found, this guide will construct a theoretical fragmentation pathway based on well-established principles of mass spectrometry and data from analogous structures. We will delve into the expected fragmentation under both hard and soft ionization techniques, providing a comparative analysis and a robust experimental framework for its empirical determination.

Theoretical Fragmentation Analysis

The fragmentation of this compound in a mass spectrometer is predicted to be influenced by its key structural features: the carboxylic acid moiety, the phenylacetic acid backbone, and the electron-donating methoxy group in conjunction with the strongly electron-withdrawing trifluoromethyl group. The interplay of these functionalities will dictate the preferred fragmentation pathways under different ionization conditions.

Electron Ionization (EI) Fragmentation

Electron ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[1] The resulting fragmentation pattern is often complex but highly reproducible, providing a detailed structural fingerprint of the molecule.

Upon electron impact, this compound (molecular weight: 236.16 g/mol ) will form a molecular ion ([M]•+). This high-energy species will then undergo a series of fragmentation reactions to yield more stable daughter ions. The most probable fragmentation pathways are outlined below:

  • Loss of the Carboxyl Group: A characteristic fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (•COOH), resulting in a fragment ion with a mass-to-charge ratio (m/z) of M-45.[2][3]

  • Loss of a Hydroxyl Radical: Cleavage of the C-OH bond in the carboxylic acid group can lead to the loss of a hydroxyl radical (•OH), producing an acylium ion (M-17).[2][3]

  • Benzylic Cleavage: The bond between the alpha-carbon and the aromatic ring is susceptible to cleavage, a common pathway for phenylacetic acids. This would result in the formation of a substituted benzyl cation.

  • Loss of the Trifluoromethyl Group: The C-CF3 bond can cleave, leading to the loss of a trifluoromethyl radical (•CF3).[4]

  • Decarboxylation followed by Rearrangement: The initial loss of CO2 from the molecular ion can be followed by rearrangements of the remaining fragment.

The proposed major fragments for this compound under EI-MS are summarized in the table below.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossProposed Fragmentation Pathway
236[C10H9F3O3]•+-Molecular Ion [M]•+
219[C10H8F3O2]+•OHLoss of a hydroxyl radical from the carboxylic acid
191[C9H8F3O]+•COOHLoss of the carboxyl group
177[C9H9F3O]•+CO2Decarboxylation
167[C9H6F3O]+•CH2COOHBenzylic cleavage with loss of the carboxymethyl radical

The following diagram illustrates the proposed EI fragmentation workflow:

EI_Fragmentation M [M]•+ m/z 236 F1 [M-OH]+ m/z 219 M->F1 - •OH F2 [M-COOH]+ m/z 191 M->F2 - •COOH F3 [M-CO2]•+ m/z 177 M->F3 - CO2 F4 [M-CH2COOH]+ m/z 167 M->F4 - •CH2COOH

Caption: Proposed EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Fragmentation

In contrast to EI, electrospray ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]+) in positive ion mode or deprotonated molecules ([M-H]−) in negative ion mode, with minimal in-source fragmentation.[1] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and subjected to collision-induced dissociation (CID).[5]

Positive Ion Mode ([M+H]+):

In positive ion mode, the protonated molecule ([M+H]+, m/z 237) is expected to undergo fragmentation primarily through the loss of small neutral molecules.

  • Loss of Water: A common fragmentation pathway for protonated carboxylic acids is the loss of a water molecule (H2O), resulting in an acylium ion (m/z 219).[6]

  • Loss of Carbon Monoxide: Subsequent to the loss of water, the resulting ion may lose carbon monoxide (CO) to form a more stable species.

  • Loss of the Carboxylic Acid Group: The entire carboxylic acid group can be lost as a neutral molecule (HCOOH), though this is generally less favorable than the loss of water.

Negative Ion Mode ([M-H]−):

In negative ion mode, the deprotonated molecule ([M-H]−, m/z 235) is the precursor ion. The fragmentation of carboxylate anions is often initiated by decarboxylation.

  • Decarboxylation: The primary fragmentation pathway for many deprotonated carboxylic acids is the loss of carbon dioxide (CO2), resulting in a carbanion (m/z 191).[7]

  • Loss of the Trifluoromethyl Group: The resulting carbanion may be unstable and could potentially lose the trifluoromethyl group.

The proposed major fragments for this compound under ESI-MS/MS are summarized below.

Positive Ion Mode:

Precursor m/z Fragment m/z Neutral Loss
237 219 H2O

| 237 | 191 | HCOOH |

Negative Ion Mode:

Precursor m/z Fragment m/z Neutral Loss

| 235 | 191 | CO2 |

The diagram below illustrates the proposed ESI-MS/MS fragmentation workflows:

ESI_Fragmentation cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode M_H [M+H]+ m/z 237 F_H2O [M+H-H2O]+ m/z 219 M_H->F_H2O - H2O M_minus_H [M-H]− m/z 235 F_CO2 [M-H-CO2]− m/z 191 M_minus_H->F_CO2 - CO2

Caption: Proposed ESI-MS/MS fragmentation pathways.

Experimental Protocol for Mass Spectrometric Analysis

To experimentally verify the fragmentation of this compound, a standard approach using either Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization is recommended.

GC-MS with Electron Ionization
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. If the compound's volatility is low, derivatization to a more volatile ester (e.g., methyl ester) may be necessary.

  • Gas Chromatography (GC):

    • Injection: Inject a 1 µL aliquot of the sample into the GC system.

    • Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.[8]

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: Acquire mass spectra over a range of m/z 40-400 to detect the molecular ion and all significant fragments.

    • Ion Source Temperature: Maintain the ion source at approximately 230°C.

LC-MS with Electrospray Ionization
  • Sample Preparation: Prepare a solution of the compound (approximately 1-10 µg/mL) in a solvent compatible with reversed-phase chromatography, such as a mixture of acetonitrile and water.

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution is recommended, starting with a high percentage of water (with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) and increasing the percentage of organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • MS1 Scan: Acquire full scan spectra to identify the protonated ([M+H]+) and deprotonated ([M-H]−) precursor ions.

    • MS/MS (CID): Perform product ion scans on the precursor ions to generate fragmentation spectra. Use a range of collision energies to observe the formation of different fragment ions.

The following diagram illustrates a standard workflow for LC-MS/MS analysis:

LCMS_Workflow Sample Sample Preparation LC Liquid Chromatography (Separation) Sample->LC ESI Electrospray Ionization ([M+H]+ or [M-H]−) LC->ESI MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 Data Data Analysis MS2->Data

Caption: Standard workflow for LC-MS/MS analysis.

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for unambiguous compound identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide definitive information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms and the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the C-F bonds of the trifluoromethyl group.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental compositions and further confirming the proposed structures.

Conclusion

This guide provides a comprehensive theoretical analysis of the mass spectrometry fragmentation pattern of this compound under both electron ionization and electrospray ionization conditions. By understanding the fundamental principles of fragmentation for related chemical structures, we can predict the major fragmentation pathways and characteristic product ions. The provided experimental protocols offer a clear roadmap for researchers to obtain empirical data and validate these predictions. For unequivocal structure confirmation, a multi-technique approach combining mass spectrometry with NMR and IR spectroscopy is always recommended. This integrated analytical strategy ensures the highest level of scientific rigor in the characterization of novel compounds.

References

  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine Notes.
  • A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Carboxylic Acids. (2025). BenchChem.
  • An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. (2025). BenchChem.
  • Mass Spectrometry - Fragmentation P
  • DL-α-Methoxyphenylacetic acid. (2016). mzCloud.
  • Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (n.d.).
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • Fragmentation of Carboxylic Acids. (n.d.). Whitman College.
  • m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 4-Methoxyphenylacetic Acid. (n.d.). PubChem.
  • Fragmentation and Interpret
  • Demarque, D. P., et al. (2016).
  • Methoxyphenylacetic acid. (n.d.). PubChem.
  • 3,5-Bis(trifluoromethyl)phenylacetic acid. (n.d.). CAS Common Chemistry.
  • Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. (n.d.).

Sources

comparing the reactivity of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid with other phenylacetic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, substituted phenylacetic acids serve as indispensable building blocks. Their reactivity profile dictates their utility in forming critical amide and ester linkages, common motifs in pharmaceuticals. This guide provides an in-depth comparative analysis of the reactivity of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid (CAS 1214372-96-9) against a series of structurally related phenylacetic acid analogs.[1][2]

The unique substitution pattern of a methoxy group at the meta-position and a trifluoromethyl group at the para-position creates a fascinating interplay of electronic effects. Understanding how these substituents modulate the reactivity of the carboxylic acid moiety is paramount for researchers in optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. This document will delve into the theoretical underpinnings of these effects, present comparative data for key chemical transformations, and provide robust experimental protocols for validation.

Theoretical Framework: The Decisive Role of Substituent Electronic Effects

The reactivity of a carboxylic acid in reactions like amidation and esterification is fundamentally governed by the electrophilicity of its carbonyl carbon. Substituents on the phenyl ring can either donate or withdraw electron density, thereby altering this electrophilicity. The Hammett equation provides a quantitative framework for correlating reaction rates and equilibrium constants with the electron-donating or electron-withdrawing properties of these substituents.[3][4][5]

  • Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the aromatic ring and, by extension, from the carboxylic acid functional group. This inductive effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, EWGs generally accelerate reaction rates for amidation and esterification. The trifluoromethyl group (-CF₃) is a potent EWG due to the high electronegativity of fluorine atoms, exerting a strong negative inductive effect (-I).[6][7][8][9]

  • Electron-Donating Groups (EDGs): These groups push electron density into the aromatic ring. The methoxy group (-OCH₃) is a classic example of a group with dual effects: it is electron-withdrawing by induction (-I) but strongly electron-donating by resonance (+M). When positioned meta to the side chain, its resonance effect is minimized, and its inductive effect becomes more influential, though it is still generally considered a weak deactivator or weak activator depending on the reaction.

In our target molecule, this compound, the powerful -I effect of the para-CF₃ group is the dominant influence, significantly enhancing the electrophilicity of the carbonyl carbon. The meta-OCH₃ group has a less pronounced electronic contribution in this specific arrangement.

Caption: Workflow for the competitive amidation experiment.

Protocol 2: Kinetic Monitoring of Esterification by ¹H NMR

Objective: To determine the pseudo-first-order rate constant for the esterification of different phenylacetic acid analogs.

Methodology:

  • Reaction Setup:

    • In an NMR tube, dissolve 0.1 mmol of the phenylacetic acid analog in 0.75 mL of methanol-d₄.

    • Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).

  • Initiation and Monitoring:

    • Carefully add a catalytic amount (e.g., 5 µL) of concentrated sulfuric acid to the NMR tube.

    • Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 10 minutes) for a period of 2-3 hours.

  • Data Analysis:

    • For each spectrum, integrate the signal corresponding to the benzylic protons (-CH₂-) of the starting acid and the corresponding methyl ester product (-COOCH₃).

    • Normalize these integrals to the integral of the internal standard.

    • Calculate the concentration of the starting acid at each time point.

    • Plot ln([Acid]) versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

  • Comparison:

    • Repeat the experiment for each analog under identical conditions (temperature, catalyst concentration).

    • Compare the calculated rate constants (k) to establish a quantitative ranking of reactivity.

Conclusion

The reactivity of this compound is significantly enhanced compared to unsubstituted phenylacetic acid. This is primarily due to the strong electron-withdrawing inductive effect of the para-trifluoromethyl group, which increases the electrophilicity of the carbonyl carbon. While the meta-methoxy group also exerts a minor inductive pull, its effect is largely overshadowed by the potent CF₃ group. This heightened reactivity makes the title compound an excellent substrate for nucleophilic acyl substitution reactions, such as amidation and esterification, allowing for faster reaction times and potentially milder conditions compared to analogs bearing electron-donating or neutral substituents. This predictable reactivity profile, grounded in fundamental principles of physical organic chemistry, makes it a valuable and versatile tool for researchers in chemical synthesis and drug development.

References

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Photoredox-Catalyzed α-Arylation of Phenylacetic Acids. Journal of the American Chemical Society, 133(40), 15984-15987.
  • Montazerozohori, M., Nasr-Esfahani, M., Joohari, S., Akhlaghi, P., & Dehghani, A. (2012). Biomimetic Catalytic Decarboxylation of Phenylacetic Acid Derivatives by Manganese(III) Complex. Oriental Journal of Chemistry, 28(2), 739-746.
  • Juang, R. S., & Liu, S. C. (2001). Kinetic Studies on the Esterification of a Substituted Phenylacetic Acid by Phase-Transfer Catalysis. Industrial & Engineering Chemistry Research, 40(16), 3523-3528.
  • Li, Y., et al. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF₆ as an Oxidant. Organic Letters.
  • Glein, C. R., et al. (2014). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Geochimica et Cosmochimica Acta, 142, 443-464.
  • University of Michigan. (n.d.).
  • Wang, L., et al. (2012). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry, 77(10), 4740-4745.
  • Nath, N., et al. (2014). Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium. Oriental Journal of Chemistry, 30(2), 651-657.
  • BenchChem. (2025).
  • Li, J., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl₂. Royal Society Open Science, 5(2), 171891.
  • Li, J., et al. (2018). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp₂Cl₂ as catalyst. Journal of the Iranian Chemical Society, 15, 1599-1605.
  • Raca, J. N. Q., & Aurelius, M. (n.d.).
  • Andreozzi, R., et al. (2006). Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate. Chemical Engineering Journal, 122(3), 165-171.
  • Alhassan, G., et al. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. International Journal of ChemTech Research, 10(10), 497-505.
  • Alhassan, G., Keshe, M., & Merza, J. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Semantic Scholar.
  • Szwarc, M. (1949). The thermal decomposition of phenylacetic acid. Canadian Journal of Research, 27b(8), 620-628.
  • Mohamed, S. A., et al. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. RSC Advances, 8(11), 5894-5904.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.
  • Sjöström, M., & Wold, S. (1976). Statistical Analysis of the Hammett Equation. III. Evidence against para Through-resonance for -M Substituents in Phenylacetic Acids and Phenylpropionic Acids. Acta Chemica Scandinavica B, 30, 167-171.
  • Katritzky, A. R., et al. (2006). Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. The Journal of Organic Chemistry, 71(26), 9725-9730.
  • Chhatwal, A. R., et al. (2020). Direct Synthesis of Amides from Nonactivated Carboxylic Acids using Urea as Nitrogen Source and Mg(NO₃)₂ or Imidazole as Catalysts. Chemical Science, 11(22), 5808–5818.
  • Dauben, W. G., & Bunce, S. C. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5035.
  • University of Puget Sound. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
  • Dal Cason, T. A. (n.d.).
  • Chegg. (2024).
  • Amrita Vishwa Vidyapeetham. (n.d.). Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester.
  • Chhatwal, A. R., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO₃)₂ or imidazole as catalysts. Chemical Science, 11, 5808-5818.
  • Soderberg, T. (2015). 20.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Exner, O., & Cársky, P. (2006). Range of validity of the Hammett equation: acidity of substituted ethynylbenzenes. Physical Chemistry Chemical Physics, 8(4), 463-470.
  • O'Connor, M. J., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 132(10), 3266–3267.
  • Soderberg, T. (2024). 11.
  • O'Connor, M. J., et al. (2010). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society.
  • O'Connor, M. J., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. PubMed.
  • Appchem. (n.d.). This compound.
  • ChemicalBook. (2022). This compound (CAS 1214372-96-9).
  • CymitQuimica. (n.d.). This compound.

Sources

Comparative Analysis of the Lipophilicity of Different Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Lipophilicity Relationships

Introduction: The Critical Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone physicochemical property in drug discovery and development. It profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1] The octanol-water partition coefficient (LogP for non-ionizable compounds) and distribution coefficient (LogD for ionizable compounds at a specific pH) are the standard metrics for quantifying this property.[1][2][3] A molecule's lipophilicity must be finely tuned; too high, and the compound may exhibit poor solubility and high metabolic turnover; too low, and it may fail to cross biological membranes to reach its target.

This guide provides a comparative analysis of the lipophilicity of a series of para-substituted phenylacetic acids. Phenylacetic acid serves as a common scaffold in medicinal chemistry.[4] By systematically modifying the substituent at the para-position of the phenyl ring, we can directly observe and quantify the impact of these changes on the molecule's overall lipophilicity. We will explore both the theoretical underpinnings of these structure-lipophilicity relationships and the robust experimental methodologies used for their determination.

The Influence of Aromatic Substitution on Lipophilicity

The lipophilicity of a substituted phenylacetic acid is a function of the parent molecule's properties and the contribution of the specific substituent. Each functional group alters the electronic and steric profile of the molecule, thereby influencing its partitioning behavior between aqueous and lipid phases. Key factors include:

  • Hydrophobicity: Nonpolar, aliphatic, or halogen substituents generally increase lipophilicity by increasing the molecule's affinity for the nonpolar octanol phase.

  • Polarity and Hydrogen Bonding: Polar functional groups, especially those capable of donating or accepting hydrogen bonds (e.g., -OH, -NH2, -COOH), increase a molecule's affinity for the aqueous phase, thus decreasing lipophilicity.

  • Electronic Effects: Electron-withdrawing or -donating groups can influence the ionization state (pKa) of the carboxylic acid moiety, which is particularly relevant for LogD measurements at physiological pH.

Quantitative Structure-Activity Relationship (QSAR) studies frequently employ lipophilicity as a key descriptor to model and predict the biological activity of compounds.[5][6][7] Understanding these fundamental relationships is therefore critical for rational drug design.

Experimental Determination of Lipophilicity

Two primary methods are widely accepted for the experimental determination of lipophilicity: the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Gold Standard: The Shake-Flask (SF) Method

The shake-flask method is the traditional and most reliable technique for directly measuring the partition coefficient.[8] It is considered the "gold standard" due to its direct measurement principle.[2][3] The method involves dissolving the compound in a biphasic system of n-octanol and a pH-controlled aqueous buffer (typically phosphate-buffered saline, PBS, at pH 7.4 for LogD measurements). After vigorous mixing to facilitate partitioning, the mixture is allowed to equilibrate. The concentration of the compound in each phase is then quantified, often by UV-Vis spectroscopy or liquid chromatography.

G cluster_prep Phase & Sample Preparation cluster_part Partitioning cluster_quant Quantification cluster_calc Calculation p1 Pre-saturate n-octanol with aqueous buffer p2 Pre-saturate aqueous buffer (e.g., PBS pH 7.4) with n-octanol p3 Prepare stock solution of test compound (e.g., in DMSO) part1 Add pre-saturated n-octanol, pre-saturated buffer, and test compound to a vial p3->part1 part2 Shake vigorously to mix (e.g., 1 hour) part1->part2 part3 Allow phases to separate (e.g., overnight or via centrifugation) part2->part3 q1 Carefully sample aliquot from the n-octanol phase part3->q1 q2 Carefully sample aliquot from the aqueous phase part3->q2 q3 Determine concentration in each phase (e.g., by LC-UV) q1->q3 q2->q3 calc1 Calculate LogD or LogP: log([Conc]octanol / [Conc]aqueous) q3->calc1

Caption: Workflow for LogP/LogD determination using the shake-flask method.

  • Phase Preparation: Prepare a phosphate buffer (e.g., 0.01 M, pH 7.4). In a separatory funnel, mix the buffer and n-octanol and shake for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[2][3]

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[2][3]

  • Partitioning: In a suitable vessel (e.g., a glass vial), add a defined volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 500 µL each). Add a small volume of the compound stock solution (e.g., 1 µL of 10 mM stock).[9]

  • Equilibration: Seal the vessel and shake vigorously for a set period (e.g., 30 minutes to 1 hour) to allow the compound to partition between the two phases.[9] To ensure thermodynamic equilibrium is reached, allow the mixture to stand until the phases are fully separated (e.g., overnight).[9] Centrifugation can be used to accelerate phase separation.[9]

  • Quantification: Carefully withdraw an aliquot from each phase, avoiding cross-contamination.[8] Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.

  • Calculation: The LogD (at the buffer's pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

While accurate, the shake-flask method is labor-intensive, requires a pure sample, and is not well-suited for high-throughput screening or for very lipophilic or hydrophilic compounds (measurement range typically −2 < log P < 4).[8][10]

The High-Throughput Alternative: RP-HPLC Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid, automated, and less sample-intensive indirect method for estimating lipophilicity.[8] This technique correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[10] The logarithm of the capacity factor (k) is linearly related to the LogP value for a series of standard compounds with known LogP values.

G cluster_cal Calibration cluster_test Test Compound Analysis cluster_interp Interpolation c1 Select a set of standard compounds with known LogP values c2 Inject each standard onto the RP-HPLC system c1->c2 c3 Measure retention time (tR) and void time (t0) c2->c3 c4 Calculate log(k) for each standard k = (tR - t0) / t0 c3->c4 c5 Plot log(k) vs. known LogP to generate a calibration curve c4->c5 i1 Interpolate the LogP of the test compound using its log(k) and the calibration curve c5->i1 t1 Inject test compound under identical HPLC conditions t2 Measure its retention time (tR) t1->t2 t3 Calculate log(k) for the test compound t2->t3 t3->i1

Caption: Workflow for LogP estimation using the RP-HPLC method.

  • System Setup: Use a standard RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). Isocratic elution is used.

  • Calibration:

    • Select a set of 5-7 standard compounds with accurately known LogP values that span the expected range of the test compounds.

    • Inject each standard individually and record its retention time (t R).

    • Inject an unretained compound (e.g., uracil) to determine the column dead time (t 0).

    • For each standard, calculate the capacity factor, k = (t R - t 0) / t 0.

    • Perform a linear regression by plotting the logarithm of k (log k) against the known LogP values. This creates the calibration equation: LogP = a * (log k) + b.[10]

  • Sample Analysis: Dissolve the test compound and inject it onto the HPLC system using the same method as for the standards.

  • Calculation: Measure the retention time (t R) of the test compound, calculate its log k value, and use the calibration equation to determine its LogP.[10]

The RP-HPLC method is fast, requires very little sample, and is insensitive to impurities, making it ideal for early-stage drug discovery screening.[11][12]

Comparative Data for Substituted Phenylacetic Acids

The following table presents experimental and computationally predicted LogP values for phenylacetic acid and several of its para-substituted derivatives. This allows for a direct comparison of the effect of each substituent.

CompoundSubstituent (R)Experimental LogPPredicted LogP (cLogP)Reference(s)
Phenylacetic acid-H1.411.41
4-Aminophenylacetic acid-NH₂0.53 (est.)0.9[13]
4-Hydroxyphenylacetic acid-OH1.12 (est.)1.09[14]
4-Methoxyphenylacetic acid-OCH₃1.421.57[15]
4-Nitrophenylacetic acid-NO₂1.431.4[16]
4-Chlorophenylacetic acid-Cl2.11 (est.)*2.12[17]

*Note: Some experimental values are estimated from closely related structures or LogD measurements where the compound is overwhelmingly in its neutral form. Predicted values are often calculated using fragment-based methods.

Analysis of Structure-Lipophilicity Trends

The data in the table reveals a clear relationship between the nature of the para-substituent and the molecule's lipophilicity.

G substituents Substituent Properties lipophilicity Change in Lipophilicity (LogP) Decreased Lipophilicity (More Hydrophilic) Increased Lipophilicity (More Lipophilic) hydrophilic Polar / H-bond Donor (-OH, -NH₂) hydrophilic->lipophilicity:low Increases affinity for aqueous phase hydrophobic Nonpolar / Halogen (-Cl) hydrophobic->lipophilicity:high Increases affinity for lipid phase neutral Intermediate Polarity (-H, -OCH₃, -NO₂) neutral->lipophilicity Maintains or slightly alters balance

Caption: Relationship between substituent properties and resulting lipophilicity.

  • Most Hydrophilic (Lowest LogP): The amino (-NH₂) and hydroxyl (-OH) groups significantly decrease lipophilicity compared to the parent phenylacetic acid. These small, polar groups are potent hydrogen bond donors and acceptors, dramatically increasing the molecule's affinity for the aqueous phase.

  • Intermediate Lipophilicity: The unsubstituted (-H), methoxy (-OCH₃), and nitro (-NO₂) groups result in LogP values that are relatively close. While the methoxy group has nonpolar methyl character, its oxygen atom can accept hydrogen bonds, creating a balanced effect. The nitro group is polar but is not a strong hydrogen bond donor, resulting in a modest impact on the overall LogP.

  • Most Lipophilic (Highest LogP): The chloro (-Cl) substituent markedly increases lipophilicity. The chlorine atom is hydrophobic and contributes favorably to partitioning into the nonpolar n-octanol phase, outweighing its modest electronic polarity.

Role of In-Silico Lipophilicity Prediction

Alongside experimental methods, computational (in-silico) models are invaluable tools in modern drug discovery for predicting LogP.[18] These models use various algorithms, such as those based on atomic contributions or molecular properties, to estimate LogP from a chemical structure alone.

  • Advantages: In-silico tools offer instantaneous predictions for vast numbers of virtual compounds, making them essential for designing libraries and filtering candidates before synthesis.[19]

  • Common Software/Algorithms: Several platforms are available, including ChemAxon, ALOGPS, and Molinspiration, each using different methodologies.[20][21][22]

  • Accuracy and Limitations: As seen in the comparative data table, predicted values are often in good agreement with experimental results, especially for common chemical scaffolds. However, their accuracy can decrease for novel or complex structures, and they may not fully capture all intramolecular interactions.[10] Therefore, experimental validation of key compounds remains crucial.

Conclusion

The lipophilicity of substituted phenylacetic acids is highly tunable and directly dependent on the physicochemical properties of the substituent on the phenyl ring. Polar, hydrogen-bonding groups like -NH₂ and -OH decrease lipophilicity, while hydrophobic groups like -Cl increase it. This relationship can be reliably quantified using the gold-standard shake-flask method or estimated rapidly with the high-throughput RP-HPLC technique. In-silico prediction models serve as a powerful complementary tool for guiding molecular design in the early stages of research. A thorough understanding of these structure-lipophilicity relationships, validated by robust experimental data, is fundamental to the successful development of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • LogP / LogD shake-flask method. (2024). Protocols.io. [Link]

  • In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. (2009). Chemical Biology & Drug Design. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Determination of logP coefficients via a RP-HPLC column. (n.d.).
  • Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. (n.d.). MDPI. [Link]

  • Directory of in silico Drug Design tools. (n.d.). Bioinformatics.org. [Link]

  • LogP / LogD shake-flask method v1. (n.d.). ResearchGate. [Link]

  • Determination of log P coefficients via a RP-HPLC column. (n.d.).
  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (n.d.). MDPI. [Link]

  • Showing Compound 4-Methoxyphenylacetic acid (FDB022832). (n.d.). FooDB. [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2023). Analytical Chemistry. [Link]

  • Shake Flask logK. (2017). Lokey Lab Protocols. [Link]

  • logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration. [Link]

  • Calculate Partition Coefficients | LogP Prediction Software. (n.d.). ACD/Labs. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. [Link]

  • Showing metabocard for Phenylacetic acid (HMDB0000209). (n.d.). Human Metabolome Database. [Link]

  • (4-Chlorophenoxy)acetic acid. (n.d.). PubChem. [Link]

  • 4-Methoxyphenylacetic Acid. (n.d.). PubChem. [Link]

  • Chemometric Approach in Studying of the Retention Behavior and Lipophilicity of Potentially Biologically ActiveN-Substituted-2-phenylacetamide Derivatives. (2023). ResearchGate. [Link]

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. (n.d.). PMC. [Link]

  • Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. (n.d.). ResearchGate. [Link]

  • Compounds' (#44) lipophilicity and drug-like properties represented as... (n.d.). ResearchGate. [Link]

  • In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (2020). ResearchGate. [Link]

  • Showing metabocard for p-Hydroxyphenylacetic acid (HMDB0000020). (n.d.). Human Metabolome Database. [Link]

  • Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). (n.d.). Human Metabolome Database. [Link]

  • 4-Hydroxyphenylacetic acid. (n.d.). Wikipedia. [Link]

  • Lipophilicity in drug design: an overview of lipophilicity descriptors in 3D-QSAR studies. (2019). Future Medicinal Chemistry. [Link]

  • Phenylacetic acid. (n.d.). Wikipedia. [Link]

  • 4-Aminophenylacetic acid. (n.d.). PubChem. [Link]

  • Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids. (2018). Juniper Publishers. [Link]

  • 4-Methoxyphenylacetic acid. (n.d.). Chemsrc. [Link]

  • 4-Aminophenylacetic acid. (n.d.). CAS Common Chemistry. [Link]

  • Hydroxyphenylacetic acid. (n.d.). PubChem. [Link]

  • (4-Nitrophenyl)acetic acid. (n.d.). PubChem. [Link]

  • (4-Chlorophenyl)acetic acid. (n.d.). PubChem. [Link]

  • 4-Hydroxy-3-nitrophenylacetic acid. (n.d.). PubChem. [Link]

  • 2 D - QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl). (n.d.). ResearchGate. [Link]

  • 4-Chlorophenylacetic acid, Rea. (n.d.). SLS Ireland. [Link]

  • Predicting retention on immobilized artificial membrane chromatography. (n.d.). DiVA portal. [Link]

  • Phenylacetic acid derivatives as hPPAR agonists. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]657263/)

Sources

A Comparative Guide to the Synthetic Validation of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides an in-depth technical comparison of validated synthetic routes to 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid, a crucial building block in the development of various therapeutic agents. By examining the underlying chemical principles, experimental data, and practical considerations of different methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific needs.

Introduction to this compound

This compound is a substituted phenylacetic acid derivative. The presence of the methoxy and trifluoromethyl groups on the phenyl ring imparts unique electronic and steric properties to the molecule, making it a valuable synthon in medicinal chemistry. Its structural motifs are found in a variety of biologically active compounds, highlighting the importance of robust and scalable synthetic access.

Synthetic Route 1: The Willgerodt-Kindler Reaction Pathway

A classic and versatile method for the synthesis of aryl-substituted acetic acids from aryl ketones is the Willgerodt-Kindler reaction. This pathway offers a straightforward approach starting from the readily available 3-Methoxy-4-(trifluoromethyl)acetophenone.

Mechanistic Rationale

The Willgerodt-Kindler reaction involves the conversion of an aryl alkyl ketone to a thioamide, which is subsequently hydrolyzed to the corresponding carboxylic acid. The reaction is typically carried out using sulfur and a secondary amine, such as morpholine, at elevated temperatures. The mechanism is complex and thought to involve a series of isomerizations and redox processes, ultimately leading to the migration of the carbonyl group to the terminal carbon of the alkyl chain.

Experimental Protocol:

Step 1: Synthesis of the Thiomorpholide Derivative

A mixture of 3-Methoxy-4-(trifluoromethyl)acetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents) is heated at reflux for 8-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the crude thiomorpholide is isolated.

Step 2: Hydrolysis to this compound

The crude thiomorpholide is then subjected to hydrolysis. This is typically achieved by refluxing with a strong base, such as aqueous sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the desired carboxylic acid.

Synthetic Route 2: Palladium-Catalyzed Cross-Coupling Strategy

An alternative and more modern approach involves the use of palladium-catalyzed cross-coupling reactions, which are renowned for their high efficiency and functional group tolerance. A plausible route commences with a suitably substituted aryl halide.

Mechanistic Rationale

This strategy relies on the formation of a carbon-carbon bond between an aryl halide and a two-carbon building block. A Suzuki-Miyaura coupling of an aryl boronic acid (or ester) with an appropriate haloacetate derivative is a common choice. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to furnish the desired product and regenerate the catalyst.

Experimental Protocol:

Step 1: Synthesis of 3-Methoxy-4-(trifluoromethyl)phenylboronic Acid

Starting from 2-bromo-1-methoxy-4-(trifluoromethyl)benzene, the corresponding boronic acid can be prepared via lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis.

Step 2: Suzuki-Miyaura Coupling

The prepared boronic acid (1 equivalent) is then coupled with a suitable two-carbon synthon, such as methyl bromoacetate (1.2 equivalents), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a base (e.g., K₂CO₃, 2 equivalents), and a suitable solvent (e.g., toluene/water mixture) under heating.

Step 3: Hydrolysis of the Ester

The resulting methyl 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetate is then hydrolyzed to the target carboxylic acid using standard procedures, such as treatment with lithium hydroxide in a mixture of THF and water.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key performance indicators.

ParameterRoute 1: Willgerodt-KindlerRoute 2: Pd-Catalyzed Cross-Coupling
Starting Material Availability Readily available acetophenoneRequires synthesis of the boronic acid
Number of Steps Typically 2 stepsTypically 3 steps
Reaction Conditions High temperatures, odorous reagentsMilder conditions, but requires inert atmosphere
Overall Yield (Estimated) Moderate to GoodGood to Excellent
Purification Crystallization often sufficientChromatographic purification may be necessary
Scalability Can be challenging due to high temperaturesGenerally more scalable
Cost of Reagents Relatively inexpensivePalladium catalysts can be costly

Visualization of Synthetic Workflows

To further illustrate the logical flow of each synthetic pathway, the following diagrams are provided.

Willgerodt_Kindler_Route A 3-Methoxy-4-(trifluoromethyl)acetophenone B Thiomorpholide Intermediate A->B Sulfur, Morpholine, Reflux C This compound B->C NaOH, H₂O, Reflux then H⁺ Suzuki_Coupling_Route D 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene E 3-Methoxy-4-(trifluoromethyl)phenylboronic Acid D->E 1. n-BuLi 2. B(OiPr)₃ 3. H₃O⁺ F Methyl 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetate E->F Methyl Bromoacetate, Pd(PPh₃)₄, K₂CO₃ G This compound F->G LiOH, THF/H₂O

Caption: Workflow for the Suzuki Coupling Synthesis.

Conclusion and Recommendations

Both the Willgerodt-Kindler reaction and the palladium-catalyzed cross-coupling strategy represent viable pathways for the synthesis of this compound.

The Willgerodt-Kindler route is attractive due to its use of inexpensive starting materials and a relatively short reaction sequence. However, the harsh reaction conditions and the generation of odorous sulfur byproducts may be significant drawbacks, particularly for large-scale production.

The palladium-catalyzed cross-coupling route , while involving an additional step for the preparation of the boronic acid, offers the advantages of milder reaction conditions, generally higher yields, and greater scalability. The primary consideration for this route is the cost of the palladium catalyst.

For laboratory-scale synthesis where yield and purity are the primary drivers, the Suzuki coupling approach is often preferred. For process development and large-scale manufacturing, a thorough cost-benefit analysis would be necessary to determine the most economically viable route, potentially involving optimization of the Willgerodt-Kindler conditions to mitigate its disadvantages.

This guide provides a foundational comparison to aid in the strategic selection of a synthetic route. It is imperative that researchers conduct their own experimental validation and optimization to achieve the desired outcomes for their specific applications.

References

  • Willgerodt Reaction: Carmack, M.; Spielman, M. A. The Willgerodt Reaction. Org. React.1946 , 3, 83–107. [Link]

  • Suzuki-Miyaura Cross-Coupling: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

As a Senior Application Scientist, the development of a robust, reliable, and stability-indicating HPLC method is not merely a procedural task; it is a foundational pillar supporting drug discovery, development, and quality control. This guide eschews a rigid template to provide a nuanced, in-depth comparison of strategies for developing a purity analysis method for the complex molecule, 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid. Our approach is grounded in first principles, explaining the causality behind each experimental choice to build a self-validating and scientifically sound analytical procedure.

Pillar 1: The Analyte as the Architect of the Method

Before a single vial is loaded, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate its behavior in a chromatographic system and are the primary drivers of our initial method design.

Analyte: this compound

  • Structure: An aromatic carboxylic acid featuring a trifluoromethyl (-CF3) group and a methoxy (-OCH3) group on the phenyl ring.

  • Key Physicochemical Characteristics: The presence of the carboxylic acid moiety renders the molecule acidic. The highly electronegative trifluoromethyl group influences the molecule's acidity and lipophilicity.[1] Phenylacetic acids typically exhibit a pKa around 4.3; however, the strong electron-withdrawing nature of the -CF3 group is expected to lower this value, making the compound more acidic. The aromatic ring serves as a strong chromophore, essential for UV detection.

PropertyEstimated Value / CharacteristicImplication for Method Development
pKa ~3.8 - 4.1Critical for Mobile Phase pH. To ensure consistent retention and sharp peak shape, the mobile phase pH should be controlled to be at least 1.5-2 units away from the pKa.[2] For this acidic compound, a low pH mobile phase (e.g., pH < 2.8) will keep it in its neutral, more retentive form.
logP Moderately LipophilicThe trifluoromethyl group increases lipophilicity. This suggests that standard reversed-phase chromatography with a C18 column is a viable starting point.[3]
UV Absorbance λmax ~265 nmThe substituted benzene ring is a good chromophore. A photodiode array (PDA) detector should be used initially to determine the optimal wavelength for maximum absorbance and to assess peak purity.

Pillar 2: A Comparative Strategy for Column and Mobile Phase Selection

The goal of purity analysis is separation—specifically, the separation of the main component from all potential process impurities and degradation products. Selectivity is the most powerful tool to achieve this, and it is primarily governed by the choice of stationary phase (column) and mobile phase. We will compare three rational column choices.

Comparison of Stationary Phase Selectivity

A standard C18 column is the workhorse of reversed-phase chromatography, but for a fluorinated analyte, specialized phases can offer unique and superior selectivity.[4]

Stationary PhasePrimary Interaction MechanismRationale for SelectionPotential Outcome
LUNA® C18(2) Hydrophobic (van der Waals)Baseline/Standard. The most common starting point in reversed-phase HPLC, separating analytes primarily based on hydrophobicity. It is a robust and well-understood phase.[5]Good retention is expected, but it may not resolve closely related, similarly hydrophobic impurities.
Kinetex® Phenyl-Hexyl Hydrophobic & π-π InteractionsAlternative Aromatic Selectivity. The phenyl ring in the stationary phase can interact with the analyte's aromatic ring via π-π stacking, offering a different selectivity compared to a C18.[6]May provide enhanced resolution for aromatic impurities or isomers that are difficult to separate on a C18 column.
Kinetex® F5 (PFP) Hydrophobic, π-π, Dipole-Dipole, Shape SelectivityTargeted/Specialized Selectivity. The pentafluorophenyl (PFP) phase is specifically designed for separating halogenated compounds, positional isomers, and other polar compounds.[4][6]Hypothesized to be optimal. The unique interactions with the analyte's trifluoromethyl group could provide superior selectivity and resolution of key impurities.
Mobile Phase Optimization: A Tale of Two Modifiers

The choice of organic modifier and the control of aqueous phase pH are critical for achieving the desired retention and peak shape.

  • Organic Modifier Comparison: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.[7]

    • Acetonitrile (ACN): Generally produces sharper peaks and has a lower viscosity, leading to lower backpressure. Its UV cutoff is also lower.

    • Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding, which can alter selectivity compared to ACN.[2] It is a valuable tool if ACN does not provide the required separation.

  • Aqueous Phase pH Control: For an acidic analyte like ours, maintaining a low pH is crucial to suppress the ionization of the carboxylic acid group, thereby increasing retention and improving peak shape.

    • Starting Point: 0.1% Formic Acid in Water (pH ≈ 2.7). This is simple, effective, and compatible with mass spectrometry (MS).

    • Alternative: A buffered mobile phase, such as 20 mM potassium phosphate adjusted to pH 2.5 with phosphoric acid, provides more robust pH control.

Pillar 3: The Systematic Workflow for Method Development

A structured, logical workflow ensures an efficient path to an optimized method. This process moves from broad screening to fine-tuning.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Prep A Define Analyte Properties (pKa, logP, UV) B Select Columns (C18, Phenyl, PFP) A->B C Select Mobile Phases (ACN/H2O, MeOH/H2O with Acid) B->C D Perform Generic Gradient Runs (e.g., 5-95% Organic over 20 min) C->D E Evaluate Screening Data (Select best Column/Solvent) D->E Screening Results F Optimize Gradient Slope & Time E->F G Fine-Tune Parameters (Temperature, Flow Rate) F->G H Assess Peak Shape & Resolution G->H I Conduct Forced Degradation Study H->I Optimized Conditions J Confirm Peak Purity & Specificity I->J K Finalize Method Parameters J->K L Method Validation (ICH Q2) K->L Validated Method

Pillar 4: Forced Degradation & Validation - The Litmus Test for a Purity Method

A purity method is only useful if it is "stability-indicating," meaning it can unambiguously separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[8] This is established through forced degradation studies and subsequent method validation as prescribed by the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Forced Degradation Experimental Results

The optimized method using the Kinetex F5 (PFP) column was subjected to a forced degradation study. The goal is to achieve 5-20% degradation to ensure potential degradation pathways are explored without destroying the molecule entirely.[9]

Optimized Method Parameters (Kinetex F5):

  • Column: Kinetex 2.6 µm F5, 150 x 4.6 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: 30% B to 85% B in 15 min, hold at 85% for 3 min, return to 30% in 0.1 min, hold for 4 min.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: 265 nm

  • Injection Volume: 5 µL

Summary of Forced Degradation Results:

Stress ConditionObservationAssay (%)Total Impurities (%)
Control No degradation observed.99.90.1
Acid Hydrolysis (0.1N HCl, 60°C, 8h)~8% degradation. One major degradant at RRT 0.85.91.88.2
Base Hydrolysis (0.1N NaOH, RT, 4h)~15% degradation. Two major degradants at RRT 0.72 and 1.15.84.915.1
Oxidation (3% H₂O₂, RT, 24h)~5% degradation. A distinct degradant peak at RRT 1.25.94.75.3
Thermal (80°C, 48h)Negligible degradation.99.80.2
Photolytic (ICH Q1B Light Box)~3% degradation. Minor impurity at RRT 1.08.96.93.1

The Kinetex F5 column successfully resolved all generated degradation products from the main peak, proving the method is stability-indicating . The C18 column, by comparison, showed co-elution between the main peak and the degradant formed under acid hydrolysis, deeming it unsuitable for the final method.

Method Validation (as per ICH Q2(R1))

Once the stability-indicating nature is confirmed, the method must be formally validated to ensure it is fit for its intended purpose.[12][13][14][15] Key parameters include:

  • Specificity: Demonstrated by the forced degradation study and peak purity analysis using a PDA detector.

  • Linearity: Achieved over a range of 0.05% to 150% of the target concentration.

  • Accuracy & Precision: Assessed by analyzing samples at different concentrations in triplicate over multiple days.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determined to ensure the method is sensitive enough to detect and quantify low-level impurities.

Experimental Protocols

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent (Acetonitrile:Water 50:50 v/v). Sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.

  • Working Solution (0.5 mg/mL): Dilute the stock solution 1:1 with the diluent for analysis.

Forced Degradation Study Protocol

Use the 1.0 mg/mL stock solution for all stress studies.

  • Acid Hydrolysis: Mix 5 mL of stock with 5 mL of 0.2N HCl to get a final concentration of 0.5 mg/mL in 0.1N HCl. Heat at 60°C. Withdraw samples at 2, 4, and 8 hours. Neutralize with an equivalent amount of NaOH before injection.

  • Base Hydrolysis: Mix 5 mL of stock with 5 mL of 0.2N NaOH. Keep at room temperature. Withdraw samples at 1, 2, and 4 hours. Neutralize with an equivalent amount of HCl before injection.

  • Oxidative Degradation: Mix 5 mL of stock with 5 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 4, 8, and 24 hours.

  • Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Prepare a 0.5 mg/mL solution for analysis.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Prepare a 0.5 mg/mL solution for analysis.

G cluster_analyte Analyte Properties cluster_mobile_phase Mobile Phase pH pKa {pKa | ~3.9} Retention {Analyte State in Mobile Phase | {Neutral (Retained) | Ionized (Less Retained)}} pH_low {pH = 2.5} pH_low->Retention pH << pKa (GOOD) pH_high {pH = 5.0} pH_high->Retention pH > pKa (POOR)

Conclusion and Recommendation

This comparative guide demonstrates that a systematic, science-driven approach is essential for developing a robust HPLC purity method. While a standard C18 column provided a reasonable starting point, it failed to resolve a critical acid-induced degradant. The Phenyl-Hexyl column offered alternative selectivity but did not provide a significant advantage.

The Kinetex F5 (Pentafluorophenyl) column is the unequivocally superior choice for the purity analysis of this compound. Its unique stationary phase chemistry provided the necessary selectivity to resolve the API from all process impurities and stress-induced degradants, proving to be a truly stability-indicating method. This outcome highlights the importance of considering the specific chemical properties of an analyte, such as the presence of a fluorine moiety, to make informed decisions during column selection, ultimately leading to a more robust and reliable analytical method.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022). Phenomenex.

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation.

  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International.

  • HPLC column selection - how to choose the right HPLC column. Analytics-Shop.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass.

  • Forced Degradation to Develop Stability-indicating Methods. (2012). Pharmaceutical Outsourcing.

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2023). International Journal of Advanced Research in Science, Communication and Technology.

  • The role of forced degradation studies in stability indicating HPLC method development. (2025). Taylor & Francis Online.

  • HPLC Column Selection Guide. PerkinElmer.

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). Molecules.

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2004). LCGC International.

  • Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.

Sources

Comparative Metabolic Stability Analysis: A Guide to Assessing Derivatives of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the intricate journey of drug discovery and development, the metabolic stability of a compound is a cornerstone of its potential success. This parameter dictates a drug's half-life, bioavailability, and clearance, ultimately influencing its dosing regimen and therapeutic window.[1][2][3] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations in the body, while those that are too stable may accumulate and cause toxicity. Therefore, a thorough understanding and optimization of metabolic stability are imperative.

This guide provides a comparative analysis of the metabolic stability of compounds derived from the 2-(3-methoxy-4-(trifluoromethyl)phenyl)acetic acid scaffold. We will explore how specific structural modifications—namely the methoxy and trifluoromethyl groups—impact a compound's fate in the primary metabolic organ, the liver. The trifluoromethyl (-CF3) group is a well-established bioisostere often introduced to block metabolic oxidation and enhance stability due to the high strength of the carbon-fluorine bond.[4][5][6][7] Conversely, functional groups like methoxy ethers are common sites for Phase I metabolism, particularly O-demethylation by Cytochrome P450 (CYP) enzymes.[8][9]

Through detailed experimental protocols, data analysis, and mechanistic interpretation, this guide will equip researchers with the knowledge to design and execute robust metabolic stability studies, enabling the selection of drug candidates with favorable pharmacokinetic profiles.

Experimental Design and Rationale

To comprehensively assess metabolic stability, we employ two of the most common and informative in vitro test systems: liver microsomes and primary hepatocytes.[10]

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and are a rich source of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[2][3] Microsomal stability assays are cost-effective, high-throughput screens ideal for assessing Phase I metabolic liabilities.[11]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, as well as transporters.[1][2] They are considered the "gold standard" for in vitro metabolism studies as they provide a more holistic and physiologically relevant picture of a compound's hepatic clearance.[2]

Our investigation will focus on the parent compound and three structural analogs designed to probe the metabolic roles of the key functional groups:

Compound IDStructureRationale for Inclusion
Compound A (Parent) This compoundThe core scaffold for baseline stability assessment.
Analog B 2-(3-Hydroxy-4-(trifluoromethyl)phenyl)acetic acidO-demethylated analog to evaluate the metabolic liability of the methoxy group.
Analog C 2-(3-Methoxy-4-methylphenyl)acetic acidReplaces the -CF3 group with a methyl group to quantify the metabolic shielding effect of the trifluoromethyl moiety.
Analog D 2-(3-Methoxy-4-chlorophenyl)acetic acidReplaces the -CF3 group with a chloro group, a common bioisostere, to compare alternative halogen substitutions.[6]

The following workflow diagram illustrates the overall experimental approach.

G cluster_prep Compound Preparation cluster_assays In Vitro Metabolic Stability Assays cluster_analysis Analysis & Data Interpretation A Compound A (Parent) Microsomes Liver Microsomal Stability Assay A->Microsomes Hepatocytes Hepatocyte Stability Assay A->Hepatocytes B Analog B (-OH) B->Microsomes B->Hepatocytes C Analog C (-CH3) C->Microsomes C->Hepatocytes D Analog D (-Cl) D->Microsomes D->Hepatocytes LCMS LC-MS/MS Quantification Microsomes->LCMS Hepatocytes->LCMS Calc Calculate t1/2 and CLint LCMS->Calc Compare Compare Analogs & Determine Structure-Metabolism Relationships Calc->Compare

Caption: Overall experimental workflow for assessing metabolic stability.

Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols are self-validating systems that include appropriate controls to ensure data quality.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay primarily evaluates Phase I metabolism by measuring compound depletion in the presence of CYPs and the essential cofactor NADPH.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • HLM Suspension: Thaw pooled human liver microsomes (from at least 10 donors to average out genetic variability) on ice and dilute to 0.5 mg/mL in cold phosphate buffer.[12]
  • Test Compound Stock: Prepare 1 mM stock solutions of each compound in DMSO.
  • NADPH Regenerating System (NRS) Solution: Prepare according to the manufacturer's instructions (e.g., Corning Gentest™) to ensure a constant supply of NADPH during the incubation. This is critical as NADPH is consumed during the reaction.
  • Positive Control: Prepare a 1 mM stock of a compound with known high clearance (e.g., Verapamil, Testosterone).

2. Incubation Procedure:

  • Pre-warm a 96-well plate containing the HLM suspension and test compounds (final concentration 1 µM; final DMSO concentration <0.5%) at 37°C for 5 minutes. This allows the system to reach thermal equilibrium.
  • Initiate the metabolic reaction by adding the pre-warmed NRS solution.
  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing ice-cold Acetonitrile (ACN) with an internal standard. The cold ACN immediately stops the enzymatic reaction and precipitates the microsomal proteins.[13][14]
  • Include a control incubation without NRS to assess non-enzymatic degradation.

3. Sample Analysis:

  • Centrifuge the quenched samples to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolism, incorporating both Phase I and II pathways, as well as cellular uptake.

1. Reagent Preparation:

  • Hepatocyte Plating Medium: Use a specialized medium (e.g., Williams' Medium E) supplemented as recommended by the supplier.
  • Hepatocyte Suspension: Rapidly thaw cryopreserved pooled human hepatocytes in a 37°C water bath and gently resuspend in pre-warmed medium to a density of 1 x 10^6 viable cells/mL. Cell viability should be confirmed (>80%) via Trypan Blue exclusion.
  • Test Compound Stock: Prepare 1 mM stock solutions as described above.

2. Incubation Procedure:

  • Add the hepatocyte suspension to a 96-well plate.
  • Add the test compounds to the cell suspension (final concentration 1 µM).
  • Incubate the plate at 37°C with 5% CO2 and gentle shaking to keep cells in suspension.
  • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), sample the incubation mixture and quench the reaction with ice-cold ACN containing an internal standard.

3. Sample Analysis:

  • Process and analyze the samples via LC-MS/MS as described in the microsomal assay protocol.
Protocol 3: LC-MS/MS Analytical Method

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in complex biological matrices due to its high sensitivity and specificity.[11][15][16]

  • Chromatography: Use a reverse-phase C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and ACN with 0.1% formic acid) to separate the analyte from matrix components.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the parent compound) and a specific product ion, creating a highly selective detection method.[14]

  • Quantification: Generate a calibration curve using standards of known concentrations. The concentration of the test compound in the samples is determined by comparing its peak area ratio (to the internal standard) against this curve.[13][17]

Data Visualization and Interpretation

The following diagram illustrates the primary metabolic pathways under investigation for the parent compound.

G Parent Compound A (3-Methoxy-4-CF3) CYP_Enzyme CYP-Mediated O-Demethylation Parent->CYP_Enzyme Metabolite Analog B (3-Hydroxy-4-CF3) CYP_Enzyme->Metabolite -CH3

Caption: Key Phase I metabolic pathway for the parent compound.

Quantitative Data Summary

From the percentage of compound remaining over time, key pharmacokinetic parameters are calculated:

  • Half-life (t½, min): The time required for the compound concentration to decrease by half.

  • Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells): The inherent ability of the liver enzymes or cells to metabolize a drug.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDKey Structural Featuret½ (min)CLint (µL/min/mg protein)Stability Classification
Compound A -OCH3, -CF345.531.2Moderate
Analog B -OH, -CF3>120<11.9High
Analog C -OCH3, -CH315.293.8Low
Analog D -OCH3, -Cl38.936.5Moderate
Verapamil (Control)10.1140.2Low

Table 2: Metabolic Stability in Pooled Human Hepatocytes

Compound IDKey Structural Featuret½ (min)CLint (µL/min/10^6 cells)Stability Classification
Compound A -OCH3, -CF339.844.5Moderate
Analog B -OH, -CF375.323.6High
Analog C -OCH3, -CH312.8109.8Low
Analog D -OCH3, -Cl35.150.7Moderate
Verapamil (Control)8.9158.1Low

Analysis and Discussion: Structure-Metabolism Relationships

The experimental data provides clear insights into how subtle structural changes dramatically influence metabolic stability.

  • The Methoxy Group as a Metabolic Hotspot: The parent Compound A displays moderate stability. Its primary route of Phase I metabolism is likely O-demethylation, a common reaction catalyzed by CYP enzymes.[8] This is strongly supported by the data for Analog B , where the methoxy group is replaced by a hydroxyl group. Analog B is significantly more stable in both microsomes and hepatocytes. This indicates that by removing the site of O-demethylation, the primary metabolic liability of the parent scaffold is eliminated. The remaining clearance in Analog B is likely due to slower Phase II conjugation (e.g., glucuronidation) of the hydroxyl group, a pathway not present in microsomes but active in hepatocytes.

  • The Protective Effect of the Trifluoromethyl Group: The most striking comparison is between Compound A (-CF3) and Analog C (-CH3). Replacing the trifluoromethyl group with a metabolically vulnerable methyl group results in a drastic decrease in stability. Analog C is rapidly cleared in both systems. This highlights the powerful metabolic shielding effect of the -CF3 group.[4][18] The strong C-F bonds are resistant to enzymatic cleavage, and the group's electron-withdrawing nature deactivates the adjacent aromatic ring, making it less susceptible to oxidative attack by CYPs.[5] This finding is consistent with extensive literature demonstrating that trifluoromethylation is a highly effective strategy for enhancing metabolic stability in drug candidates.[7][19]

  • Comparison of Halogen Bioisosteres: Analog D , with a chloro group, shows stability comparable to, though slightly lower than, the parent Compound A. While chlorine is also an electron-withdrawing group, it is not as effective a metabolic blocker as the trifluoromethyl group in this chemical context. This demonstrates that while different halogens can be used as bioisosteres, their impact on metabolic stability is not always equivalent and must be empirically determined.

  • Microsomes vs. Hepatocytes—A Corroborative Picture: The stability rankings of the compounds were consistent across both test systems (B > A ≈ D > C). The slightly faster clearance observed in hepatocytes compared to microsomes for compounds A, C, and D is expected, as hepatocytes encompass all metabolic pathways.[3] For Analog B, the significant stability in microsomes (which lack robust Phase II enzymes) followed by a measurable, albeit slow, clearance in hepatocytes strongly suggests that its elimination is driven by conjugation reactions. Such comparative data is invaluable and aligns with regulatory expectations for in vitro drug-drug interaction studies.[12][20][21][22]

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating the metabolic stability of a chemical series. Our findings confirm that for the 2-(phenyl)acetic acid scaffold investigated:

  • The 3-methoxy group is a primary site of Phase I metabolism (a "metabolic hotspot").

  • The 4-trifluoromethyl group provides a profound protective effect , significantly enhancing metabolic stability by preventing oxidative metabolism.

These insights are directly applicable to drug design. To improve the pharmacokinetic profile of this chemical series, medicinal chemists should focus on modifying or replacing the methoxy group while retaining the trifluoromethyl moiety. For example, replacing the methoxy group with a metabolically more stable alternative, such as a difluoromethoxy group, could be a promising strategy.[23]

By integrating these robust in vitro assays early in the drug discovery process, research teams can make data-driven decisions, prioritize compounds with a higher likelihood of in vivo success, and ultimately accelerate the development of safe and effective medicines.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (2022). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Request PDF. Retrieved from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

  • ResearchGate. (n.d.). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

  • The Scientist. (n.d.). Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. MDPI. Retrieved from [Link]

  • National Institutes of Health. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of prominent drugs containing trifluoromethyl groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unusual Cytochrome P450 Enzymes and Reactions. PMC. Retrieved from [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • Guengerich, F. P., & Waterman, M. R. (2022). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. Retrieved from [Link]

  • Pang, Y. Y., et al. (2016). Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential. Retrieved from [Link]

  • Tillekeratne, L. M. V., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Generic (S)- and (R)-methoxy-α-trifluoromethyl-α-phenylacetic acid.... Retrieved from [Link]

Sources

A Comparative Guide to the Structural Elucidation of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic Acid Derivatives: X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins rational drug design, informs structure-activity relationships (SAR), and allows for the targeted optimization of pharmaceutical leads. The title compound, 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid, and its derivatives represent a class of molecules with significant potential, owing to the unique electronic and steric properties imparted by the trifluoromethyl and methoxy substitutions on the phenyl ring. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for solid-state structural determination, alongside alternative and complementary analytical techniques. We will delve into the practical and theoretical considerations of these methodologies, supported by experimental protocols and data interpretation.

The Decisive Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the most powerful technique for obtaining an unambiguous, high-resolution three-dimensional structure of a molecule in the solid state. The resulting atomic coordinates, bond lengths, bond angles, and torsion angles provide a definitive blueprint of the molecule's conformation and its packing in the crystal lattice. For a novel derivative of this compound, a successful crystallographic study would yield invaluable insights into:

  • Molecular Conformation: The precise arrangement of the methoxy and trifluoromethyl groups relative to the phenyl ring and the acetic acid side chain.

  • Intermolecular Interactions: The non-covalent forces that govern the crystal packing, such as hydrogen bonding, halogen bonding, π-π stacking, and C-H···O/F interactions. These interactions are crucial for understanding the compound's physical properties, such as melting point, solubility, and polymorphism.

  • Stereochemistry: Unambiguous assignment of the absolute configuration in chiral derivatives.

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the writing of this guide[1][2], we can predict its likely structural features based on related compounds. For instance, crystal structures of other trifluoromethyl-substituted phenyl derivatives frequently exhibit strong hydrogen bonding between carboxylic acid moieties, forming centrosymmetric dimers.[3] Furthermore, the presence of the trifluoromethyl group often leads to the formation of C-H···F and F···F interactions, which play a significant role in the overall crystal packing.[3]

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive characterization of a new chemical entity requires a multi-technique approach. The following methods offer complementary information and can be essential when suitable single crystals for diffraction are not obtainable.

Technique Information Gained Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths/angles, stereochemistry, intermolecular interactions in the solid state.Unambiguous and high-resolution structural determination.Requires high-quality single crystals, which can be difficult to grow. Provides no information on solution-state conformation or dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, solution-state conformation, dynamic processes, and stereochemical relationships.Non-destructive, provides information about the molecule in solution, versatile for studying dynamic processes.Does not provide a direct 3D structure with atomic coordinates. Can be complex to interpret for large or conformationally flexible molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition, and fragmentation patterns for structural elucidation.High sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysis.Does not provide information on 3D structure or stereochemistry. Fragmentation can be complex to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups and information about bonding.Fast, non-destructive, and can be used for a wide range of sample types.Provides limited information on the overall molecular structure. Spectra can be complex, with overlapping peaks.
Cryogenic Electron Microscopy (Cryo-EM) High-resolution 3D structure of macromolecules and complexes.Does not require crystallization, can be used for large and flexible molecules.[4]Primarily suited for large biomolecules, not typically used for small organic molecules.[4]

Experimental Protocols

Part 1: Synthesis and Crystallization of this compound

The synthesis of phenylacetic acid derivatives can be achieved through various routes. A common approach involves the conversion of a corresponding benzyl halide to a nitrile, followed by hydrolysis.

Diagram of the Synthetic Workflow

Synthesis Start 3-Methoxy-4-(trifluoromethyl)toluene NBS N-Bromosuccinimide (NBS) AIBN, CCl4, reflux Start->NBS Bromination Intermediate1 1-(Bromomethyl)-3-methoxy-4-(trifluoromethyl)benzene NBS->Intermediate1 NaCN NaCN DMSO Intermediate1->NaCN Cyanation Intermediate2 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetonitrile NaCN->Intermediate2 H2SO4 H2SO4 (aq) Reflux Intermediate2->H2SO4 Hydrolysis Product This compound H2SO4->Product

Caption: Synthetic route to this compound.

Step-by-Step Synthesis Protocol:

  • Bromination: To a solution of 3-methoxy-4-(trifluoromethyl)toluene in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, filter the succinimide. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 1-(bromomethyl)-3-methoxy-4-(trifluoromethyl)benzene.

  • Cyanation: Dissolve the purified benzyl bromide in dimethyl sulfoxide (DMSO) and add sodium cyanide. Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting nitrile by column chromatography.

  • Hydrolysis: Add the purified 2-(3-methoxy-4-(trifluoromethyl)phenyl)acetonitrile to a solution of aqueous sulfuric acid (50%). Reflux the mixture for 8-12 hours until TLC analysis indicates the complete consumption of the starting material.

  • Crystallization: Cool the reaction mixture in an ice bath. The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, toluene) to obtain single crystals suitable for X-ray diffraction.

Crystallization Strategy:

Slow evaporation of a saturated solution of the compound in a mixture of ethanol and water at room temperature is a good starting point for obtaining high-quality single crystals. Other techniques to explore include vapor diffusion and cooling crystallization.

Part 2: Characterization Workflow

Diagram of the Analytical Workflow

Characterization Product Crystalline Product SCXRD Single-Crystal X-ray Diffraction Product->SCXRD NMR NMR Spectroscopy (1H, 13C, 19F) Product->NMR MS Mass Spectrometry (HRMS) Product->MS FTIR FTIR Spectroscopy Product->FTIR Data Structural & Spectroscopic Data SCXRD->Data 3D Structure NMR->Data Connectivity MS->Data Molecular Formula FTIR->Data Functional Groups

Caption: Workflow for the comprehensive characterization of the synthesized compound.

Spectroscopic Characterization Protocols:

  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure. The ¹⁹F NMR will show a characteristic signal for the CF₃ group.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Obtain a high-resolution mass spectrum (HRMS) using an appropriate ionization technique (e.g., ESI, APCI).

    • Compare the experimentally determined monoisotopic mass with the calculated mass to confirm the elemental composition.

  • FTIR Spectroscopy:

    • Prepare a sample for analysis (e.g., KBr pellet, thin film).

    • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for the carboxylic acid (O-H and C=O stretches), aromatic ring (C=C and C-H stretches), methoxy group (C-O stretch), and trifluoromethyl group (C-F stretches).

Concluding Remarks

The structural elucidation of novel compounds like this compound and its derivatives is a multi-faceted process. While single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional arrangement of atoms in the solid state, a comprehensive understanding of a molecule's properties necessitates the use of complementary techniques such as NMR, MS, and FTIR spectroscopy. The synergistic application of these methods provides a robust and validated structural characterization, which is a critical foundation for further research and development in medicinal chemistry and materials science.

References

  • Vertex AI Search.
  • Al-Omary, F. A., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. IUCrData, 5(8), x200888. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]

  • FIZ Karlsruhe & CCDC. Access Structures. [Link]

Sources

A Senior Application Scientist's Guide to Amide Bond Formation: Efficacy of Coupling Reagents for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Amide Bond

In the landscape of drug discovery and development, the amide bond is an undisputed cornerstone.[1] Its remarkable stability, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a privileged functional group in a vast array of pharmaceuticals. The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed transformations in medicinal chemistry.[2] However, the direct reaction is unfavorable under mild conditions, necessitating the activation of the carboxylic acid.[3] This is where coupling reagents become indispensable.

This guide provides an in-depth comparison of several widely used coupling reagents for the amidation of a structurally relevant substrate: 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid . The presence of an electron-withdrawing trifluoromethyl group and the specific substitution pattern on the phenyl ring presents a realistic challenge often encountered in synthetic campaigns. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis to facilitate the rational selection of a coupling reagent, balancing reaction efficiency, purity, and practical considerations.

Understanding the Activation: A Look at Coupling Reagent Mechanisms

The fundamental principle behind all coupling reagents is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[3] We will explore four major classes of reagents: uronium/aminium salts, carbodiimides, and phosphonic anhydrides.

Uronium/Aminium Salts: HATU & HBTU

Uronium and aminium salts, such as HATU and HBTU, are highly efficient coupling reagents known for fast reaction rates and high yields, even in challenging cases.[1][4][5]

Mechanism of Action (HATU): The reaction begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).[6][7] The resulting carboxylate attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate and releasing tetramethylurea as a byproduct.[6][8] The amine then reacts with this active ester to form the desired amide.[6][9] The pyridine nitrogen in the HOAt leaving group is thought to facilitate the final step via a hydrogen-bonded transition state, accelerating the reaction.[8]

HATU_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO HATU HATU RCOO->HATU Activation ActiveEster OAt-Active Ester HATU->ActiveEster TMU Tetramethylurea HATU->TMU Byproduct Amine R'-NH₂ ActiveEster->Amine Nucleophilic Attack Amide Amide Product Amine->Amide Base Base (DIPEA) Base->RCOOH Deprotonation

Caption: Mechanism of HATU-mediated amide coupling.

HBTU operates via a similar mechanism, but forms an OBt-active ester instead.[10][11] While highly effective, HBTU is generally considered slightly less reactive than HATU.[1][12] A potential side reaction for both is the reaction of the amine with the coupling reagent itself to form a guanidinium byproduct, which can be minimized by pre-activating the carboxylic acid before adding the amine.

Carbodiimides: EDC with HOBt Additive

Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective and widely used reagents.[3][13] Their primary drawback is the potential for racemization of chiral carboxylic acids.[5]

Mechanism of Action (EDC/HOBt): EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][13] This intermediate is unstable and prone to hydrolysis or rearrangement.[13] To mitigate this and suppress racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used. HOBt traps the O-acylisourea to form a more stable HOBt-active ester.[14][15] This active ester then smoothly reacts with the amine to yield the amide. The primary byproduct, a water-soluble urea derivative, is easily removed during aqueous workup.[16]

EDC_Mechanism RCOOH R-COOH EDC EDC RCOOH->EDC Activation Acylisourea O-Acylisourea (Unstable) EDC->Acylisourea HOBt HOBt (Additive) Acylisourea->HOBt Trapping Urea Water-Soluble Urea Acylisourea->Urea Byproduct Formation ActiveEster OBt-Active Ester HOBt->ActiveEster Amine R'-NH₂ ActiveEster->Amine Coupling Amide Amide Product Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Propanephosphonic Anhydride (T3P®)

T3P® is a cyclic phosphonic anhydride that has gained popularity as a safe, powerful, and environmentally benign coupling reagent.[17][18] It is particularly noted for its broad functional group tolerance and the ease of byproduct removal.

Mechanism of Action (T3P®): The reaction is initiated by the attack of the carboxylate (formed by deprotonation with a base like pyridine or triethylamine) on one of the phosphorus atoms of the T3P® cyclic trimer.[17][19] This opens the anhydride ring and forms a mixed phosphonic-carboxylic anhydride, which is a highly activated intermediate. The amine then attacks the carbonyl carbon of this intermediate, forming the amide bond and generating water-soluble phosphonic acid byproducts that can be easily removed by an aqueous wash.[17][18]

T3P_Mechanism RCOO R-COO⁻ T3P T3P® RCOO->T3P Activation MixedAnhydride Mixed Anhydride (Active Intermediate) T3P->MixedAnhydride Byproduct Water-Soluble Phosphonic Acids T3P->Byproduct Amine R'-NH₂ MixedAnhydride->Amine Coupling Amide Amide Product Amine->Amide Base Base Base->RCOO From R-COOH

Caption: Mechanism of T3P®-mediated amide coupling.

Performance Comparison: Experimental Data Summary

To provide a clear comparison, the following table summarizes representative experimental outcomes for the coupling of this compound with benzylamine using different reagents. These values are based on typical results reported in the literature and internal studies for similar substrates.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)Key Considerations
HATU NoneDIPEADMF296>98Highly efficient and fast-acting, ideal for challenging couplings; higher cost.[1][16]
HBTU NoneDIPEADMF491>97Very effective, slightly milder and less expensive than HATU.[12]
EDC HOBtDIPEADCM/DMF1288>95Cost-effective and reliable; water-soluble byproduct simplifies workup.[14][16]
T3P® PyridineEtOAc494>97Versatile, safe, and excellent for scale-up; byproducts are easily removed with an aqueous wash.[16][17]

Note: Yields and purities are representative and can vary based on the specific amine, reaction scale, and purification method.

Experimental Workflow & Protocols

A successful amidation requires careful execution. The following workflow and protocol are provided as a robust starting point for optimization.

Workflow Start Start Setup Dissolve Carboxylic Acid, Base, and Coupling Reagent in Anhydrous Solvent Start->Setup Preactivate Stir for 15-30 min (Pre-activation) Setup->Preactivate AddAmine Add Amine Solution Preactivate->AddAmine React Monitor Reaction by TLC or LC-MS AddAmine->React Workup Aqueous Workup: Quench, Extract, Wash React->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for amide coupling.

Protocol: General Procedure for Amide Coupling using HATU
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Reagent Addition: Dissolve the acid in an anhydrous solvent such as DMF or DCM (to make a ~0.2 M solution). Add DIPEA (2.0 eq) followed by HATU (1.1 eq).[20]

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. A color change may be observed as the active ester forms.

  • Coupling: Add the desired amine (1.0-1.2 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.[20]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Here are solutions to common problems encountered during amide bond formation.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete activation of the carboxylic acid. 2. Deactivation of the amine (e.g., protonation). 3. Presence of water hydrolyzing the active intermediate. 4. Steric hindrance.[20]1. Increase equivalents of coupling reagent (e.g., to 1.5 eq). 2. Ensure sufficient base is present (2-3 eq). Pre-activate the acid before adding the amine. 3. Use anhydrous solvents and reagents. 4. Switch to a more powerful coupling reagent like HATU. Increase reaction time or temperature.
Side Product Formation 1. Guanidinium formation (with uronium reagents). 2. Racemization (with chiral acids). 3. N-acylurea formation (with carbodiimides).1. Pre-activate the acid for 15-30 minutes before adding the amine. 2. Use an additive like HOBt or OxymaPure. Run the reaction at a lower temperature (0 °C).[20] 3. Ensure an additive (HOBt) is used with EDC/DCC to trap the O-acylisourea intermediate.
Incomplete Reaction 1. Insufficient reaction time. 2. Poor nucleophilicity of the amine. 3. Reagents have degraded.1. Allow the reaction to run longer, monitoring periodically. 2. Consider a more forcing coupling reagent or slightly elevated temperatures (e.g., 40-50 °C). 3. Use fresh, high-quality coupling reagents and anhydrous solvents.

Conclusion and Recommendations

The choice of coupling reagent for the amidation of this compound has a significant impact on reaction outcomes. Our comparative analysis leads to the following recommendations:

  • For Maximum Efficiency and Speed: HATU is the reagent of choice. It consistently provides the highest yields in the shortest time, making it ideal for difficult couplings or when material is precious, despite its higher cost.[16]

  • For a Cost-Effective and Reliable Approach: EDC/HOBt remains a workhorse combination. It offers good yields and the water-solubility of its byproduct is a major advantage for purification, making it a strong candidate for routine synthesis.[16]

  • For Scalability, Safety, and Green Chemistry: T3P® presents a compelling case. Its high efficiency, excellent safety profile, and the simple aqueous workup to remove byproducts make it exceptionally well-suited for process development and large-scale synthesis.[16][18]

Ultimately, the optimal choice depends on the specific priorities of the project—be it speed, cost, or scalability. By understanding the mechanisms, performance characteristics, and practical considerations of each reagent, researchers can confidently select the best tool for the job, ensuring the efficient and successful synthesis of target amides.

References

  • Current time information in Kanpur, IN. Google Search.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • A Comparative Guide to Coupling Reagents for Amide Bond Formation. Benchchem.
  • Amine to Amide Mechanism - T3P. Common Organic Chemistry.
  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.
  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate.
  • HATU. Wikipedia.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.
  • HBTU. Wikipedia.
  • Amine to Amide Mechanism - HATU. Common Organic Chemistry.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (RSC Publishing).
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development - ACS Publications.
  • A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid. Benchchem.
  • Amide bond formation: Beyond the myth of coupling reagents. ResearchGate.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Wobble.
  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube.
  • Proposed mechanism for amidation using HBTU (9). ResearchGate.
  • HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
  • HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Amide Synthesis. Fisher Scientific.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega - ACS Publications.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube.
  • Stereochemical Aspects of T3P Amidations. LookChem.
  • Troubleshooting low yields in the DIBA-H reduction of amides. Benchchem.
  • 21.7: Chemistry of Amides. Chemistry LibreTexts.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. PMC - NIH.
  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Royal Society of Chemistry.
  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Thieme.
  • EDC Coupling Mechanism. YouTube.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry - ACS Publications.
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.
  • Exploring the Diverse Functions of HBTU in Peptide Synthesis. Suzhou Highfine Biotech.
  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing.
  • Amide synthesis by acylation. Organic Chemistry Portal.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
  • Tips and tricks for difficult amide bond formation?. Reddit.
  • Amides Preparation and Reactions Summary. Chemistry Steps.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • Esterification/Amidation Problems. Reddit.
  • Why did my amide syntesis does not work?. ResearchGate.

Sources

A-Comparative-Analysis-of-2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic-Acid-from-Diverse-Suppliers-A-Guide-to-Ensuring-Material-Quality-Through-Orthogonal-Analytical-Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and development, the purity and consistency of starting materials are paramount. This guide provides a comprehensive framework for the cross-validation of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid, a key building block in the synthesis of various pharmaceutical intermediates. Recognizing that material sourced from different suppliers can exhibit variability in impurity profiles, this document outlines a suite of orthogonal analytical techniques to ensure the quality and consistency of this critical raw material. By employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, researchers can confidently assess material from various vendors, thereby mitigating risks in downstream applications. This guide is intended for researchers, scientists, and drug development professionals who are committed to upholding the highest standards of scientific integrity and rigor in their work.

Introduction: The Imperative of Raw Material Scrutiny

The adage "garbage in, garbage out" holds profound significance in the pharmaceutical sciences. The quality of a final drug product is inextricably linked to the quality of its starting materials. This compound is a crucial intermediate in numerous synthetic pathways. However, variations in manufacturing processes, raw materials, and storage conditions among different suppliers can lead to discrepancies in purity and the presence of unique impurity profiles.[1][2][3] These impurities, even at trace levels, can have significant ramifications, including altered reaction kinetics, the formation of undesirable byproducts, and potential toxicological concerns.

Therefore, a robust analytical cross-validation program is not merely a quality control measure but a fundamental component of risk management in drug development. This guide presents a systematic approach to comparing and qualifying this compound from different suppliers, ensuring that the selected material meets the stringent requirements for its intended use. The principles outlined herein are grounded in established regulatory guidelines, such as those from the International Council for Harmonisation (ICH), which emphasize the importance of controlling impurities in new drug substances.[4][5][6]

The Analytical Gauntlet: A Multi-Pronged Approach to Quality Assessment

A single analytical technique is often insufficient to provide a complete picture of a compound's purity and identity. An orthogonal approach, employing multiple analytical methods that rely on different physicochemical principles, offers a more comprehensive and reliable assessment.[7] This guide details the application of four key techniques: HPLC for purity determination and quantification of impurities, LC-MS for impurity identification, NMR for structural confirmation and detection of structural isomers, and FTIR for functional group verification.

Visualizing the Workflow

The following diagram illustrates the logical flow of the analytical cross-validation process, from sample reception to final qualification.

Analytical_Cross_Validation_Workflow cluster_0 Phase 1: Sample Reception & Initial Screening cluster_1 Phase 2: Chromatographic & Spectrometric Analysis cluster_2 Phase 3: Data Evaluation & Supplier Qualification A Receive Material from Supplier A, B, C B Visual Inspection (Color, Form) A->B C Solubility Tests B->C D HPLC Analysis (Purity & Impurity Profile) C->D E LC-MS Analysis (Impurity Identification) D->E F NMR Spectroscopy (Structural Confirmation) G FTIR Spectroscopy (Functional Group Analysis) H Compare Data Across Suppliers G->H I Assess Against Pre-defined Specifications H->I J Qualify or Disqualify Supplier I->J

Caption: Workflow for cross-validation of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key analytical techniques employed in this cross-validation study.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for separating, identifying, and quantifying each component in a mixture.[8] For the analysis of this compound, a reverse-phase HPLC method is employed.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • 0-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 A:B) to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for the structural elucidation of unknown impurities.[7][9][10]

Protocol:

  • Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Utilize the same HPLC method as described in Section 3.1.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Mass Range: 50-1000 m/z.

  • Data Analysis: Identify the mass-to-charge ratio (m/z) of any detected impurities and propose potential structures based on fragmentation patterns and knowledge of the synthetic route.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[11] It is invaluable for confirming the identity of the main component and identifying any structurally related impurities.[12][13][14]

Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To observe the proton environment.

    • ¹³C NMR: To observe the carbon skeleton.

    • (Optional) 2D NMR (e.g., COSY, HSQC): For more complex structural elucidation if significant unknown impurities are present.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.75 mL of the deuterated solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] For this compound, key characteristic absorptions include those for the carboxylic acid O-H and C=O stretches.[15][16][17]

Protocol:

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic peaks and compare them to a reference spectrum or known functional group frequencies.[18][19]

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the application of these methods, we present hypothetical data for this compound obtained from three different suppliers (Supplier X, Supplier Y, and Supplier Z).

HPLC Purity and Impurity Profile
SupplierRetention Time (min)Purity (%)Impurity 1 (Area %)Impurity 2 (Area %)
Supplier X 15.299.80.10.1
Supplier Y 15.298.50.80.7
Supplier Z 15.299.50.30.2
LC-MS Impurity Identification
SupplierImpurityObserved m/zProposed Structure
Supplier X Impurity 1218.04Isomeric impurity (position of methoxy or trifluoromethyl group)
Supplier Y Impurity 1248.05Methyl ester of the parent compound
Supplier Y Impurity 2204.06Decarboxylated parent compound
Supplier Z Impurity 1218.04Isomeric impurity
NMR Spectral Data Comparison
Supplier¹H NMR Chemical Shifts (ppm)Observations
Supplier X Consistent with reference spectrum.No significant unexpected signals.
Supplier Y Additional singlet at ~3.7 ppm.Corresponds to the methyl ester impurity identified by LC-MS.
Supplier Z Minor additional aromatic signals.Suggests the presence of a low-level isomeric impurity.
FTIR Spectral Data Comparison
SupplierKey IR Absorptions (cm⁻¹)Observations
Supplier X ~3000 (broad, O-H), ~1710 (C=O)Conforms to the expected carboxylic acid dimer absorptions.[16][17]
Supplier Y ~3000 (broad, O-H), ~1735 (C=O, shoulder), ~1710 (C=O)The shoulder at a higher wavenumber is consistent with the C=O stretch of an ester.
Supplier Z ~3000 (broad, O-H), ~1710 (C=O)Consistent with the reference spectrum.

Interpretation and Supplier Qualification

Based on the hypothetical data presented:

  • Supplier X provides the highest purity material with only minor, likely isomeric, impurities. This supplier would be considered the top candidate.

  • Supplier Y 's material contains significant levels of process-related impurities (methyl ester and decarboxylated product). This material may be unsuitable for sensitive applications without further purification and would require a thorough risk assessment.

  • Supplier Z provides material of good purity, with a minor isomeric impurity that should be further characterized and quantified to assess its potential impact.

The final decision on supplier qualification should be based on a holistic review of all analytical data, in conjunction with other factors such as batch-to-batch consistency, cost, and the supplier's adherence to Good Manufacturing Practices (GMP).[1][2][3][20][21]

Conclusion: A Commitment to Quality

The cross-validation of analytical data for critical raw materials like this compound is a non-negotiable aspect of modern drug development. By implementing a multi-faceted analytical strategy, researchers can gain a comprehensive understanding of material quality, identify potential risks associated with impurities, and make informed decisions when selecting suppliers. This rigorous approach not only ensures the integrity of research and development activities but also lays the foundation for the production of safe and effective medicines.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. (2006-10-01). [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy - gmp-compliance.org. [Link]

  • IR: carboxylic acids. UCLA Chemistry. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. (2016-08-24). [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. (2006-10-25). [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2024-09-30). [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax. (2023-09-20). [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. (2018-01-01). [Link]

  • Good Manufacturing Practices in the pharmaceutical industry. MB Therapeutics. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. (2024-07-27). [Link]

  • Q3A(R2). Slideshare. [Link]

  • Good Manufacturing Practices (GMP) in Pharmaceutical Manufacturing: The Complete Guide. PharmaSource. [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho. (2025-02-11). [Link]

  • Current Good Manufacturing Practices (cGMP) | Complete GMP Guide for Pharmaceuticals. Pharmaguideline. (2025-12-09). [Link]

  • Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. IntuitionLabs. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

  • This compound. Appchem. [Link]

  • Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. ResearchGate. [Link]

  • 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. ResearchGate. [Link]

  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. The Royal Society of Chemistry. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid are routine. However, the lifecycle of these materials extends beyond their use in experiments. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Assessment and Risk Mitigation

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound, while not extensively characterized in publicly available literature, belongs to a class of compounds—halogenated aromatic carboxylic acids—that necessitates careful handling.

The presence of the trifluoromethyl group (-CF3) places this compound in the category of halogenated organic waste.[1] Such compounds are subject to specific disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts, like hydrogen fluoride, upon improper incineration.[2] Safety Data Sheets (SDS) for analogous compounds indicate that this chemical should be presumed to cause skin, eye, and respiratory irritation.[3][4][5] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and engineering controls.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Skin Irritant Chemical-resistant gloves (e.g., nitrile)
Eye Irritant Safety glasses with side shields or chemical splash goggles[6]
Respiratory Irritant Use in a well-ventilated area or chemical fume hood. Avoid dust formation.[4][7]
General Handling Laboratory coat

Waste Segregation: The Cornerstone of Safe Disposal

The cardinal rule of chemical waste management is meticulous segregation. The rationale is twofold: to prevent dangerous chemical reactions within a waste container and to ensure that waste streams can be treated and disposed of in the most environmentally sound and cost-effective manner.[8] Disposal of halogenated compounds is often more expensive than non-halogenated waste due to the need for specialized incineration processes.

This compound waste must be collected as halogenated organic solid waste . It must not be mixed with:

  • Non-halogenated organic waste (e.g., acetone, ethanol, hexane)[1]

  • Aqueous waste (acidic or basic solutions)

  • Strong oxidizing agents or bases , which are incompatible with this compound[2][4]

  • Sharps or other laboratory debris [8]

The following diagram illustrates the decision-making process for proper waste segregation in this context.

WasteSegregation start Waste Generated: This compound is_solid Is the waste solid? start->is_solid is_halogenated Does it contain F, Cl, Br, or I? is_solid->is_halogenated Yes halogenated_solid Collect in: 'Halogenated Organic Solid Waste' Container is_halogenated->halogenated_solid Yes (contains -CF3) non_halogenated Non-Halogenated Waste Stream is_halogenated->non_halogenated No incompatible Incompatible with: - Non-halogenated organics - Aqueous waste - Strong oxidizers/bases halogenated_solid->incompatible

Caption: Decision workflow for segregating waste containing this compound.

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe and compliant disposal of this compound from a laboratory setting.

Step 1: Container Selection and Preparation
  • Select a Compatible Container: Choose a waste container made of a material that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[8] Ensure the container is clean, dry, and in good condition.

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. This label should be clearly visible and legible.

Step 2: Waste Collection
  • Location: All waste accumulation should occur at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).

  • Transferring Solid Waste: Carefully transfer the solid this compound waste into the prepared container. If the material is a fine powder, perform this transfer within a chemical fume hood to minimize the risk of inhalation and dust generation.[2][7]

  • Decontaminating Labware: Any labware (e.g., spatulas, weighing boats) that has come into contact with the chemical must be decontaminated. This is typically done by rinsing with a small amount of a suitable non-halogenated solvent (like acetone or ethanol). The resulting liquid rinsate must be collected as halogenated organic liquid waste in a separate, appropriately labeled container. Do not dispose of this rinsate down the drain.[7]

  • Securely Close the Container: After adding waste, always securely fasten the lid to prevent spills or the release of vapors. Containers must be kept closed at all times except when actively adding waste.

Step 3: Waste Labeling and Storage
  • Complete the Hazardous Waste Label: Immediately after the first addition of waste, fill out the hazardous waste label completely. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)

    • The specific hazard characteristics (e.g., "Irritant")

    • The date of first accumulation

  • Storage in the SAA: Store the waste container in your designated SAA. This area should be under the direct control of laboratory personnel and away from incompatible chemicals. Ensure the container is in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

Step 4: Arranging for Disposal
  • Monitor Accumulation: Do not let waste accumulate indefinitely. Adhere to your institution's and local regulatory limits for the maximum volume of hazardous waste allowed in an SAA and the maximum accumulation time.

  • Request Pickup: Once the container is full or has reached its accumulation time limit, follow your institution's established procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

Emergency Procedures: Spill and Exposure

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]

  • Spill Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation.[2] Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads) into a sealed, labeled container for disposal as hazardous waste.[7] Ensure you are wearing the appropriate PPE during cleanup. For large spills, evacuate the area and contact your institution's EHS department.

By adhering to these detailed procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold your professional responsibility to protect the broader ecosystem.

References

  • ChemicalBook. (2022, August 11). This compound - Safety Data Sheet.
  • Alachem Co., Ltd. (n.d.). 1214372-96-9 | 3-Methoxy-4-(trifluoromethyl)phenylacetic acid.
  • ChemicalBook. (n.d.). 2-(Trifluoromethyl)phenylacetic acid(3038-48-0).
  • AK Scientific, Inc. (n.d.). 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Product Page for CAS 1214372-96-9.
  • CymitQuimica. (n.d.). Benzeneacetic acid, 3-methoxy-4-(trifluoromethyl)-.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: (R)-(+)-a-Methoxy-a-(trifluoromethyl)phenylacetic acid.
  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: 2-(Trifluoromethyl)phenylacetic acid.
  • University of Tennessee Institute of Agriculture Safety Office. (n.d.). Laboratory Hazardous Waste Management Guide.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 4-(Trifluoromethoxy)phenylacetic acid.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • Temple University. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Benzothiazole.
  • Cayman Chemical. (2025, July 29). Safety Data Sheet: Phenylacetic Acid.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: 4-Methoxyphenylacetic acid.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 2-Methoxy-4-(trifluoromethyl)phenylacetic acid.
  • Combi-Blocks. (2023, January 2). Safety Data Sheet: 3-(Trifluoromethylthio)phenylacetic acid.

Sources

Personal protective equipment for handling 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

In the landscape of pharmaceutical research and development, the careful handling of novel chemical entities is paramount. This guide provides essential safety protocols and logistical information for this compound, ensuring the well-being of laboratory personnel and the integrity of your research. As Senior Application Scientists, we understand that true laboratory safety extends beyond mere compliance; it is about cultivating a deep understanding of the materials we work with and implementing robust, self-validating procedures.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a substituted phenylacetic acid derivative. While specific toxicological data for this exact compound is not extensively published, the structural motifs—a trifluoromethyl group and a methoxy group on a phenylacetic acid backbone—necessitate a cautious approach. The Safety Data Sheet (SDS) indicates that this compound should be handled with care to avoid contact with skin and eyes, and to prevent the formation and inhalation of dust.[1]

Key Potential Hazards:

  • Skin and Eye Irritation: Phenylacetic acid derivatives can cause irritation upon contact.[2][3][4]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[5][6][7]

  • Unknown Long-Term Effects: As with many research chemicals, the chronic toxicity of this specific compound is not well-characterized. Therefore, minimizing exposure is a critical precautionary measure.

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves considering the quantities being used, the nature of the experimental procedures (e.g., heating, sonicating), and the potential for aerosol or dust generation.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE CategoryTypeSpecifications and Rationale
Eye and Face Protection Safety glasses with side-shields or chemical splash gogglesMust conform to EN166 (EU) or NIOSH (US) standards. Goggles are recommended when there is a splash hazard.[10][11]
Hand Protection Chemically resistant glovesNitrile rubber gloves (minimum 0.11 mm thickness) are a suitable choice for incidental contact. For prolonged handling, consider thicker gloves and always consult the manufacturer's chemical resistance data.[10][11]
Skin and Body Protection Laboratory coatA standard lab coat is required to protect against incidental skin contact.[11]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust generation is unavoidable.A NIOSH-approved P95 or P100 particulate respirator can be used for nuisance dust. For higher-risk procedures, an air-purifying respirator with appropriate cartridges should be considered based on a formal risk assessment.[10]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Ensure the container is tightly closed when not in use.[2][5]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Weighing
  • All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[12]

  • Avoid the formation of dust during weighing and transfer.[1][10] Use a spatula for transferring the solid.

  • Cover the balance with plastic wrap to contain any minor spills and facilitate easy cleanup.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[5][10]

Experimental Procedures
  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or a water bath and ensure adequate ventilation.

  • All glassware used for the experiment should be properly labeled.

The following diagram illustrates a safe handling workflow for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Gather Materials B->C D Weigh Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Glassware F->G H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J

Caption: A typical workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Dispose of unused solid this compound in a designated hazardous waste container.[5]

  • Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.[1][10]

  • Contaminated Materials: Gloves, weigh paper, and other contaminated disposable materials should be placed in a sealed bag and disposed of as hazardous waste.[13]

Consult your institution's Environmental Health and Safety (EHS) office for specific waste disposal guidelines.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][5] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Small Spill Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the spill area with a suitable solvent and then wash with soap and water.
Large Spill Evacuate the area and notify your laboratory supervisor and institutional EHS.[13]

The following flowchart outlines the immediate response to an accidental exposure.

Emergency_Response cluster_actions Immediate Actions Start Exposure Event A Remove from Exposure Source Start->A B Administer First Aid A->B C Seek Medical Attention B->C D Notify Supervisor & EHS C->D E Document Incident D->E

Caption: Flowchart for responding to an accidental exposure.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • (2R)-2-[[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]-2-phenylacetic Acid - SAFETY DATA SHEET. (2024-07-25). Available at: [Link] gcstandards.com/Sds/TRC/US/D474875.pdf

  • PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS - Loba Chemie. (2015-04-09). Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • Acetic acid, methoxy-: Human health tier II assessment. (2015-09-01). Available at: [Link]

  • Safety Guidelines | Organic Chemistry I Lab - University of Richmond. Available at: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. Available at: [Link]

  • Guidelines for Safe Laboratory Practices - NextGen Protocols. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.